3-Chloro-4-formylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-formylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRNLUNAHZKZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthetic Keystone: A Technical Guide to 3-Chloro-4-formylbenzonitrile for Advanced Pharmaceutical Research
This guide provides an in-depth technical overview of 3-Chloro-4-formylbenzonitrile, a crucial intermediate in contemporary drug discovery and development. We will explore its fundamental properties, plausible synthetic routes with detailed protocols, its strategic application in medicinal chemistry, and essential safety considerations. This document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries who require a comprehensive understanding of this versatile molecule.
Core Molecular Attributes
CAS Number: 58588-64-0[1]
Molecular Formula: C₈H₄ClNO[1][2]
This compound, also known as 2-chloro-4-cyanobenzaldehyde, possesses a unique trifunctionalized aromatic scaffold. The interplay of the chloro, formyl, and nitrile groups imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex heterocyclic systems and other pharmacologically active molecules.
| Property | Value | Source |
| Molecular Weight | 165.57 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-chloro-4-cyanobenzaldehyde | [1] |
| Monoisotopic Mass | 164.9981414 Da | [1] |
Strategic Synthesis: A Plausible and Efficient Route
While numerous methods can be envisioned for the synthesis of this compound, a practical and scalable approach involves the oxidation of the corresponding benzylic methyl group of 3-chloro-4-methylbenzonitrile. This precursor is accessible through established multi-step sequences, often starting from readily available chlorotoluenes.
A plausible and efficient synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for this compound.
In-Depth Experimental Protocol: Oxidation of 3-Chloro-4-methylbenzonitrile
This protocol is a representative example based on established oxidation methodologies for benzylic methyl groups.
Materials:
-
3-Chloro-4-methylbenzonitrile
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-methylbenzonitrile (1 equivalent) and selenium dioxide (1.1 equivalents).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove selenium metal byproducts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
The Role in Drug Discovery: A Versatile Scaffold
The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of a wide array of pharmaceutical lead compounds and final drug substances. The nitrile and chloro functionalities are particularly significant in modern drug design.[3]
Caption: Key functional groups and their reactivity in this compound.
The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination to introduce diverse amine-containing side chains, and as a key component in the formation of Schiff bases and various heterocyclic rings. The electron-withdrawing nature of the nitrile and chloro groups activates the aromatic ring for certain nucleophilic substitution reactions, while also providing sites for late-stage functionalization through cross-coupling reactions.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehydic proton. The chemical shifts and coupling patterns will be influenced by the substitution pattern of the benzene ring. For instance, the spectrum of the related compound 3-chloro-4-fluorobenzaldehyde shows distinct signals for the aromatic protons and a singlet for the aldehyde proton.[4]
-
¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the nitrile carbon, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretching vibration (typically around 2220-2240 cm⁻¹) and the carbonyl (C=O) stretching vibration of the aldehyde (typically around 1690-1715 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. The mass spectrum of the related 4-chlorobenzonitrile shows a clear molecular ion peak.[5]
Safety and Handling
As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on the safety data for related benzonitriles, this compound should be considered harmful if swallowed or in contact with skin, and may cause skin and eye irritation.
References
-
ChemSynthesis. (2025-05-20). This compound - C8H4ClNO, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Google Patents. (n.d.). CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.
- Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
-
orientjchem.org. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]
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ChemSynthesis. (2025-05-20). This compound - C8H4ClNO, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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SIOC Journals. (2012). Application of Nitrile in Drug Design. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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PMC. (n.d.). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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PubChem. (n.d.). Benzonitrile, m-chloro-. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Shimadzu. (n.d.). Application News. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-chloro-. Retrieved from [Link]
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- 4. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum [chemicalbook.com]
- 5. Benzonitrile, 4-chloro- [webbook.nist.gov]
Physical properties like melting point and boiling point of 3-Chloro-4-formylbenzonitrile
The following technical guide is structured as an advanced whitepaper designed for drug development professionals. It prioritizes experimental rigor, impurity profiling, and the specific application of 3-Chloro-4-formylbenzonitrile as a scaffold in medicinal chemistry (specifically for Mineralocorticoid Receptor Antagonists).
Executive Summary
This compound (CAS: 216312-73-1 / 58588-64-0 [Note: CAS assignment varies by vendor; structure-based verification is required]) is a critical trisubstituted benzene intermediate. It serves as a pharmacophore scaffold in the synthesis of non-steroidal Mineralocorticoid Receptor Antagonists (MRAs) , a class of drugs pivotal in treating chronic heart failure and diabetic kidney disease.
Unlike commodity chemicals, this compound lacks a standardized pharmacopeial monograph. This guide provides a self-validating framework for its characterization, synthesis, and quality control, addressing the scarcity of public physical data by establishing rigorous internal standards.
Physicochemical Profile
The physical properties below represent a synthesis of patent literature data and structural analog prediction. Due to the compound's nature as a reactive intermediate, in-house experimental validation using the protocols in Section 3 is mandatory for GMP compliance.
Table 1: Core Physical Properties
| Property | Value / Specification | Confidence Level | Relevance |
| IUPAC Name | This compound | High | Standard Nomenclature |
| Synonyms | 2-Chloro-4-cyanobenzaldehyde | High | Vendor Catalogues |
| Molecular Formula | C₈H₄ClNO | High | Stoichiometry |
| Molecular Weight | 165.58 g/mol | High | Mass Spec Confirmation |
| Appearance | White to pale yellow crystalline solid | High | Purity Indicator (Color = oxidation) |
| Melting Point | 95°C – 110°C (Predicted/Range) | Medium | Critical Purity Parameter (See Note A) |
| Boiling Point | Decomposes >250°C | High | Do not distill at atm pressure |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | High | Process Solvent Selection |
| Flash Point | >110°C (Predicted) | Medium | Safety/Handling |
Note A (Thermodynamic Purity): Unlike its precursor (3-chloro-4-methylbenzonitrile, MP 46-48°C), the aldehyde moiety significantly raises the lattice energy. A sharp melting range (<2°C) within the predicted window is the primary indicator of the absence of the des-formyl or acid impurities.
Experimental Protocols & Methodology
This section details the "Senior Scientist" approach to validating this compound. We do not rely on literature values alone; we generate self-consistent data.
Synthesis & Purification Workflow (Patent-Derived)
The most robust synthesis route, utilized in the production of MRA candidates (e.g., Finerenone analogs), involves the oxidation of the methyl precursor.
Reaction Logic:
-
Starting Material: 3-Chloro-4-methylbenzonitrile.
-
Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA). -
Mechanism: Formation of an enamine intermediate followed by oxidative hydrolysis.
Graphviz Diagram: Synthetic Pathway
Caption: Synthetic route via enamine intermediate (DMF-DMA method) to minimize over-oxidation to benzoic acid.
Determination of Melting Point (Thermodynamic Purity)
Objective: Establish an absolute purity standard independent of reference standards.
Protocol:
-
Instrument: Differential Scanning Calorimetry (DSC) (e.g., TA Instruments Q2000).
-
Parameters:
-
Ramp: 1°C/min (High resolution required for impurity detection).
-
Range: 40°C to 150°C.
-
Atmosphere: Nitrogen (50 mL/min) to prevent aldehyde oxidation during heating.
-
-
Analysis: Use the Van't Hoff equation to calculate mole % purity based on the melting depression.
-
Acceptance Criteria: Onset temperature >95°C; Peak symmetry factor >0.9.
-
Impurity Profiling (HPLC)
The aldehyde group is labile. Common impurities include the Carboxylic Acid (oxidation) and the Des-formyl (decarbonylation).
Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).
-
Mobile Phase: Gradient A (0.1% H3PO4 in Water) / B (Acetonitrile).
-
Why Acidic? To suppress ionization of the potential benzoic acid impurity, ensuring sharp peaks.
-
-
Detection: UV at 254 nm (CN and Benzene ring absorption).
Stability & Handling Logic
Understanding the electronic effects of the substituents is crucial for handling.
-
The Nitrile (-CN) Effect: Electron-withdrawing group (EWG) at the 4-position (relative to aldehyde) makes the carbonyl carbon highly electrophilic.
-
The Chlorine (-Cl) Effect: Ortho to the aldehyde. Provides steric bulk but also inductive withdrawal.
-
Storage Protocol:
-
Store under Argon/Nitrogen.
-
Temperature: 2-8°C.[3]
-
Container: Amber glass (aldehyde is photosensitive).
-
Quality Control Decision Tree
Use this workflow to accept or reject batches of this compound.
Caption: QC decision matrix emphasizing the detection of the carboxylic acid oxidation impurity.
References
-
Synthesis Precedent & Application
- Title: Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof (P
- Context: Describes the synthesis of the intermediate from 3-chloro-4-methylbenzonitrile using DMF-DMA.
-
Source:
-
Structural Analog Data (4-Cyanobenzaldehyde)
- Title: 4-Cyanobenzaldehyde Product Page (Sigma-Aldrich).
- Context: Used for comparative physicochemical prediction (MP 100-102°C).
-
Source:
-
Precursor Data (3-Chloro-4-methylbenzonitrile)
-
Safety & Handling (SDS)
- Title: Safety Data Sheet - this compound.
- Context: Hazard identific
-
Source:
Sources
- 1. DE102006026585A1 - Substituted 4-aryl-1,4-dihydro-1,6-naphthyridines and their use - Google Patents [patents.google.com]
- 2. EP2029591B1 - Substituted 4-aryl-1,4-dihydro-1,6-naphthyridines and use thereof - Google Patents [patents.google.com]
- 3. 4-Cyanobenzaldehyde | CAS#:105-07-7 | Chemsrc [chemsrc.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2008104306A2 - Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof - Google Patents [patents.google.com]
Solubility of 3-Chloro-4-formylbenzonitrile in common lab solvents
An In-depth Technical Guide to the Solubility of 3-Chloro-4-formylbenzonitrile in Common Laboratory Solvents
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted aromatic compound with the chemical formula C₈H₄ClNO.[1][2] It possesses a molecular weight of 165.579 g/mol .[1] This trifunctional molecule, incorporating a nitrile, a formyl (aldehyde), and a chloro group on a benzene ring, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic materials. An in-depth understanding of its solubility in various solvents is paramount for its effective utilization in a laboratory setting. This guide provides a comprehensive overview of the solubility characteristics of this compound, methodologies for its determination, and practical applications in purification.
Physicochemical Properties and Solubility Profile
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] this compound's structure presents both polar and non-polar characteristics. The nitrile (-C≡N) and formyl (-CHO) groups are polar, capable of dipole-dipole interactions. The chlorobenzene ring, while largely non-polar, has some polar character due to the electronegative chlorine atom. This structural duality suggests a nuanced solubility profile.
Based on the structure, we can anticipate the following solubility trends:
-
High Solubility in polar aprotic solvents like acetone and ethyl acetate, where dipole-dipole interactions can occur.
-
Moderate to High Solubility in polar protic solvents such as ethanol and methanol, which can engage in hydrogen bonding with the lone pairs on the oxygen of the formyl group and the nitrogen of the nitrile group.
-
Low Solubility in non-polar solvents like hexane, where the polar functional groups hinder dissolution.
-
Very Low Solubility in water, as the non-polar aromatic ring dominates the molecule's interaction with the highly polar water molecules.
Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low | The non-polar aromatic ring is the dominant feature. |
| Methanol | Polar Protic | Moderate to High | Can hydrogen bond with the solute. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but slightly less polar. |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions are possible. |
| Dichloromethane (DCM) | Polar Aprotic | High | Good solvent for moderately polar organic compounds. |
| Chloroform | Polar Aprotic | High | Similar to DCM. |
| Ethyl Acetate | Polar Aprotic | High | Effective at dissolving compounds with polar functional groups. |
| Diethyl Ether | Slightly Polar | Moderate | Can dissolve a range of organic compounds. |
| Toluene | Non-polar | Low to Moderate | The aromatic nature of toluene may allow for some interaction. |
| Hexane | Non-polar | Very Low | The polarity of the solute is too high for this non-polar solvent. |
Experimental Determination of Solubility
A systematic approach is necessary to experimentally verify the solubility of this compound.
Qualitative Solubility Assessment
This is a rapid method to classify a compound's solubility.
Protocol:
-
Add approximately 20-30 mg of this compound to a small test tube.[7]
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 60 seconds.[3]
-
Observe the solution.
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve.[3]
-
Semi-Quantitative Solubility Determination (Gravimetric Method)
This method provides a more precise measure of solubility.
Protocol:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.
-
Transfer the supernatant to a pre-weighed, dry container.
-
Evaporate the solvent completely under reduced pressure or in a fume hood.
-
Weigh the container with the dried solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Weight of container + solute) - (Weight of container)] / (Volume of supernatant in mL) * 100
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a solid compound.
Application in Purification: Recrystallization
The solubility data is critical for developing a purification protocol, most commonly recrystallization. The ideal recrystallization solvent will dissolve this compound poorly at low temperatures but readily at elevated temperatures.
General Recrystallization Protocol
-
Solvent Selection: Based on the determined solubility, choose a solvent or a solvent mixture that meets the criteria for effective recrystallization.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.[8]
-
Hot Filtration (if required): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9] Slow cooling generally leads to purer crystals.[8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals to remove any residual solvent.
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of a solid compound.
Safety and Handling
When working with this compound and organic solvents, it is crucial to adhere to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Handle the compound and solvents in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Avoid contact with skin and eyes, and do not breathe in the dust.[10]
-
Storage: Keep the compound in a tightly closed container in a dry, cool, and well-ventilated place.[10]
For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific compound and solvents being used.[10][11][12][13][14]
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- benzonitrile. (n.d.).
- Benzonitrile - Solubility of Things. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- This compound - C8H4ClNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20).
- Solubility of Organic Compounds. (2023-08-31).
- Benzonitrile - Wikipedia. (n.d.).
- This compound | C8H4ClNO | CID 12290550 - PubChem - NIH. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- How To Recrystallize A Solid - YouTube. (2020-07-16).
- 3-Chloro-5-formylbenzonitrile | C8H4ClNO | CID 58369530 - PubChem - NIH. (n.d.).
- Benzonitrile - Sciencemadness Wiki. (2020-02-02).
- Benzonitrile - American Chemical Society. (2018-03-12).
- 3-Chloro Benzonitrile CAS No 766-84-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Recrystallization - Chemistry LibreTexts. (2023-01-29).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024-11-19).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-16).
- 4-Formylbenzonitrile | 105-07-7 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Where can I find the crystal structure of 2-Formylbenzonitrile, 3-Formylbenzonitrile, and 4-Formylbenzonitrile? | ResearchGate. (2013-06-04).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
- Benzonitrile, 3-chloro-4-hydroxy- | C7H4ClNO | CID 2735739 - PubChem. (n.d.).
- • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- 3-Chloro-4-hydroxybenzaldehyde | 2420-16-8 | TCI EUROPE N.V. (n.d.).
- Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem. (n.d.).
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Infrared (IR) spectroscopy of 3-Chloro-4-formylbenzonitrile functional groups
The following technical guide is structured for researchers and drug development professionals, focusing on the infrared spectroscopic characterization of 3-Chloro-4-formylbenzonitrile .
Executive Summary
This compound (CAS: 96516-22-0) is a critical trisubstituted aromatic intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its structural integrity relies on three distinct functional moieties: a nitrile (-CN), a formyl (aldehyde, -CHO), and a chloro (-Cl) substituent on a benzene core.
This guide provides a rigorous protocol for the IR characterization of this molecule. Unlike simple monosubstituted benzenes, the interplay between the electron-withdrawing nitrile/chloro groups and the conjugated aldehyde creates specific vibrational shifts that must be interpreted with precision to avoid false positives in purity assays.
Structural & Theoretical Framework
The molecule exhibits a 1,3,4-substitution pattern (relative to the nitrile at position 1). The vibrational signature is defined by the competition between induction (Cl, CN) and conjugation (CHO, CN).
Key Vibrational Modes
-
Nitrile (C≡N): The "beacon" signal. Located in the typically silent region (~2230 cm⁻¹).
-
Aldehyde (C=O): Conjugated with the ring, lowering the frequency relative to aliphatic aldehydes, but slightly counter-balanced by the inductive effect of the adjacent chlorine.
-
Aromatic Ring: The 1,2,4-trisubstitution pattern (hydrogens at positions 2, 5, 6) dictates specific out-of-plane (oop) bending vibrations in the fingerprint region.
Logic Flow for Assignment
The following diagram illustrates the decision tree for validating the structure based on spectral data.
Figure 1: Logical workflow for structural validation using IR spectroscopy.
Experimental Protocol
Sample Preparation
For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the preferred method due to minimal sample destruction and speed. However, for high-resolution fingerprinting, a KBr Pellet is acceptable.
Method A: Diamond ATR (Recommended)
-
Cleaning: Clean the diamond crystal with isopropanol. Ensure the background energy profile is normal.
-
Deposition: Place ~5 mg of solid this compound onto the crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.
-
Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.
Method B: KBr Pellet (Transmission)
-
Mix 2 mg of sample with 200 mg of spectroscopic grade KBr.
-
Grind to a fine powder (avoid moisture absorption).
-
Press at 10 tons for 2 minutes to form a transparent disc.
Instrument Parameters
-
Range: 4000 – 600 cm⁻¹ (ATR) or 4000 – 400 cm⁻¹ (Transmission).
-
Resolution: 4 cm⁻¹.
-
Apodization: Blackman-Harris or Norton-Beer.
-
CO₂ Correction: Enabled (critical for detecting weak overtone bands near 2350 cm⁻¹).
Spectral Analysis & Band Assignment
The following table summarizes the critical absorption bands. Note that values are approximate (±5 cm⁻¹) and depend on the sampling matrix (ATR values are typically slightly lower than Transmission).
Table 1: Diagnostic IR Bands for this compound
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H | Stretch | 3050 – 3100 | Weak | Characteristic of unsaturated C-H bonds. |
| Aldehyde C-H | Stretch | 2850 & 2750 | Weak/Med | Fermi Resonance. The lower frequency band (~2750) is distinct from alkyl C-H. |
| Nitrile (-CN) | Stretch | 2225 – 2235 | Med/Strong | Sharp peak. Conjugation lowers it from ~2250 (saturated) to ~2230. |
| Carbonyl (C=O) | Stretch | 1695 – 1710 | Strong | Conjugated aldehyde. The Cl at ortho-position (to aldehyde) may cause slight inductive shift. |
| Aromatic Ring | C=C Stretch | 1580 – 1600 | Medium | Skeletal ring vibrations. |
| Aromatic Ring | C=C Stretch | 1475 – 1490 | Medium | Second skeletal band. |
| C-Cl | Stretch | 1040 – 1090 | Med/Strong | Aryl chloride stretch, often mixed with ring vibrations. |
| Subst. Pattern | OOP Bend | 820 – 860 | Strong | Indicates 2 adjacent aromatic protons (Positions 5,6). |
| Subst. Pattern | OOP Bend | 880 – 900 | Medium | Indicates 1 isolated aromatic proton (Position 2). |
Detailed Mechanistic Insight
1. The Nitrile "Beacon" (2230 cm⁻¹)
The nitrile group is the most reliable identifier. In benzonitriles, the C≡N stretch is intense and sharp.[1]
-
Diagnostic Check: If this peak is absent or broad/weak, the nitrile hydrolysis (to amide/acid) may have occurred during synthesis or storage.
-
Interference: This region is generally free of interferences, making it ideal for quantitative monitoring of reaction progress (e.g., formation from an oxime or amide).
2. The Aldehyde Doublet (1700 & 2750 cm⁻¹)
The aldehyde functionality provides two check-points:
-
C=O Stretch: Appears near 1700 cm⁻¹.[2] This is lower than non-conjugated aldehydes (~1730 cm⁻¹) due to resonance with the benzene ring.
-
Fermi Resonance: The C-H stretch of the aldehyde interacts with the first overtone of the C-H bending vibration (~1390 x 2 ≈ 2780). This splits the C-H stretching band into a doublet near 2850 and 2750 cm⁻¹. The band at 2750 cm⁻¹ is particularly diagnostic as it sits in a "clean" window below aliphatic C-H stretches.
3. The Chlorine Effect
The chlorine atom at position 3 exerts an inductive effect (-I) on the ring and the adjacent formyl group at position 4. While the C-Cl stretch itself (1000-1100 cm⁻¹) is often obscured by complex fingerprint modes, its presence is indirectly confirmed by the specific 1,2,4-trisubstitution pattern in the fingerprint region (600-900 cm⁻¹).
-
Expectation: Look for a strong band corresponding to the two adjacent hydrogens (positions 5 and 6) and a distinct band for the isolated hydrogen (position 2).
Troubleshooting & Validation
Common Impurities
-
3-Chloro-4-cyanobenzoic acid: Look for a broad O-H stretch (2500-3300 cm⁻¹) and a shift in the carbonyl peak to ~1680 cm⁻¹.
-
Water: Broad hump around 3400 cm⁻¹. Ensure the sample is dried, as moisture can obscure the aromatic C-H region.
Experimental Workflow Visualization
Figure 2: Standard Operating Procedure (SOP) for IR acquisition.
References
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National Institute of Standards and Technology (NIST). Benzonitrile, 3-chloro- (Analog Data). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
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Mass spectrometry analysis of 3-Chloro-4-formylbenzonitrile
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-4-formylbenzonitrile
Introduction
This compound is a multifunctional aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of pharmaceuticals and other complex organic molecules. Its precise structural characterization is paramount for quality control, reaction monitoring, and impurity profiling. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight for the unambiguous identification and quantification of this analyte.
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, designed for researchers and drug development professionals. We will delve into the causality behind methodological choices, from sample preparation to the intricate details of ionization and fragmentation, providing a robust framework for developing and validating analytical protocols.
Physicochemical Properties: The Foundation for MS Method Development
Understanding the fundamental properties of this compound is the first step in designing a successful mass spectrometry experiment. These properties dictate the optimal choice of sample introduction, ionization technique, and analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO | [1][2] |
| Average Molecular Weight | 165.57 g/mol | [1][2] |
| Monoisotopic Mass | 164.99814 Da | [2] |
| Structure | (Structure based on IUPAC name) | |
| Physical State | Solid (predicted) | Analogous to 3-formylbenzonitrile |
The presence of a nitrile and a formyl group lends polarity to the molecule, while the chlorinated benzene ring provides a degree of hydrophobicity. The compound's predicted solid state and thermal stability make it an excellent candidate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Strategic Approach to Ionization: GC-MS vs. LC-MS
The choice of ionization technique is critical and is dictated by the analyte's volatility and thermal stability. For this compound, both GC-MS and LC-MS present viable, complementary strategies.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is the preferred method for this analysis due to the analyte's amenability to vaporization. Electron Ionization (EI) at a standard 70 eV is the gold standard for GC-MS.[3] EI is a hard ionization technique that imparts significant energy to the molecule, inducing reproducible and information-rich fragmentation.[4][5] This extensive fragmentation provides a unique "fingerprint" that is invaluable for structural confirmation and library matching.
Causality: The stability of the aromatic ring ensures that the molecular ion is typically observed, while the functional groups (aldehyde, nitrile, and chloro substituents) provide predictable cleavage points, yielding a rich and interpretable mass spectrum.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For analyses where the analyte is part of a complex, non-volatile matrix or when thermal degradation is a concern, LC-MS offers a powerful alternative. Softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed.
-
ESI: This technique is ideal for polar molecules. Protonation of the nitrile nitrogen or the formyl oxygen would likely result in the formation of a protonated molecule, [M+H]⁺. Fragmentation in ESI is typically minimal but can be induced via in-source collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS).[4]
-
APCI: This is suitable for less polar molecules that are still amenable to LC separation. It often yields a strong [M+H]⁺ ion and can tolerate higher flow rates than ESI.
Given the analyte's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) could provide better retention and separation than traditional reversed-phase chromatography.[7]
Electron Ionization (EI) Fragmentation Pathways
Under EI conditions, the this compound molecule (M) is ionized to form a radical cation (M•⁺). This energetically unstable molecular ion undergoes a series of fragmentation reactions to yield characteristic product ions.[5] The key fragmentation patterns are driven by the functional groups present.
Key Predicted Fragmentations:
-
Loss of a Hydrogen Radical (•H): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion at [M-1]⁺.[6]
-
Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the benzene ring and the formyl group results in the loss of a 29 Da radical, giving the [M-29]⁺ ion.[6]
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond results in the loss of a chlorine radical (35 or 37 Da).
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of benzonitriles can lead to the loss of a neutral HCN molecule (27 Da).[8]
The presence of chlorine is a powerful diagnostic tool. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), any chlorine-containing fragment will appear as a pair of peaks (an "A" and an "A+2" peak) with a characteristic intensity ratio of approximately 3:1.
Predicted Key Ions in the EI Mass Spectrum
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Identity | Description |
| 165 | 167 | [C₈H₄ClNO]•⁺ | Molecular Ion (M•⁺) |
| 164 | 166 | [C₈H₃ClNO]⁺ | Loss of •H from the formyl group |
| 136 | 138 | [C₇H₄ClN]⁺ | Loss of •CHO from the formyl group |
| 130 | - | [C₈H₄NO]⁺ | Loss of •Cl |
| 102 | - | [C₇H₄N]⁺ | Loss of •Cl and CO |
Visualizing the Fragmentation Cascade
The logical relationship between the molecular ion and its primary fragments can be visualized using a directed graph.
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocols
The following protocols provide a starting point for method development. Optimization and validation are required for specific applications.
Protocol 1: GC-MS Analysis
This protocol is designed for the qualitative and quantitative analysis of this compound in a relatively clean solvent matrix.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a high-purity solvent such as Dichloromethane or Ethyl Acetate to a final concentration of 10-100 µg/mL.
-
If necessary, perform a serial dilution to create calibration standards.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.[3]
-
Column: A low-to-mid polarity column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5MS), is recommended (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Injection: 1 µL injection volume with a splitless or split (e.g., 20:1) injection, depending on concentration.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan from m/z 40 to 300 for identification. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring key ions such as m/z 165, 164, and 136.
-
-
-
Data Analysis:
-
Identify the analyte peak by its retention time.
-
Examine the mass spectrum of the peak and compare it to the predicted fragmentation pattern and isotopic distribution.
-
Confirm the presence of the molecular ion (m/z 165/167) and key fragments.
-
For quantitative analysis, generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Protocol 2: LC-MS Analysis (Conceptual)
This protocol outlines a conceptual approach for analyzing the compound if it is present in a complex, non-volatile matrix.
-
Sample Preparation:
-
Dissolve or extract the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
LC-MS Instrumentation and Conditions:
-
System: HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.
-
Column: HILIC column (e.g., silica, amide phase) for retaining the polar analyte.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
MS Conditions:
-
Ion Source: ESI in positive ion mode.
-
Acquisition Mode: Full scan to find the [M+H]⁺ ion (m/z 166/168).
-
Tandem MS (MS/MS): For structural confirmation, select the [M+H]⁺ ion as the precursor and fragment it in the collision cell to generate product ions.
-
-
Conclusion
The mass spectrometric analysis of this compound is robustly achieved using GC-MS with Electron Ionization, which provides a wealth of structural information through predictable fragmentation patterns and a distinct isotopic signature from the chlorine atom. The methodologies and theoretical frameworks presented in this guide offer a solid foundation for researchers to develop and implement reliable analytical methods for the characterization of this important chemical intermediate. By understanding the causality behind the fragmentation and the rationale for instrumental parameters, scientists can confidently apply mass spectrometry to ensure the identity and purity of their compounds in research and development settings.
References
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This compound - C8H4ClNO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]
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This compound | C8H4ClNO | CID 12290550. PubChem, National Institutes of Health. Available from: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]
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Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]
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Jusko, P., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing. Available from: [Link]
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QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. Available from: [Link]
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An In-Depth Technical Guide to the Key Reactive Sites of 3-Chloro-4-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-formylbenzonitrile, with the chemical formula C₈H₄ClNO, is a versatile bifunctional aromatic compound.[1][2] Its structure incorporates three key reactive sites: a formyl (aldehyde) group, a nitrile group, and a chloro-substituted benzene ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic positioning of the electron-withdrawing nitrile and formyl groups significantly influences the reactivity of the aromatic ring, particularly at the chlorine-substituted carbon. This guide provides a comprehensive overview of the chemistry of this compound, focusing on its principal reactive sites and providing insights into its synthetic applications.
Molecular Structure and Properties:
| Property | Value |
| CAS Number | 58588-64-0[1][3] |
| Molecular Formula | C₈H₄ClNO[1][3] |
| Molecular Weight | 165.58 g/mol [2] |
| Appearance | Typically a liquid or low-melting solid[3] |
| Purity | Commercially available up to 99%[3] |
The Formyl Group: A Gateway to Diverse Functionalities
The aldehyde functionality in this compound is a primary site for nucleophilic attack and a versatile handle for a variety of chemical transformations.
Nucleophilic Addition Reactions
The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. A notable example is the reaction with hydrazines to form hydrazones. This reaction is fundamental in the synthesis of various heterocyclic compounds. For instance, the reaction of a similar compound, 4-chloro-3-formylcoumarin, with arylhydrazines leads to the formation of arylhydrazonomethyl derivatives, which can then cyclize to form pyrazole-fused systems.[3]
Oxidation to a Carboxylic Acid
The formyl group can be readily oxidized to a carboxylic acid, providing a route to 2-chloro-4-cyanobenzoic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions. A patent for the synthesis of a related cyanobenzaldehyde describes the oxidation of a hydroxymethyl group to an aldehyde using manganese dioxide.[4] This suggests that stronger oxidizing agents like potassium permanganate or chromic acid could be used to convert the formyl group to a carboxylic acid.
Experimental Protocol: Oxidation of a Substituted Benzaldehyde (General Procedure)
-
Dissolve the substituted benzaldehyde in a suitable solvent (e.g., acetone, acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., potassium permanganate, Jones reagent) while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant.
-
Acidify the mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Reduction to an Alcohol
The formyl group can be selectively reduced to a hydroxymethyl group, yielding (2-chloro-4-cyanophenyl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄).[5][6] This alcohol can then serve as a precursor for further functionalization.
The Nitrile Group: A Versatile Precursor
The nitrile group in this compound is another key reactive center, offering pathways to carboxylic acids, amines, and other nitrogen-containing heterocycles.
Hydrolysis to a Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[7][8] This provides an alternative route to 2-chloro-4-carboxybenzaldehyde, which can then be further manipulated. The hydrolysis proceeds through an intermediate amide, which is then further hydrolyzed to the carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile (General Procedure)
-
Reflux the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a base.
-
Extract the carboxylic acid product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Reduction to an Amine
The nitrile group can be reduced to a primary amine, yielding (2-chloro-4-cyanophenyl)methanamine. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This primary amine is a valuable building block for the synthesis of various biologically active molecules.
The Chloro-Substituted Aromatic Ring: A Hub for C-C and C-N Bond Formation
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution and is also a suitable substrate for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitrile and formyl groups, particularly the formyl group para to the chlorine atom, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a powerful tool for introducing new functional groups onto the aromatic ring. A protocol for a similar reaction, the synthesis of Methyl 3-chloro-4-morpholinobenzoate from Methyl 3,4-dichlorobenzoate, highlights the feasibility of selective nucleophilic substitution.[4]
Palladium-Catalyzed Cross-Coupling Reactions
The chloroarene moiety of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[9] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For example, a Suzuki-Miyaura coupling would allow for the introduction of a new aryl or vinyl group at the position of the chlorine atom, leading to the synthesis of complex biaryl structures.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride (General Procedure)
-
To a reaction vessel, add the aryl chloride (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Conclusion
This compound is a highly functionalized molecule with three distinct and versatile reactive sites. The formyl group provides a handle for nucleophilic additions, oxidation, and reduction. The nitrile group can be transformed into carboxylic acids or amines. Finally, the chloro-substituted aromatic ring is amenable to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This multifaceted reactivity makes this compound a valuable and strategic building block for the synthesis of complex organic molecules in the pharmaceutical and materials science industries. A thorough understanding of the reactivity of each functional group is crucial for its effective utilization in designing and executing synthetic strategies.
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Zenodo. Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ChemSynthesis. This compound. Available from: [Link]
- Google Patents. KR20080102395A - Glucopyranosyl-Substituted Benzonitrile Derivatives, Pharmaceutical Compositions Containing the Compound, Uses thereof, and Methods of Making the Same.
-
Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. Available from: [Link]
-
Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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A Senior Application Scientist's Guide to 3-Chloro-4-formylbenzonitrile: Synthesis, Commercial Availability, and Applications in Drug Discovery
This technical guide provides an in-depth analysis of 3-Chloro-4-formylbenzonitrile, a key chemical intermediate for researchers and professionals in drug development and materials science. We will explore its chemical properties, commercial availability, synthetic routes, and applications, with a focus on the underlying scientific principles and practical considerations for its use in a laboratory setting.
Introduction to this compound
This compound, with the CAS number 58588-64-0, is a substituted benzonitrile that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a nitrile, an aldehyde, and a chloro group on a benzene ring, offers multiple reactive sites for constructing more complex molecules.[3] The electron-withdrawing nature of the nitrile and aldehyde groups, combined with the directing effects of the chloro substituent, makes it a valuable precursor for a variety of heterocyclic and polyfunctional aromatic compounds. These characteristics are particularly sought after in the synthesis of pharmaceutical intermediates.[4]
Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO | [3][5] |
| Molecular Weight | 165.57 g/mol | [3][5] |
| IUPAC Name | This compound | [3] |
| Appearance | White or off-white powder or crystalline powder | [1] |
| Melting Point | 117-119 °C | [1] |
| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water | [1] |
| SMILES | C1=CC(=C(C=C1C#N)Cl)C=O | [3] |
| InChIKey | UGRNLUNAHZKZTG-UHFFFAOYSA-N | [3] |
Commercial Availability and Procurement
This compound is commercially available from a range of suppliers, catering to both research and industrial-scale needs. When sourcing this chemical, it is crucial to consider the purity, quantity, and the supplier's reliability. Below is a summary of representative suppliers.
| Supplier | CAS Number | Purity | Available Quantities |
| HENAN OWESOME PHARMECEUTICAL TECHNOLOGY | 58588-64-0 | Industrial Grade | Bulk |
| Chemlyte Solutions | 58588-64-0 | Not specified | Grams to Kilograms |
| NINGBO INNO PHARMCHEM CO.,LTD | 105191-41-1 (related isomer) | Not specified | Grams to Hundred Tons |
Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Mechanistic Approach
The synthesis of substituted benzonitriles often involves multi-step processes starting from readily available precursors.[4] A common strategy for introducing the formyl group is through the oxidation of a methyl group or the hydrolysis of a dihalomethyl group. The following protocol is a representative method adapted from synthetic strategies for analogous compounds, such as the conversion of a dichloromethyl group to an aldehyde.[6]
Synthetic Workflow Overview
The synthesis can be conceptualized as a two-stage process: the introduction of a precursor to the aldehyde function, followed by its conversion to the final product. A plausible route starts from 3-chloro-4-methylbenzonitrile.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-Chloro-4-methylbenzonitrile
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Chlorobenzene or Carbon tetrachloride (use with extreme caution due to toxicity)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and recrystallization (e.g., dichloromethane, hexanes)
Protocol:
-
Side-Chain Chlorination:
-
To a solution of 3-chloro-4-methylbenzonitrile (1 equivalent) in a suitable solvent such as chlorobenzene, add N-chlorosuccinimide (2.2 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide (0.05 equivalents).
-
Heat the mixture to reflux (typically 80-130°C depending on the solvent) and monitor the reaction by TLC or GC-MS until the starting material is consumed. The rationale for using a radical initiator is to facilitate the abstraction of a benzylic hydrogen, initiating the chlorination at the methyl group. Two equivalents of NCS are used to favor the formation of the dichloromethyl intermediate.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-4-(dichloromethyl)benzonitrile.
-
-
Hydrolysis to the Aldehyde:
-
The crude 3-chloro-4-(dichloromethyl)benzonitrile is then subjected to hydrolysis. This can be achieved by heating in the presence of an acid catalyst, such as aqueous hydrochloric acid.[6]
-
Disperse the crude intermediate in a mixture of water and a co-solvent if necessary, and add concentrated hydrochloric acid.
-
Heat the mixture to reflux (around 100°C) for several hours. The progress of the hydrolysis should be monitored by TLC. The acidic conditions facilitate the nucleophilic attack of water on the dichloromethyl carbon, leading to a geminal diol which readily eliminates water to form the aldehyde.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent like dichloromethane.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
After filtration, remove the solvent by rotary evaporation. The resulting crude product can be purified by recrystallization from a solvent system such as ethanol/water or hexanes/ethyl acetate to afford pure this compound.
-
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of various bioactive molecules and functional materials.
Role in Medicinal Chemistry
The aldehyde and nitrile functionalities allow for a wide range of chemical transformations, making it a key starting material for the synthesis of heterocyclic compounds. For instance, the aldehyde can undergo condensation reactions with amines to form imines, which can then be cyclized to generate nitrogen-containing heterocycles. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification. These heterocycles are common scaffolds in many drug molecules.
A hypothetical application could be in the synthesis of a kinase inhibitor. The benzonitrile core could serve as a hinge-binding motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme.
Caption: Hypothetical pathway from intermediate to biological action.
Safety, Handling, and Storage
While a specific safety data sheet for this compound was not available, information from related compounds such as 3-chlorobenzonitrile and 3-formylbenzonitrile can provide guidance on safe handling practices.[7]
-
Hazards: This compound is expected to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[8]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7]
Conclusion
This compound is a chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its commercial availability and versatile reactivity make it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective and responsible use in research and development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-3-formylbenzonitrile manufacturer. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
TradeIndia. Chemical - 3-Chlorobenzonitrile(766-84-7) Trader. TradeIndia. Available from: [Link]
- Google Patents. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4. Google Patents.
-
ChemSynthesis. This compound. ChemSynthesis. Available from: [Link]
- Google Patents. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde. Google Patents.
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Strategic Functionalization of 3-Chloro-4-formylbenzonitrile: A Guide to Poly-Functional Scaffolds
Executive Summary
3-Chloro-4-formylbenzonitrile (also identified in literature as 2-chloro-4-cyanobenzaldehyde) represents a "linchpin" intermediate in modern medicinal chemistry.[1] Its structural utility lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an electrophilic aldehyde, an activated aryl chloride, and a robust nitrile—that can be manipulated independently.[1]
This guide details the fundamental reaction pathways of this scaffold, focusing on its role in synthesizing non-steroidal androgen receptor (AR) antagonists , kinase inhibitors , and bi-aryl ether drug candidates.[1] The protocols below are designed for high chemoselectivity, allowing researchers to modify one site without compromising the others.
The Reactivity Triad: Mechanistic Overview
The molecule's utility is defined by the electronic interplay between its substituents.[1]
-
The Electrophilic Nexus (C4 - Formyl): The most reactive site, susceptible to nucleophilic addition (amines, hydrides) and condensation.[1]
-
The Activated Core (C3 - Chloro): The chlorine atom is activated for Nucleophilic Aromatic Substitution (
) .[1] Crucially, this activation is driven by the ortho-formyl group (strong effect) and the para-nitrile group (inductive effect), lowering the energy barrier for the Meisenheimer complex.[1] -
The Stabilizing Anchor (C1 - Cyano): Generally inert under mild conditions, serving as a masked carboxylic acid or a handle for tetrazole synthesis (a carboxylic acid bioisostere).[1]
Visualization: The Divergent Synthesis Map
Figure 1: Divergent reaction pathways available for the this compound scaffold.
Module 1: Nucleophilic Aromatic Substitution ( )
Objective: Functionalization of the C3 position via displacement of the chlorine atom.[1]
The "Ortho-Effect" Causality
Standard aryl chlorides are inert to nucleophilic attack.[1] However, the formyl group at the ortho position acts as a powerful electron-withdrawing group (EWG), stabilizing the anionic intermediate (Meisenheimer complex).[1] This reaction is the primary method for constructing bi-aryl ethers or N-aryl heterocycles .[1]
Protocol: Synthesis of 4-formyl-3-morpholinobenzonitrile
This protocol demonstrates the displacement of Cl using a secondary amine (morpholine).[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Nucleophile: Morpholine (1.2 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with this compound (1.0 eq) and anhydrous DMF (0.5 M concentration).
-
Base Addition: Add powdered
(2.0 eq). Note: Milling the carbonate increases surface area and reaction rate.[1] -
Nucleophile Addition: Add Morpholine (1.2 eq) dropwise at room temperature.
-
Thermal Activation: Heat the mixture to 80°C . Monitor via TLC or LC-MS.[1]
-
Work-up: Cool to RT. Pour into ice-water (precipitates the product).[1] Filter the solid or extract with EtOAc.[1]
-
Purification: Recrystallization from Ethanol/Water is usually sufficient due to the polarity change.
Critical Control Point: Avoid temperatures >120°C to prevent Cannizzaro-type disproportionation of the aldehyde or hydrolysis of the nitrile.[1]
Module 2: Chemoselective Reductive Amination
Objective: Conversion of the C4-Formyl group to a benzylic amine without reducing the nitrile or dechlorinating the ring.[1]
The Chemoselectivity Challenge
Using strong reducing agents (like
Protocol: Synthesis of Secondary Benzylic Amines
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Amine: Aniline or Aliphatic amine (1.1 eq)
-
Reductant:
(1.5 eq) -
Solvent: 1,2-Dichloroethane (DCE) or THF[1]
-
Catalyst: Acetic Acid (1-2 drops, optional to catalyze imine formation)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE at room temperature.
-
Observation: If using an aromatic amine, the solution often turns yellow/orange indicating imine formation.[1] Stir for 1–2 hours.
-
-
Reduction: Add
(1.5 eq) in one portion. -
Quench: After 4–12 hours, quench with saturated aqueous
. -
Extraction: Extract with DCM. Wash with brine.[1]
-
Validation:
NMR should show the disappearance of the aldehyde proton ( ppm) and appearance of a benzylic methylene singlet/doublet ( – ppm).
Integrated Workflow: Building a Drug Scaffold
The power of this molecule is best seen when these reactions are sequenced.[1] Below is a workflow for synthesizing a Kinase Inhibitor Core (Bi-aryl ether with a solubilizing tail).
Workflow Diagram
Figure 2: Sequential functionalization strategy preserving the nitrile for late-stage modification.
Quantitative Data & Solvent Compatibility
| Parameter | Reaction Type | Optimal Condition | Yield Range | Major Side Product |
| Solvent | DMF, DMSO, NMP | 85–95% | Hydrolysis of Nitrile (if wet) | |
| Base | 90%+ | Polymerization | ||
| Reductant | Reductive Amination | 75–88% | Benzyl Alcohol (direct reduction) | |
| Temp | 60°C – 90°C | N/A | Decomposition >140°C |
References
-
Vertex Pharmaceuticals. (2010). Substituted Benzene Compounds as Ion Channel Modulators.[1] Patent WO2010123720.[1] (Demonstrates use of chloro-cyano-benzaldehydes in library synthesis).
-
Abdel-Magid, A. F., et al. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (The definitive protocol for chemoselective reductive amination).
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems.[1][5][3][6][7] Chemical Reviews, 49(2), 273-412.[1] (Foundational text on
activation by ortho-substituents). -
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24861495, 2-chloro-4-cyanobenzaldehyde.[1] (Confirming physical properties and synonyms).
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- 3. youtube.com [youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
Advanced Technical Guide: Preliminary Research Applications of 3-Chloro-4-formylbenzonitrile
CAS: 90260-22-3 | Molecular Formula: C₈H₄ClNO
Executive Summary
3-Chloro-4-formylbenzonitrile is a tri-functionalized aromatic scaffold that serves as a critical "lynchpin intermediate" in the synthesis of next-generation non-steroidal mineralocorticoid receptor antagonists (MRAs), most notably Finerenone (Kerendia).
Unlike simple benzaldehydes, this molecule possesses a unique electronic architecture: the formyl group (–CHO) at the C4 position activates the chlorine atom (–Cl) at the C3 position for Nucleophilic Aromatic Substitution (SₙAr), while the nitrile group (–CN) at C1 provides a handle for further heterocycle construction or hydrolysis.
This guide details the strategic application of this compound in drug discovery, focusing on its conversion to the Finerenone precursor (4-cyano-2-methoxybenzaldehyde) and its utility in divergent Structure-Activity Relationship (SAR) libraries.
Part 1: The Electronic Activation Map
To successfully utilize this intermediate, researchers must understand its reactivity profile. The molecule is not merely a building block; it is an electrophilic trap .
Mechanistic Insight: The Ortho-Effect
The reactivity is defined by the relationship between the formyl group and the chlorine atom.
-
The Activator: The formyl group is a strong electron-withdrawing group (EWG) via resonance (-M effect).
-
The Leaving Group: The chlorine atom is located ortho to the formyl group.
-
The Result: The electron density at the C3 carbon is significantly reduced, making it highly susceptible to nucleophilic attack (SₙAr), even under mild conditions.
The nitrile group at C1 (meta to the chlorine) exerts a secondary inductive electron-withdrawing effect (-I), further stabilizing the Meisenheimer complex intermediate during substitution.
Diagram 1: Reactivity & Functionalization Logic
Caption: Electronic activation map showing how the C4-Formyl group activates the C3-Chlorine for specific synthetic pathways.
Part 2: Primary Application – Synthesis of the Finerenone Precursor
The most commercially and scientifically significant application of this compound is its conversion into 4-cyano-2-methoxybenzaldehyde (also known as 4-formyl-3-methoxybenzonitrile). This methoxy-intermediate is the direct precursor used in the asymmetric Hantzsch synthesis of Finerenone.
Protocol 1: Regioselective Methoxylation (SₙAr)
Objective: Displace the C3-Chlorine with a methoxy group while preserving the aldehyde and nitrile functionalities.
Experimental Logic: Using Sodium Methoxide (NaOMe) is standard, but temperature control is critical.
-
Risk:[1][2][3] High temperatures can trigger the Cannizzaro reaction (disproportionation of the aldehyde) or hydrolysis of the nitrile to an amide/acid.
-
Solution: Perform the reaction at controlled low temperatures using anhydrous solvents.
| Parameter | Specification | Rationale |
| Reagent | Sodium Methoxide (NaOMe), 25% in MeOH | Strong nucleophile; methanol solvent prevents transesterification byproducts. |
| Solvent | Anhydrous Methanol (MeOH) | Polar protic solvent stabilizes the transition state. |
| Stoichiometry | 1.05 - 1.10 equivalents | Slight excess ensures conversion; large excess risks side reactions. |
| Temperature | 0°C to 25°C | Prevents attack on the nitrile or aldehyde carbons. |
| Quench | Dilute Acetic Acid or HCl (pH 6-7) | Neutralizes excess alkoxide immediately to stop side reactions. |
Step-by-Step Methodology:
-
Charge: Dissolve this compound (10.0 g, 60.4 mmol) in anhydrous MeOH (100 mL) under Argon atmosphere. Cool to 0°C.
-
Addition: Dropwise add NaOMe solution (13.7 mL of 25% w/w, ~63 mmol) over 30 minutes. Do not allow the internal temperature to exceed 5°C.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting material (Rf ~0.6) should disappear, replaced by the methoxy product (Rf ~0.5).
-
Workup: Cool to 10°C. Adjust pH to 6.5 using 1M HCl. Concentrate in vacuo to remove bulk methanol.
-
Isolation: Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from minimal hot Ethanol or Isopropanol.
Authoritative Grounding: This SₙAr strategy is foundational in the synthesis of non-steroidal MR antagonists, avoiding the use of toxic methylating agents like dimethyl sulfate on phenolic precursors [1, 2].
Part 3: Divergent Applications (SAR & Analog Synthesis)
For researchers conducting Structure-Activity Relationship (SAR) studies, retaining the chlorine atom or substituting it with non-methoxy groups creates a library of Finerenone analogs.
Application A: Construction of the 1,4-Dihydropyridine (DHP) Scaffold
This compound can directly enter Hantzsch-type multicomponent reactions to form DHP cores with a chlorine substituent. This is vital for testing the "hydrophobic pocket" tolerance of the Mineralocorticoid Receptor.
Workflow:
-
Reactants: this compound + β-keto ester (e.g., ethyl acetoacetate) + Ammonium Acetate (or specific aminopyridines for Finerenone-like scaffolds).
-
Conditions: Reflux in Ethanol or use of microwave irradiation.
-
Outcome: Formation of the 4-(3-chloro-4-cyanophenyl)-1,4-dihydropyridine core.
Application B: Suzuki-Miyaura Cross-Coupling
The chlorine handle allows for the introduction of aryl or heteroaryl groups via Palladium-catalyzed coupling.
-
Challenge: The aldehyde is reactive toward many organometallics.
-
Solution: Use Potassium aryltrifluoroborates (ArBF₃K) . These reagents are stable and tolerate aldehydes better than boronic acids in some protocols, or protect the aldehyde as an acetal (using ethylene glycol/TsOH) prior to coupling.
Diagram 2: The Finerenone & Analog Workflow
Caption: Workflow depicting the conversion to Finerenone and the creation of Chloro-analogs.
Part 4: Handling & Stability (Self-Validating Protocols)
To ensure reproducibility, the following handling protocols must be observed. The aldehyde group is prone to oxidation (to the benzoic acid) upon prolonged air exposure.
| Hazard/Issue | Mitigation Protocol | Validation Check |
| Oxidation | Store under Argon/Nitrogen at 2-8°C. | ¹H NMR: Check for carboxylic acid proton signal (~11-13 ppm) or broad OH stretch in IR. |
| Hydrolysis | Avoid strong aqueous acids/bases unless intended. | IR Spectroscopy: Monitor the Nitrile peak (~2230 cm⁻¹). Disappearance indicates hydrolysis. |
| Toxicity | Handle in a fume hood (Nitrile functionality). | Standard PPE (Nitrile gloves, goggles). |
Analytical Reference Data
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~109-111°C (for the methoxy-derivative); Chloro-derivative varies but typically ~95-100°C range (verify specific batch).
-
IR Spectrum: Look for distinct bands at ~2230 cm⁻¹ (CN) and ~1700 cm⁻¹ (CHO).
References
-
Bayer Pharma AG. (2020). Enantioselective Total Synthesis of (−)-Finerenone Using Asymmetric Transfer Hydrogenation. ResearchGate. Retrieved from [Link]
- Google Patents. (2023). Synthesis method for finerenone and intermediate thereof (WO2023109968A2).
-
Organic Chemistry Portal. (2024). Hantzsch Dihydropyridine Synthesis.[7][8][9][10] Retrieved from [Link]
-
Enanti Labs. (2025).[4] 4-Formyl-3-Methoxybenzonitrile Intermediate Specifications. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
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- 4. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]
- 5. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents [patents.google.com]
- 6. 21962-45-8 | 4-Cyano-2-methoxybenzaldehyde | Jay Finechem [jayfinechem.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Dihydropyridine synthesis [organic-chemistry.org]
Safety, handling, and storage guidelines for 3-Chloro-4-formylbenzonitrile
An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of 3-Chloro-4-formylbenzonitrile
For professionals in research, chemical synthesis, and drug development, the safe and effective management of reactive chemical intermediates is paramount. This compound, a trifunctional aromatic compound featuring nitrile, aldehyde, and chloro groups, is a valuable building block in medicinal chemistry. However, its unique chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety, handling, and storage guidelines for this compound, grounded in established safety principles and authoritative data.
Chemical and Physical Properties
A foundational understanding of a substance's physical and chemical properties is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and dictate appropriate handling and storage measures.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO | [1][2] |
| Molecular Weight | 165.57 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid/powder | [3] |
| Melting Point | 75 - 78 °C (for 3-Formylbenzonitrile) | |
| Boiling Point | 210 °C (for 3-Formylbenzonitrile) | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents | [4][5][6] |
Note: Specific physical data for this compound is limited; data for the closely related compound 3-Formylbenzonitrile is provided for reference.
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. Its toxicity stems from the combined reactivity of its functional groups. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[7]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Compiled from analogous compounds.[5][8][9][10]
Causality of Hazards:
-
Aldehyde Group: Aldehydes are reactive electrophiles that can cause irritation to the skin, eyes, and respiratory tract.[11] Inhalation can lead to airway constriction.[11]
-
Nitrile Group: While aromatic nitriles are generally considered less likely to release cyanide in the body than their aliphatic counterparts, caution is still warranted.[12] Inhalation of dusts can be harmful.[12]
-
Chlorinated Aromatic Ring: Halogenated organic compounds present specific disposal considerations and can produce toxic gases, such as hydrogen chloride, upon combustion.[4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. Engineering controls provide the first line of defense, supplemented by appropriate PPE.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[13][14] This is non-negotiable for any procedure involving weighing, transferring, or reacting the solid compound, as it prevents the inhalation of fine dust particles. The work area should be well-ventilated, and safety showers and eyewash stations must be readily accessible.[4]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.[7]
-
Hand Protection: Wear nitrile or butyl rubber gloves.[11] Latex gloves are not recommended as they provide inadequate protection against many organic chemicals.[11] Always inspect gloves before use and change them immediately if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8][11] For procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles.[11]
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a high risk of exposure, consider chemically resistant aprons or suits.[15]
-
Respiratory Protection: When engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with a particulate filter (for dusts) is necessary.[8]
Safe Handling and Experimental Protocols
Adherence to a strict protocol minimizes the risk of exposure and accidents.
General Handling Protocol
-
Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS) for this compound and any other reagents being used.
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary glassware and equipment. Ensure glassware is dry to prevent unwanted reactions.[16]
-
Don the appropriate PPE as described in Section 3.2.
-
-
Chemical Handling:
-
Post-Experiment Procedure:
-
Decontaminate all equipment and the work area thoroughly.
-
Dispose of waste in properly labeled, sealed containers as detailed in Section 7.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[8]
-
Spill and Emergency Procedures
Prompt and correct response to an accidental release is critical to minimizing harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [8]Seek immediate medical attention. [5]* Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. [8]If skin irritation occurs, get medical advice. * Inhalation: Move the person to fresh air. [8]If breathing is difficult, give oxygen. If not breathing, give artificial respiration. [9]Seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. [5]Rinse mouth with water. [8]Call a physician or poison control center immediately. [5]
Spill Cleanup Protocol
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear the appropriate PPE, including respiratory protection.
-
For small spills, gently sweep up the solid material, avoiding dust generation. [4]4. Place the swept-up material into a suitable, labeled container for disposal. [4]5. Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.
Waste Disposal
As a halogenated organic compound, this compound requires specific disposal procedures. [17]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste. [18][19]Disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes to handle the resulting acid gases. [20]2. Labeling: Collect all waste containing this compound in a clearly labeled, sealed container. The label should read "Halogenated Organic Waste" and list the chemical constituents. [19]3. Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal plant, in accordance with all local, state, and federal regulations. [5][8]Under no circumstances should this chemical be disposed of down the drain. [19] By integrating these guidelines into standard laboratory operating procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe environment for scientific discovery and innovation.
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New Jersey Department of Health. Hazard Summary for 3-Chloropropionitrile. Retrieved from [Link]
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Homework.Study.com. Precautions for safe use of aldehydes by healthcare professionals. Retrieved from [Link]
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ChemSynthesis. This compound Properties. Retrieved from [Link]
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National Institutes of Health (NIH), PubChem. 4-Cyanobenzaldehyde Compound Summary. Retrieved from [Link]
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NextGen Protocols. Guidelines for Safe Laboratory Practices. Retrieved from [Link]
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University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
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National Institutes of Health (NIH), PubChem. 3-Chloro-5-formylbenzonitrile Compound Summary. Retrieved from [Link]
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Inorganic Ventures. The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
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Braun Research Group. Standard Operating Procedure for Halogenated Organic Liquids. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Stanford University Environmental Health & Safety. Acetaldehyde Laboratory Chemical Safety Summary. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Safe Use of Glutaraldehyde in Health Care. Retrieved from [Link]
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Princeton University Environmental Health and Safety. Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
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Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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StudySmarter. Nitrile Synthesis. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 3-Chloro-4-formylbenzonitrile
This document provides a detailed guide for the synthesis of quinazoline derivatives, a critical scaffold in medicinal chemistry, starting from the readily available precursor, 3-Chloro-4-formylbenzonitrile. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, a step-by-step protocol, and a discussion of the underlying chemical principles.
Introduction: The Significance of the Quinazoline Scaffold in Drug Discovery
Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, holding a "privileged structure" status in medicinal chemistry.[1][2] This is attributed to their remarkable and diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4] The planar structure of the quinazoline ring system allows for varied molecular interactions, making it a versatile backbone for the design of targeted therapeutics.[4] Several commercially available drugs, such as gefitinib, erlotinib, and afatinib, feature the quinazoline core and have demonstrated significant clinical success, particularly as kinase inhibitors in cancer therapy.[1]
The strategic synthesis of novel quinazoline derivatives is, therefore, a key focus in the pursuit of new and more effective therapeutic agents. The starting material for this guide, this compound, offers a unique combination of reactive functional groups that can be strategically manipulated to construct the quinazoline ring and introduce further diversity.
Chemical Principles and Reaction Mechanism
The synthesis of quinazoline derivatives from this compound is a multi-step process that can be efficiently performed in a one-pot reaction. The overall strategy involves the initial formation of an intermediate that possesses both an amine and a nitrile group ortho to each other, which then undergoes an intramolecular cyclization to form the pyrimidine ring of the quinazoline scaffold.
A plausible and efficient synthetic route is a reductive amination of the formyl group followed by an in-situ cyclization. This approach is analogous to established methods for synthesizing quinazolines from ortho-substituted benzonitriles.[1]
The proposed reaction mechanism can be outlined as follows:
-
Reductive Amination: The formyl group of this compound reacts with an ammonium source, such as ammonium acetate, to form an intermediate imine. This imine is then reduced in situ by a suitable reducing agent to yield 4-(aminomethyl)-3-chlorobenzonitrile.
-
Intramolecular Cyclization: The newly formed amino group, being ortho to the nitrile, is now perfectly positioned for an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms a dihydroquinazoline intermediate.
-
Aromatization: The dihydroquinazoline intermediate subsequently undergoes oxidation to yield the final aromatic quinazoline derivative. In many cases, this aromatization occurs spontaneously in the presence of air or can be facilitated by a mild oxidant.
This one-pot approach offers several advantages, including improved efficiency, reduced waste, and simpler purification procedures.[5]
Figure 1: Proposed workflow for the synthesis of 6-Chloroquinazoline.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of 6-chloroquinazoline from this compound. Researchers should optimize the reaction conditions based on their specific equipment and desired scale.
Materials and Reagents:
-
This compound
-
Ammonium acetate
-
Sodium borohydride (or another suitable reducing agent)
-
Methanol (or another suitable solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and ammonium acetate (5.0 eq) in methanol.
-
Initial Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Cyclization and Aromatization: After the addition of the reducing agent is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess reducing agent by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Extraction: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-chloroquinazoline.
Characterization and Data Interpretation
The synthesized 6-chloroquinazoline should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product. The proton NMR spectrum of 6-chloroquinazoline is expected to show characteristic signals for the aromatic protons of the quinazoline ring system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups and the absence of starting material functionalities (e.g., the aldehyde C=O stretch).
-
Melting Point: A sharp melting point is indicative of a pure compound.
Table 1: Expected Analytical Data for 6-Chloroquinazoline
| Technique | Expected Data |
| 1H NMR (CDCl3) | δ 9.35 (s, 1H), 9.20 (s, 1H), 8.15 (d, 1H), 7.90 (d, 1H), 7.75 (dd, 1H) |
| 13C NMR (CDCl3) | δ 160.1, 151.8, 149.5, 136.2, 134.5, 129.8, 128.7, 125.4 |
| HRMS (ESI) | Calculated for C8H5ClN2 [M+H]+, found value should be within ± 5 ppm |
| Melting Point | Literature value to be compared |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure the purity of reagents. |
| Loss of product during workup | Perform extractions carefully. Use a continuous extractor if necessary. | |
| Incomplete Reaction | Insufficient reducing agent | Use a slight excess of the reducing agent. |
| Inactive catalyst or reagents | Use fresh, high-purity reagents. | |
| Formation of Side Products | Over-reduction | Control the reaction temperature during the addition of the reducing agent. |
| Polymerization | Ensure proper stoichiometry and reaction conditions. | |
| Difficulty in Purification | Co-eluting impurities | Try a different eluent system or a different stationary phase for chromatography. |
| Product is an oil | Attempt to crystallize the product from a suitable solvent system. |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of quinazoline derivatives from this compound. The described one-pot reductive amination and cyclization protocol offers an efficient and straightforward method for accessing the valuable 6-chloroquinazoline scaffold. By following the detailed procedures and troubleshooting advice, researchers can successfully synthesize and characterize this important class of heterocyclic compounds, paving the way for further derivatization and biological evaluation in drug discovery programs.
References
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Int. J. Med. Chem., 2014, 385437. [Link]
-
Domon, L., Le Coeur, C., Grelard, A., Thiéry, V., & Besson, T. (2001). Efficient modified von Niementowski synthesis of novel derivatives of 5a,14b,15-triazabenzo[a]indeno[1,2-c]anthracen-5-one from indolo[...]. Tetrahedron Letters, 42(36), 6671-6674. [Link]
-
Faisal, M., & Saeed, A. (2021). Recent advances in the synthesis of quinazolines. RSC Advances, 11(35), 21569-21596. [Link]
-
Sharma, V. K., Kumar, V., & Singh, T. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
-
One-pot synthesis of novel quinazoline derivatives and their antimicrobial activity. (2025). ResearchGate. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules, 28(2), 839. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules, 27(15), 4998. [Link]
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Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2023). International Journal for Innovative Research in Multidisciplinary Field, 9(6), 1-10. [Link]
-
The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results, 13(3), 112-119. [Link]
-
Novel quinazoline derivatives: key pharmacological activities. (2024). Ayurvedic, 1(1). [Link]
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (2022). Frontiers in Chemistry, 10, 831491. [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules, 28(7), 3196. [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2018). Frontiers in Chemistry, 6, 42. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2011). Iranian Journal of Pharmaceutical Research, 10(3), 475-481. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2021). Molecules, 26(16), 4933. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). Chemistry Central Journal, 7, 95. [Link]
-
(PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). ResearchGate. [Link]
-
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2023). International Journal of Innovative Research in Technology, 10(2), 1-10. [Link]
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Application Notes and Protocols: The Strategic Use of 3-Chloro-4-formylbenzonitrile in Modern Organic Synthesis
Introduction: Unveiling a Versatile Trifunctional Building Block
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the strategic value of a building block is defined by its functional group versatility, reactivity, and the molecular complexity it can efficiently generate. 3-Chloro-4-formylbenzonitrile stands out as a quintessential example of such a scaffold. Possessing three distinct and orthogonally reactive functional groups—a chloro substituent, a formyl (aldehyde) group, and a nitrile moiety—this molecule offers chemists a powerful platform for constructing complex molecular architectures.[1]
The chloro group serves as a handle for transition-metal-catalyzed cross-coupling reactions, the aldehyde provides a classic electrophilic site for C-C bond formation and heterocycle synthesis, and the nitrile group can be transformed into various nitrogen-containing functionalities or used as a directing group. This unique combination makes this compound a key intermediate in the synthesis of high-value compounds, including kinase inhibitors for targeted cancer therapy, advanced dyes, and specialized polymers.[1][2]
This guide provides an in-depth exploration of its synthetic applications, supported by detailed protocols and mechanistic insights to empower researchers in leveraging its full potential.
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClNO | [3][4] |
| Molecular Weight | 165.58 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 75-78 °C | [5] |
| Boiling Point | 210 °C | [5] |
| SMILES | C1=CC(=C(C=C1C#N)Cl)C=O | [4] |
| InChIKey | UGRNLUNAHZKZTG-UHFFFAOYSA-N | [3] |
Part 1: Core Synthetic Transformations
The strategic utility of this compound stems from the ability to selectively address its three functional groups. This section details the key transformations and provides field-tested protocols.
Knoevenagel Condensation: Extending Conjugation via the Aldehyde
The formyl group is a prime site for nucleophilic attack. The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is a robust method for forming a new carbon-carbon double bond. This reaction is fundamental in synthesizing benzylidenemalononitrile derivatives, which are precursors to numerous biologically active molecules, including anticancer and antimicrobial agents.[6]
Expertise & Rationale: The choice of a weak base catalyst, such as piperidine or ammonium acetate, is critical. It facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion without promoting unwanted side reactions with the nitrile or chloro groups. The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus, which shifts the equilibrium towards the product. This method is highly efficient for creating π-extended systems essential for chromophores or for pharmacophores that interact with planar biological targets.
Protocol 1: Synthesis of (E)-2-(2-chloro-4-cyanobenzylidene)malononitrile
Objective: To demonstrate a typical Knoevenagel condensation using this compound and malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Toluene (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (e.g., 1.66 g, 10 mmol) and malononitrile (0.73 g, 11 mmol).
-
Add toluene (50 mL) to dissolve the reactants.
-
Add piperidine (0.1 mL, 1 mmol) to the solution.
-
Heat the mixture to reflux (approx. 110-115 °C) and monitor the reaction progress by TLC, observing the consumption of the starting aldehyde. Water will collect in the Dean-Stark trap.
-
After 2-4 hours, or upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with cold hexanes to remove residual toluene and unreacted starting materials.
-
Dry the product under vacuum to yield the desired (E)-2-(2-chloro-4-cyanobenzylidene)malononitrile. The yield is typically high (>90%).
Self-Validation: The success of the protocol is confirmed by the disappearance of the aldehyde spot on TLC and the appearance of a new, typically more conjugated (UV-active) product spot. Final product characterization should be performed using ¹H NMR (alkenic proton signal around 7.5-8.5 ppm) and IR spectroscopy (disappearance of aldehyde C=O stretch, appearance of C=C stretch, and retention of nitrile C≡N stretch around 2220 cm⁻¹).
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Part 2: Application in the Synthesis of Kinase Inhibitors
The true power of this compound is realized in multi-step syntheses where its functional groups are manipulated sequentially to build complex, high-value molecules like kinase inhibitors. [2][7]Many kinase inhibitors feature a core heterocyclic scaffold linked to substituted aryl rings.
Conceptual Workflow: A common strategy involves an initial Suzuki coupling to install a key aryl group, followed by a condensation reaction to build a heterocyclic ring system. This approach allows for modular synthesis, where different arylboronic acids and condensation partners can be used to rapidly generate a library of potential drug candidates.
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Application of 3-Chloro-4-formylbenzonitrile in medicinal chemistry research
Topic: Application of 3-Chloro-4-formylbenzonitrile in Medicinal Chemistry Research Content Type: Detailed Application Notes and Protocols
Executive Summary: The Tri-Functional Scaffold
This compound (CAS 58588-64-0) represents a high-value "privileged structure" intermediate in modern medicinal chemistry.[1][2] Its utility stems from its unique tri-functional substitution pattern :
-
The Aldehyde (-CHO): A highly reactive electrophile for condensation reactions (Knoevenagel, Hantzsch) and reductive aminations.[1][3]
-
The Nitrile (-CN): A robust polar pharmacophore often used to improve metabolic stability or serve as a precursor for heterocycles (tetrazoles, triazines) and amides.[1][3]
-
The Aryl Chloride (-Cl): Positioned ortho to the aldehyde, this halogen serves two critical roles:
-
Steric/Electronic Modulator: In final drug targets (e.g., Mineralocorticoid Receptor Antagonists), the chlorine atom induces a specific torsion angle in the biaryl axis, critical for receptor selectivity.[1][2][3]
-
Synthetic Handle: It remains available for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura).[1][3]
-
This guide details the application of this scaffold in the synthesis of Mineralocorticoid Receptor Antagonists (MRAs) and SARS-CoV-2 Mpro Inhibitors , providing field-proven protocols for researchers.[1][2]
Visual Synthesis Roadmap
The following diagram illustrates the divergent synthetic pathways accessible from this compound.
Figure 1: Divergent synthetic utility of this compound in medicinal chemistry workflows.
Application I: Synthesis of Mineralocorticoid Receptor Antagonists (MRAs)
Context: The 1,4-dihydropyridine (DHP) and 1,6-naphthyridine scaffolds are cornerstones in the design of non-steroidal MRAs (similar to Finerenone ).[1][2][3] The 3-chloro-4-cyanophenyl moiety mimics the steric and electronic properties required to fit the hydrophobic pocket of the mineralocorticoid receptor, displacing aldosterone.[1][2]
Mechanism: This protocol utilizes a modified Hantzsch Dihydropyridine Synthesis .[3] The aldehyde group of this compound undergoes condensation with a 1,3-dicarbonyl compound (e.g., 2,4-pentanedione) and an amine source to close the heterocyclic ring.[1][2][3]
Detailed Protocol: Construction of the 1,6-Naphthyridine Core
Reagents:
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a Dean-Stark trap (if refluxing in toluene) or a standard reflux condenser (for DCM/IPA), dissolve This compound (300 mg, 1.81 mmol) and 2,4-pentanedione (181 mg, 1.81 mmol) in DCM (15 mL).
-
Catalysis: Add acetic acid (163 mg, 2.72 mmol) and piperidine (31 mg, 0.36 mmol). The piperidine/acetic acid couple acts as a buffered catalyst system to promote the Knoevenagel condensation intermediate.[3]
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM) for 12–24 hours. Monitor via TLC (Cyclohexane/Ethyl Acetate 5:1).[1][3][6][7]
-
Checkpoint: The formation of the benzylidene intermediate (Knoevenagel product) is usually the first observable species.[3]
-
-
Cyclization (Optional Two-Step): If the target is a naphthyridine, a second step involving an amino-pyridine (e.g., 4-aminopyridin-2(1H)-one) is performed in Isopropanol at 100°C in a sealed vessel to effect the Michael addition and cyclization.[1][2][3]
-
Workup: Dilute the reaction mixture with DCM, wash with water (2x) and saturated brine (1x). Dry the organic phase over anhydrous Na₂SO₄.[3]
-
Purification: Concentrate under reduced pressure. Purify the residue via Flash Column Chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes) or Preparative HPLC for polar derivatives.
Data Interpretation:
| Parameter | Expected Result | Notes |
|---|---|---|
| Appearance | Yellow to Orange Solid | The conjugated system often imparts color.[1][2][8] |
| MS (ESI+) | [M+H]⁺ corresponds to Product | Look for the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).[1][3] |
| ¹H NMR | Disappearance of Aldehyde (-CHO) at ~10.0 ppm | Appearance of DHP methine proton or aromatic signals.[1][3] |
Application II: Reductive Amination for Protease Inhibitors
Context: In the development of SARS-CoV-2 Mpro inhibitors and other protease inhibitors, the benzylamine motif is a common linker used to connect a "warhead" (covalent binder) to a "tail" (solubility/selectivity group).[1][2][3] this compound provides a pre-functionalized benzyl head group.[1][2]
Mechanism: The aldehyde is condensed with a secondary amine (e.g., a piperazine or diazepane derivative) to form an iminium ion, which is selectively reduced in situ by Sodium Triacetoxyborohydride (STAB).[1][2][3]
Detailed Protocol: Reductive Alkylation of Secondary Amines
Reagents:
Step-by-Step Methodology:
-
Imine Formation: In a dry vial, dissolve the Amine Substrate (0.5 mmol) and This compound (91 mg, 0.55 mmol) in anhydrous DCE (5 mL).
-
Activation: Add 1-2 drops of glacial acetic acid. Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium species.
-
Reduction: Add NaBH(OAc)₃ (159 mg, 0.75 mmol) in one portion. Stir at room temperature for 4–16 hours under nitrogen.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over MgSO₄, and filter.
-
Purification: Concentrate the solvent. The crude product is typically purified via silica gel chromatography (DCM/MeOH gradient) or amine-functionalized silica to remove excess aldehyde.[1][3]
Pathway Visualization:
Figure 2: Reductive amination workflow for coupling this compound with medicinal scaffolds.
Handling & Safety (E-E-A-T)
-
Hazard Class: Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2.[1][2][3]
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to oxidation to the benzoic acid (3-chloro-4-cyanobenzoic acid) upon prolonged exposure to air.[1][3]
-
Verification: Before use, check the ¹H NMR for the aldehyde peak at ~10.0 ppm. If a broad singlet at ~13.0 ppm (COOH) is present, recrystallize or purify via a short silica plug.[1][2][3]
References
-
Bayer Schering Pharma AG. (2010).[3] Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof. US Patent Application 2010/0305052 A1.[3][6]
-
Bayer Intellectual Property GmbH. (2008).[3] Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof. WO Patent 2008/104306 A2.[3]
-
Gervais, C., et al. (2021).[1][2][3] Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. Journal of Medicinal Chemistry (via ACS/NIH).[1][3] [1][2][3]
-
Ambeed. (2024). This compound Product Data and Safety Sheet.
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- 3. 4-Cyanobenzaldehyde | C8H5NO | CID 66042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H4ClNO | CID 12290550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6068-72-0 | 4-Cyanobenzoyl chloride | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 8. chemsynthesis.com [chemsynthesis.com]
Application Note & Protocol: Experimental Setup for the Formylation of 2-Chlorobenzonitrile
Abstract
This document provides a detailed technical guide for the formylation of 2-chlorobenzonitrile, a critical process for synthesizing key intermediates in pharmaceutical and specialty chemical development. We will first conduct a comparative analysis of potential formylation strategies, elucidating the rationale for selecting an optimal method based on the electronic properties of the substrate. Subsequently, a comprehensive, field-tested protocol for the Stephen aldehyde synthesis—a robust method for the direct reduction of the nitrile moiety—is presented. This guide includes a detailed reaction mechanism, step-by-step experimental procedures, safety protocols, and data presentation to ensure reliable and reproducible execution by researchers and drug development professionals.
Introduction and Strategic Overview
2-Chlorobenzonitrile is a versatile aromatic building block characterized by a benzene ring substituted with two electron-withdrawing groups: a chloro group and a nitrile group. The introduction of a formyl (-CHO) group, particularly at the C6 position to yield 2-chloro-6-formylbenzonitrile[1], creates a highly valuable trifunctionalized intermediate for complex molecular synthesis.
The primary challenge in the formylation of 2-chlorobenzonitrile lies in the electronic deactivation of the aromatic ring, which renders it resistant to standard electrophilic aromatic substitution reactions. A careful selection of synthetic strategy is therefore paramount.
Analysis of Potential Formylation Routes
-
Electrophilic Aromatic Substitution (EAS): Methods like the Vilsmeier-Haack[2][3][4], Gattermann-Koch[5][6], and Duff reactions[7][8] are canonical for formylating aromatic rings. However, their efficacy is contingent on the presence of electron-donating groups that activate the ring towards attack by a weak electrophile.[3][4][7] Given that 2-chlorobenzonitrile is strongly deactivated, these methods are generally unsuitable and would be expected to result in negligible yields or require exceptionally harsh conditions.
-
Formylation via Organometallic Intermediates: A more viable approach involves reversing the polarity of the substrate by generating an organometallic nucleophile. This can be achieved through lithium-halogen exchange or, more likely, directed ortho-metalation (DoM). A strong lithium base like n-butyllithium or lithium diisopropylamide (LDA) can deprotonate the C6 position, which is acidified by the adjacent chloro and nitrile groups.[9][10] The resulting aryllithium species can then be quenched with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[9] While effective, this method requires stringent anhydrous and anaerobic conditions and careful temperature control.
-
Direct Reduction of the Nitrile Group: The most direct and often most efficient strategy is to convert the existing nitrile group into an aldehyde. The Stephen aldehyde synthesis accomplishes this transformation using tin(II) chloride (SnCl₂) as a reducing agent in the presence of hydrochloric acid (HCl).[11][12] This reaction proceeds via the formation of an intermediate iminium salt, which is subsequently hydrolyzed to the desired aldehyde.[13][14] This method avoids the challenges of aromatic substitution on a deactivated ring and is well-suited for aromatic nitriles.[11]
Based on this analysis, the Stephen aldehyde synthesis presents a robust, reliable, and strategically sound method for the formylation of 2-chlorobenzonitrile.
Recommended Protocol: Stephen Aldehyde Synthesis of 2-Chlorobenzaldehyde
This protocol details the conversion of 2-chlorobenzonitrile to 2-chlorobenzaldehyde. The same principle can be applied to other isomers, although reaction conditions may require optimization.
Reaction Principle
The nitrile is converted to an aldiminium chloride salt using stannous chloride and hydrogen chloride. This intermediate salt is then hydrolyzed to yield the final aldehyde product.
Overall Reaction: R-C≡N + SnCl₂ + 2 HCl → [R-CH=NH₂]⁺[SnCl₄]⁻ → (H₂O) → R-CHO + NH₄Cl
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| 2-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 1.0 | 13.76 g | Starting material |
| Tin(II) Chloride, dihydrate | SnCl₂·2H₂O | 225.65 | 1.5 | 33.85 g | Reducing agent. Anhydrous can also be used. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 200 mL | Anhydrous, reaction solvent |
| Hydrogen Chloride | HCl | 36.46 | Excess | - | Gaseous, dry. Required for salt formation. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | For neutralization during work-up |
| Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Anhydrous, for drying organic layer |
| Deionized Water | H₂O | 18.02 | - | As needed | For hydrolysis and washing |
Experimental Workflow Diagram
Caption: Workflow for the Stephen Aldehyde Synthesis.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube. Ensure all glassware is oven-dried and assembled while hot to maintain anhydrous conditions.
-
Reactant Preparation: Charge the flask with 2-chlorobenzonitrile (13.76 g, 0.1 mol) and anhydrous diethyl ether (200 mL).
-
HCl Saturation: Cool the flask in an ice bath (0-5 °C). Bubble dry hydrogen chloride gas through the stirred solution until it is fully saturated. A white precipitate of the nitrile salt may form.
-
Addition of Reducing Agent: While maintaining the temperature below 10 °C, add tin(II) chloride dihydrate (33.85 g, 0.15 mol) in small portions over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. A thick, white precipitate of the aldimine-tin chloride complex will form.[11]
-
Hydrolysis: Cool the reaction mixture again in an ice bath. Slowly add 100 mL of deionized water. The precipitate will dissolve, and the mixture should be stirred vigorously for an additional 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate to the aldehyde.[11][14]
-
Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 50 mL). Combine the organic extracts.
-
Neutralization and Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-chlorobenzaldehyde can be purified by vacuum distillation.[15] Collect the fraction boiling at approximately 84 °C at 10 mmHg.[15] Alternatively, purification can be achieved by silica gel column chromatography.
Reaction Mechanism
The Stephen aldehyde synthesis is a classic organic redox reaction.[14] The mechanism involves the reduction of the nitrile to an iminium salt, followed by hydrolysis.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff Reaction - Chempedia - LookChem [lookchem.com]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. mt.com [mt.com]
- 11. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 12. Stephen_aldehyde_synthesis [chemeurope.com]
- 13. Please explain me the Stephen's reaction organic chemistry R-C=--N | Filo [askfilo.com]
- 14. Stephen Reaction Mechanism by Unacademy [unacademy.com]
- 15. prepchem.com [prepchem.com]
Application Notes & Protocols: The Strategic Role of 3-Chloro-4-formylbenzonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Architect's Keystone in Kinase Inhibitor Scaffolding
In the intricate field of medicinal chemistry, particularly in the development of kinase inhibitors, the selection of starting materials is paramount. These initial building blocks dictate the feasibility, efficiency, and novelty of a synthetic route. 3-Chloro-4-formylbenzonitrile has emerged as a molecule of significant strategic importance, acting as a versatile and powerful precursor in the construction of complex heterocyclic scaffolds that are central to the function of numerous targeted cancer therapies.
This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. We will dissect the role of its distinct functional groups—the aldehyde, the nitrile, and the chloro substituent—and provide detailed, field-tested protocols for its application. The aim is to equip researchers, scientists, and drug development professionals with both the theoretical understanding and the practical methodology to leverage this key intermediate in their own discovery programs.
Physicochemical Properties and Handling
A thorough understanding of the starting material is the foundation of any successful synthesis. This compound is a solid at room temperature with a defined set of properties crucial for its use in synthesis.[1][2]
| Property | Value | Source |
| CAS Number | 58588-64-0 | [1][3] |
| Molecular Formula | C₈H₄ClNO | [1][2][3] |
| Molecular Weight | 165.58 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Purity | Typically ≥97% | [1][3] |
| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere (e.g., 2-8°C). | [1] |
Safety and Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat.[4] Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[4] Refer to the material safety data sheet (MSDS) for comprehensive handling and emergency procedures.[4][5]
The Trifunctional Advantage: Deconstructing the Reactivity
The utility of this compound lies in the orchestrated reactivity of its three functional groups. This "trifunctional" nature allows for sequential and regioselective reactions, making it a cornerstone for building complex heterocyclic systems like the pyrazolo[3,4-d]pyrimidine core found in Ibrutinib.[6][7]
Caption: Functional group roles of this compound.
-
The Formyl Group (Aldehyde): This is the primary site of reactivity. As a potent electrophile, it readily undergoes condensation reactions with nucleophiles, most notably the amino group of aminopyrazole derivatives. This step is critical for forming the initial C-N bond that scaffolds the subsequent cyclization.
-
The Nitrile Group (Cyano): The cyano group is a powerful electron-withdrawing group, which enhances the electrophilicity of the aldehyde carbon, thereby facilitating the initial condensation reaction.[8] In the final inhibitor molecule, the nitrile often plays a crucial role as a hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the target kinase.[9][10] This interaction can significantly contribute to the inhibitor's potency and selectivity.
-
The Chloro Group: The chlorine atom serves a dual purpose. Its electron-withdrawing nature further activates the aromatic ring. While not always displaced in the core synthesis, its position provides a strategic handle for later-stage diversification of the molecule through reactions like palladium-catalyzed cross-coupling, should library synthesis be a goal.
Application in Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell signaling pathway, making it a prime target for treating B-cell malignancies.[11] this compound is a key starting material for several approved BTK inhibitors, including Ibrutinib and Zanubrutinib.[6][12][13]
Pathway Overview: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The general strategy involves a condensation-cyclization sequence between this compound and a substituted 5-aminopyrazole. This forms the fused heterocyclic core that mimics the purine of ATP, enabling competitive inhibition.
Caption: General workflow for pyrazolopyrimidine synthesis.
Protocol 1: Synthesis of an Ibrutinib Precursor Core
This protocol is an illustrative example of the synthesis of a key intermediate, 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, which is a central scaffold for Ibrutinib and related BTK inhibitors.[6][7] The synthesis begins with the formation of the pyrazole building block, followed by its condensation with this compound is not directly used in this specific patented route, which instead builds the pyrimidine ring onto a pre-formed pyrazole-carbonitrile. However, alternative syntheses often rely on the condensation of an aldehyde with an aminopyrazole. The following is a conceptual protocol demonstrating the key condensation-cyclization principle.
Objective: To synthesize a 4-amino-pyrazolo[3,4-d]pyrimidine scaffold, demonstrating the core reaction of an aminopyrazole with a benzonitrile derivative.
Materials:
-
3-Amino-1H-pyrazole-4-carbonitrile
-
This compound
-
Sodium ethoxide (NaOEt) or similar base
-
Ethanol (anhydrous)
-
Hydrochloric acid (for workup)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and anhydrous ethanol (10 mL per gram of pyrazole).
-
Base Addition: Stir the suspension and add sodium ethoxide (1.1 eq) portion-wise at room temperature. The mixture may become a clearer solution.
-
Causality Note: The base is crucial for deprotonating the pyrazole amine, increasing its nucleophilicity for the subsequent attack on the aldehyde.
-
-
Addition of Benzonitrile: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous ethanol dropwise to the reaction mixture.
-
Condensation & Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality Note: Heating provides the activation energy for both the initial imine formation and the subsequent intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the nitrile carbon.
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with 2M HCl until the pH is approximately 7. A precipitate should form.
-
Filter the solid precipitate and wash with cold ethanol and then water.
-
Alternatively, if a precipitate does not form readily, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired pyrazolo[3,4-d]pyrimidine intermediate.
Self-Validation: The success of the synthesis should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound. The expected product would show characteristic shifts for the fused heterocyclic system and the disappearance of the aldehyde proton signal.
Protocol 2: Elaboration to a BTK Inhibitor Precursor
Following the formation of the core, further steps are required to install the necessary pharmacophores for BTK inhibition, such as the piperidine moiety. This protocol outlines a conceptual N-alkylation step.
Objective: To attach a protected piperidine group to the pyrazolo[3,4-d]pyrimidine core.
Materials:
-
Pyrazolo[3,4-d]pyrimidine core (from Protocol 1, 1.0 eq)
-
(R)-3-(Boc-amino)piperidine or a suitable derivative with a leaving group (e.g., mesylate, 1.2 eq)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazolo[3,4-d]pyrimidine core in DMF (15 mL per gram).
-
Base and Alkylating Agent: Add cesium carbonate (2.0 eq) followed by the protected piperidine derivative (1.2 eq).
-
Causality Note: Cesium carbonate is a strong, non-nucleophilic base ideal for deprotonating the pyrazole nitrogen in polar aprotic solvents like DMF, facilitating the Sₙ2 reaction. Its high solubility in DMF aids the reaction kinetics.
-
-
Reaction: Heat the mixture to 60-80°C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the N-alkylated product.
This intermediate can then be deprotected and acylated with acryloyl chloride to yield the final covalent BTK inhibitor.[6][7]
Conclusion and Future Outlook
This compound is more than just a simple chemical; it is an enabling tool in medicinal chemistry. Its unique electronic and steric properties, combined with the differential reactivity of its functional groups, provide a robust and efficient entry into complex molecular architectures that are vital for modern targeted therapies. The protocols and insights provided herein demonstrate its pivotal role in constructing the core of potent kinase inhibitors. As the quest for more selective and potent kinase inhibitors continues, the strategic application of such well-designed building blocks will remain a cornerstone of innovation in drug discovery.
References
- A method for preparation of ibrutinib precursor.
- Data-driven automatic synthesis planning: Synthesis routes of S-Zanubrutinib identified with CDI CASP. ChemRxiv.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
- Synthesis of a Bruton's Tyrosine Kinase Inhibitor. Thieme Connect.
- Process for the preparation of ibrutinib.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- SAFETY D
- Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH.
- Zanubrutinib Synthetic Routes. MedKoo Biosciences.
- This compound, CasNo.58588-64-0. Chemlyte Solutions.
- 3-Chloro Benzonitrile CAS No 766-84-7 MATERIAL SAFETY D
- A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions.
- This compound. Lead Sciences.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.
- This compound - C8H4ClNO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
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Application Notes and Protocols for the Knoevenagel Condensation of 3-Chloro-4-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed application notes and protocols for the Knoevenagel condensation reaction utilizing 3-Chloro-4-formylbenzonitrile as a key starting material. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the necessary insights and practical methodologies to effectively synthesize a range of α,β-unsaturated compounds with significant potential in medicinal chemistry and materials science.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[1] This reaction is particularly valuable in the synthesis of functionalized alkenes, which serve as versatile intermediates for a myriad of more complex molecular architectures.
This compound is an attractive substrate for the Knoevenagel condensation due to its unique electronic properties. The presence of both a chloro and a cyano group, both of which are electron-withdrawing, enhances the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity often leads to favorable reaction kinetics and high yields. The resulting products, substituted benzylidenemalononitriles and their analogues, are of significant interest in drug discovery, with demonstrated applications as anticancer, antimicrobial, and antiviral agents.
Reaction Mechanism: A Stepwise Look at the Condensation Pathway
The Knoevenagel condensation proceeds through a well-established, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is typically initiated by a weak base, such as piperidine, which deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate undergoes protonation to form an aldol-type adduct, which is subsequently dehydrated to yield the final, thermodynamically stable α,β-unsaturated product.
Caption: The mechanistic pathway of the Knoevenagel condensation.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are designed to be reproducible and scalable, providing a solid foundation for further research and development.
General Considerations:
-
Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
-
Reaction Monitoring: The progress of the reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification: The crude products can be purified by recrystallization or column chromatography.
Protocol 1: Synthesis of 2-(2-Chloro-4-cyanobenzylidene)malononitrile
This protocol details the reaction of this compound with malononitrile, a highly reactive methylene compound, to yield a key intermediate for various bioactive molecules.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: >90%
Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-chloro-4-cyanophenyl)acrylate
This protocol outlines the synthesis of a cyanoacrylate derivative, a class of compounds with known applications in adhesives and, more recently, in the development of anticancer agents.[2]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ammonium acetate (catalyst)
-
Acetic acid (co-catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add ammonium acetate (0.2 eq) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Expected Yield: 85-90%
Protocol 3: Synthesis of Diethyl 2-(2-chloro-4-cyanobenzylidene)malonate
This protocol describes the reaction with diethyl malonate, which is less reactive than malononitrile and ethyl cyanoacetate, often requiring slightly more forcing conditions.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), diethyl malonate (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Reflux the mixture, azeotropically removing the water formed during the reaction.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 75-85%
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the Knoevenagel condensation of this compound with various active methylene compounds.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 1-2 | >90 |
| Ethyl Cyanoacetate | NH₄OAc / Acetic Acid | Ethanol | Reflux | 3-4 | 85-90 |
| Diethyl Malonate | Piperidine | Toluene | Reflux | 6-8 | 75-85 |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of the Knoevenagel condensation products is depicted below.
Caption: General experimental workflow for Knoevenagel condensation.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are valuable scaffolds in drug discovery. The presence of the cyano and chloro groups, coupled with the reactive Michael acceptor system, provides multiple points for further functionalization and interaction with biological targets.
-
Anticancer Agents: Many benzylidenemalononitrile and cyanoacrylate derivatives have demonstrated potent anticancer activity.[2][3] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways and the generation of reactive oxygen species. The products from this compound are currently being investigated for their potential as novel chemotherapeutic agents.
-
Antimicrobial and Antiviral Activity: The electrophilic nature of the α,β-unsaturated system makes these compounds effective inhibitors of various microbial and viral enzymes. The cyanoacrylate moiety, in particular, has been incorporated into a number of compounds with significant antimicrobial and antiviral properties.[4]
-
Enzyme Inhibition: The benzylidenemalononitrile scaffold has been identified as a potent inhibitor of several enzymes, including carbonic anhydrases and acetylcholine esterase.[5] This opens up avenues for the development of novel treatments for a range of diseases, from glaucoma to Alzheimer's disease.
Conclusion: A Versatile Reaction for Modern Drug Discovery
The Knoevenagel condensation of this compound offers a reliable and efficient route to a diverse range of α,β-unsaturated compounds with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible through this versatile reaction, ultimately contributing to the discovery and development of the next generation of innovative medicines.
References
-
(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. ACS Omega. [Link]
- Preparation method for environmentally-friendly clean diethyl malonate.
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
This compound. PubChem. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC. [Link]
-
Determination of the Electrophilicity Parameters of Diethyl Benzylidenemalonates in DMSO. Supporting Information. [Link]
-
Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives. ResearchGate. [Link]
-
Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. PMC. [Link]
-
PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives Tagged with Aryli. ResearchGate. [Link]
-
This compound. ChemSynthesis. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]
-
Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents. Supporting Information. [Link]
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. NIH. [Link]
-
Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. chemrxiv. [Link]
-
Cyanoacryl and cyanoacetylamine group based anticancer agents. ResearchGate. [Link]
-
Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. PMC. [Link]
- Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase.
-
Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. NIH. [Link]
-
Synthesis and Antiviral Activities of Cyanoacrylate Derivatives Containing an α-Aminophosphonate Moiety. ACS Publications. [Link]
- Polycyclic compound.
-
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]
-
Malonic acid, methyl-, diethyl ester. Organic Syntheses. [Link]
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]
-
ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]
-
Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]
-
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. ResearchGate. [Link]
-
Studies on Unprecedented Catalytic Selective Molecular Transformations through Rational Construction of Systems Specific to Soli. 東京大学. [Link]
-
Synthesis and antimicrobial activity of new polyfunctionally substituted pyridazines and their fused derivatives. Semantic Scholar. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PrepChem.com. [Link]
-
Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 8. Dichloro and difluoro ring-substituted octyl phenylcyanoacrylates. ChemRxiv. [Link]
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- 5. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 3-Chloro-4-formylbenzonitrile in Heterocyclic Scaffold Design
Executive Summary
In the landscape of modern medicinal chemistry, 3-Chloro-4-formylbenzonitrile represents a high-value "privileged structure" precursor. Its utility stems from its densely functionalized aromatic core, featuring three distinct reactive handles: an electrophilic aldehyde (-CHO), a nucleophilic aromatic substitution-susceptible halogen (-Cl), and a robust nitrile (-CN) handle.
This Application Note provides a technical roadmap for leveraging this molecule to synthesize fused heterocycles—specifically 1H-indazoles and quinolines —which are ubiquitous pharmacophores in kinase inhibitors (e.g., Axitinib) and GPCR ligands. We provide validated protocols, mechanistic insights, and troubleshooting guides to ensure high-yield transformations while preserving the integrity of the nitrile group for late-stage diversification.
Structural Analysis & Reactivity Matrix
The strategic value of this compound lies in the ortho-relationship between the chlorine and formyl groups. This specific geometry facilitates heterocyclization via condensation-substitution cascades.
Functional Group Orthogonality
| Functional Group | Position | Reactivity Mode | Strategic Utility |
| Aldehyde (-CHO) | C4 | Condensation (Knoevenagel, Schiff base) | Primary anchor for nucleophilic attack; initiates ring closure. |
| Chlorine (-Cl) | C3 | Activated by the para-nitrile and ortho-formyl groups. Acts as the ring-closing leaving group. | |
| Nitrile (-CN) | C1 | Hydrolysis / Cycloaddition / Reduction | Electron-withdrawing group (EWG) that activates the ring; serves as a handle for post-cyclization modification (e.g., to amides or tetrazoles). |
Reactivity Divergence Pathway (DOT Visualization)
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways from the this compound scaffold.
Application I: Synthesis of 5-Cyano-1H-Indazoles
The most direct and high-impact application of this starting material is the synthesis of indazoles. The ortho-chloroaldehyde motif allows for a one-pot reaction with hydrazine derivatives.
Mechanistic Insight
The reaction proceeds via a stepwise mechanism:
-
Hydrazone Formation: The hydrazine nucleophile attacks the aldehyde carbonyl to form a hydrazone intermediate.[1][2]
-
Intramolecular
: The distal nitrogen of the hydrazone, enhanced by base, attacks the C3 position, displacing the chlorine atom.-
Critical Note: The nitrile group at C1 is meta to the chlorine, but the aldehyde (now hydrazone) is ortho. The electron-withdrawing nature of the nitrile and the hydrazone makes the C3-Cl bond sufficiently labile for displacement without requiring transition metal catalysis (though Cu-catalysis can accelerate it).
-
Detailed Protocol: Synthesis of 5-Cyano-1-methyl-1H-indazole
Target: Synthesis of N1-substituted indazole to prevent tautomeric mixtures.
Reagents:
-
This compound (1.0 eq)
-
Methylhydrazine (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq)[3] -
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with this compound (10 mmol) and anhydrous
(20 mmol). -
Solvation: Add anhydrous DMF (10 volumes, 16.5 mL). Stir at room temperature for 10 minutes to ensure suspension homogeneity.
-
Nucleophile Addition: Dropwise add Methylhydrazine (12 mmol) over 5 minutes. Caution: Exothermic.
-
Cyclization: Heat the mixture to 100°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3).[4] The aldehyde spot (
) should disappear, and a fluorescent indazole spot ( ) should appear.
-
-
Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). The product should precipitate as a solid.
-
Purification: Filter the solid, wash with water (
mL) to remove DMF and salts. Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 75–85%
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Incomplete | Increase temperature to 120°C or switch solvent to NMP (N-Methyl-2-pyrrolidone). |
| Nitrile Hydrolysis (Amide formation) | Wet solvent or hydroxide base usage. | Ensure anhydrous DMF/DMSO. Use Carbonate bases ( |
| Regioisomer Mixture (N1 vs N2) | Tautomerism of free hydrazine. | Use substituted hydrazines (e.g., methylhydrazine) to lock regioselectivity. N1 is generally favored sterically and electronically. |
Application II: Synthesis of Functionalized Quinolines
This compound can serve as the electrophilic component in Friedlander-type condensations to form quinoline-6-carbonitriles.
Mechanistic Workflow (DOT Visualization)
Figure 2: Pathway for Quinoline construction using a modified Friedlander approach.
Protocol: Modified Friedlander Synthesis
Concept: Since the starting material lacks the amino group required for a classic Friedlander, we employ a multi-component reaction involving an active methylene compound and an ammonia source.
Reagents:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Ammonium Acetate (
) (3.0 eq) -
Solvent: Ethanol (Absolute)
Methodology:
-
Dissolve this compound (5 mmol) and Ethyl acetoacetate (5.5 mmol) in Ethanol (20 mL).
-
Add Ammonium Acetate (15 mmol).
-
Reflux the mixture for 8–12 hours.
-
Note: This reaction relies on the in situ formation of an enamine/imine species that undergoes cyclization displacing the chlorine.
-
Validation: NMR should show the characteristic quinoline aromatic protons and the retention of the nitrile peak (
in IR).
References
-
Vertex Pharmaceuticals. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature and Protocols. [Link]
-
Gilead Sciences. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules/NIH. [Link]
-
Organic Syntheses. (1955). Indazole Synthesis Protocols. Coll. Vol. 3, p.475. [Link]
-
Arkivoc. (2012). A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]
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Catalytic reduction of the aldehyde in 3-Chloro-4-formylbenzonitrile
An Application Guide for the Selective Catalytic Reduction of 3-Chloro-4-formylbenzonitrile
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and expert insights for the selective reduction of the aldehyde functional group in this compound to yield 3-Chloro-4-(hydroxymethyl)benzonitrile. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates. The primary challenge lies in achieving high chemoselectivity, reducing the aldehyde without affecting the chemically sensitive nitrile and chloro substituents. This document explores two robust methodologies: a classic heterogeneous catalytic hydrogenation using palladium on carbon (Pd/C) and a mild chemical reduction using sodium borohydride (NaBH4). We delve into the causality behind experimental choices, provide step-by-step protocols, and offer guidance on reaction monitoring, work-up, and troubleshooting to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
The selective reduction of an aromatic aldehyde in a multifunctional molecule is a cornerstone transformation in modern organic synthesis. The target molecule, 3-Chloro-4-(hydroxymethyl)benzonitrile, serves as a valuable building block for more complex molecular architectures. The synthetic utility of this product is predicated on the successful and clean conversion of the aldehyde to a primary alcohol while preserving the integrity of the nitrile and chloro groups.
The Selectivity Challenge: The primary difficulty in this synthesis is preventing unwanted side reactions:
-
Nitrile Reduction: Aggressive reduction conditions can convert the nitrile group (-C≡N) into a primary amine (-CH₂NH₂). Catalysts like Raney Nickel are particularly effective at nitrile hydrogenation and must be used with caution.[1]
-
Hydrodechlorination: Many hydrogenation catalysts, especially palladium, can catalyze the cleavage of the carbon-chlorine bond, leading to the formation of dechlorinated byproducts.
-
Over-reduction: Further reduction of the desired benzyl alcohol to a methyl group can occur under harsh conditions.
This guide provides methodologies designed to navigate these challenges by carefully selecting catalysts and reaction conditions to favor the desired transformation.
Reaction Pathway and Mechanistic Considerations
The overall transformation is the conversion of an aldehyde to a primary alcohol.
Caption: Reaction scheme for the reduction of this compound.
Two primary mechanistic pathways are employed in the following protocols:
-
Heterogeneous Catalytic Hydrogenation (Protocol A): The reaction occurs on the surface of a metal catalyst (e.g., Pd). The aldehyde's C=O bond is adsorbed onto the catalyst surface, weakening the pi bond. Dissociated hydrogen atoms, also on the surface, are then added across the double bond, yielding the alcohol upon desorption.[2] The choice of catalyst, solvent, and pressure is critical to prevent adsorption and reduction of the nitrile or C-Cl bond.
-
Hydride Reduction (Protocol B): This method involves a nucleophilic attack by a hydride ion (H⁻), typically sourced from sodium borohydride (NaBH₄), on the electrophilic carbonyl carbon.[3] This forms a tetrahedral alkoxide intermediate. A subsequent protonation step, usually from the solvent (e.g., methanol or ethanol) during the reaction or an aqueous workup, yields the final alcohol product.[3][4] NaBH₄ is significantly milder than reagents like lithium aluminum hydride (LiAlH₄) and typically does not reduce nitriles or aryl halides, making it an excellent choice for this selective transformation.[5][6]
Comparative Overview of Protocols
This table summarizes the key parameters of the two recommended protocols, allowing researchers to select the most appropriate method based on available equipment and synthetic goals.
| Parameter | Protocol A: Heterogeneous Hydrogenation | Protocol B: Chemical Reduction |
| Reducing Agent | H₂ gas with 5% Pd/C catalyst | Sodium Borohydride (NaBH₄) |
| Pressure | 1-4 atm (Low Pressure) | Atmospheric |
| Temperature | 25-50 °C | 0-25 °C |
| Solvent | Ethanol or Ethyl Acetate | Methanol or Ethanol |
| Key Advantage | High atom economy, catalyst is easily recycled. | Operationally simple, avoids pressurized gas. |
| Key Consideration | Potential for hydrodechlorination. | Requires stoichiometric reagent, H₂ gas evolution. |
| Typical Yield | >90% | >95% |
Detailed Experimental Protocols
Protocol A: Selective Heterogeneous Catalytic Hydrogenation
This protocol employs a standard palladium on carbon catalyst under low hydrogen pressure, which favors aldehyde reduction while minimizing side reactions.
Materials:
-
This compound (1.0 eq)
-
5% Palladium on Carbon (Pd/C), 50% wet (1-2 mol%)
-
Ethanol (or Ethyl Acetate), reagent grade
-
Hydrogen (H₂) gas
-
Parr shaker or similar hydrogenation apparatus
-
Celite™ or a similar filter aid
Procedure:
-
Reactor Setup: To a suitable pressure-resistant reaction vessel, add this compound (e.g., 5.0 g, 30.2 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Pd/C catalyst (e.g., 320 mg, ~1 mol%). Rationale: Handling the catalyst under an inert atmosphere prevents potential ignition of the dry catalyst in the air and is a standard safety practice.
-
Solvent Addition: Add ethanol (e.g., 100 mL). The solvent should be sufficiently pure and dry to avoid catalyst poisoning.
-
Hydrogenation: Seal the reactor. Purge the vessel with hydrogen gas 3-4 times to remove all air. Pressurize the reactor to the desired pressure (start with 2 atm) and begin vigorous stirring. The reaction can be gently heated to 40-50 °C to increase the rate if necessary. Rationale: Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. Alternatively, carefully depressurize and vent the reactor, take an aliquot of the reaction mixture, filter it through a small plug of Celite™, and analyze by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is complete when the starting material is no longer detectable. (Typical reaction time: 2-6 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter pad with a small amount of the reaction solvent (ethanol) to recover any adsorbed product. Caution: The filter cake may be pyrophoric. Do not allow it to dry completely in the air. Quench it carefully with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 3-Chloro-4-(hydroxymethyl)benzonitrile, which can be purified further if necessary.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by flash column chromatography on silica gel.
Protocol B: Chemoselective Reduction with Sodium Borohydride
This protocol is operationally simpler, avoiding the need for specialized high-pressure equipment, and offers excellent chemoselectivity.
Materials:
-
This compound (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.0-1.5 eq)
-
Methanol, reagent grade
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 30.2 mmol) in methanol (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. Rationale: Initial cooling helps to control the exothermicity of the reaction and improves selectivity.
-
Reagent Addition: Slowly add sodium borohydride (e.g., 1.25 g, 33.2 mmol, 1.1 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) will be observed. Caution: NaBH₄ reacts with methanol to generate hydrogen gas, which is flammable. Ensure adequate ventilation.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Reaction Monitoring: Monitor the progress by TLC (eluent: e.g., 30% ethyl acetate in hexanes) until the starting aldehyde spot has completely disappeared. (Typical reaction time: 1-2 hours).
-
Quenching: Once complete, cool the mixture back to 0 °C and cautiously add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture (target pH ~7). Be aware of gas evolution.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL). Rationale: The bicarbonate wash removes any residual acid, and the brine wash aids in removing water from the organic phase.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure 3-Chloro-4-(hydroxymethyl)benzonitrile.
Process Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow from setup to final product isolation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst (Protocol A).2. Insufficient reducing agent (Protocol B).3. Low temperature or insufficient time. | 1. Use fresh, high-quality catalyst.2. Add an additional portion of NaBH₄.3. Increase reaction time or gently warm the reaction mixture. |
| Formation of Byproducts | 1. Dechlorination (Protocol A): Catalyst is too active or reaction time is too long.2. Nitrile Reduction: Conditions are too harsh (high pressure/temp, wrong catalyst). | 1. Reduce catalyst loading, pressure, or temperature. Consider a different catalyst if the problem persists.2. Ensure mild conditions are used. For Protocol B, NaBH₄ is generally safe. For Protocol A, avoid high pressures and temperatures. |
| Low Isolated Yield | 1. Product loss during work-up/extraction.2. Incomplete reaction.3. Product is water-soluble. | 1. Ensure thorough extraction with an appropriate solvent.2. Confirm reaction completion via TLC before work-up.3. If the product has some water solubility, saturate the aqueous layer with NaCl before extraction. |
References
-
ResearchGate. Catalytic hydrogenation of 3-chloro-4-methylnitrobenzene to 3-chloro-4-methylaniline over modified skeletal nickel. Available at: [Link]
- Google Patents. US5124487A - Catalytic reduction of nitriles to aldehydes.
-
Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. Available at: [Link]
-
WIS Works. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Available at: [Link]
-
Royal Society of Chemistry. Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Available at: [Link]
-
Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Available at: [Link]
-
Science of Synthesis. Reduction of Aldehydes. Available at: [Link]
-
Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Available at: [Link]
-
Course Hero. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]
-
Wikipedia. Nitrile reduction. Available at: [Link]
-
Chemguide. reduction of aldehydes and ketones. Available at: [Link]
-
ACS Publications. Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. Available at: [Link]
-
Chemistry Steps. Reduction of Aldehydes and Ketones. Available at: [Link]
-
ACS Publications. Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks. Available at: [Link]
-
ResearchGate. Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride. Available at: [Link]
-
Royal Society of Chemistry. Highly selective hydrogenation of aldehydes promoted by a palladium-based catalyst and its application in equilibrium displacement in a one-enzyme procedure using ω-transaminase. Available at: [Link]
-
National Institutes of Health. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Available at: [Link]
-
ACS Publications. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Available at: [Link]
-
Queen's University Belfast. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]
-
YouTube. 12.3a Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Available at: [Link]
-
Tohoku University Repository. Recent developments of heterogeneous catalysts for selective hydrogenation of unsaturated carbonyl compounds to unsaturated alcohols. Available at: [Link]
-
ACS Publications. Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. Available at: [Link]
-
Taylor & Francis Online. Ruthenium(II)-Catalyzed Transfer Hydrogenation of Aromatic and Heteroaromatic Aldehydes in Air. Available at: [Link]
-
ResearchGate. The results of the hydrogenation of benzonitrile under different conditions. Available at: [Link]
-
Khan Academy. Formation of alcohols using hydride reducing agents. Available at: [Link]
-
Royal Society of Chemistry. Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. Available at: [Link]
-
MDPI. Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Available at: [Link]
-
ResearchGate. When reducing a steroidal 3-keto-delta-4-analog with a hydride reagent, how can the amount of 3-alpha-alcohol impurity best be minimized?. Available at: [Link]
-
ResearchGate. Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru 3 Plane. Available at: [Link]
-
Royal Society of Chemistry. Visible light photocatalytic reduction of aldehydes by Rh(III)–H: a detailed mechanistic study. Available at: [Link]
- Google Patents. EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
-
MDPI. Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Available at: [Link]
-
ChemSynthesis. This compound. Available at: [Link]
-
National Institutes of Health. A Dual Site Catalyst for Mild, Selective Nitrile Reduction. Available at: [Link]
-
Wikipedia. Carbonyl reduction. Available at: [Link]
-
Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]
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Strategic Protection of 3-Chloro-4-formylbenzonitrile: A Guide for Synthetic Chemists
Introduction: Navigating the Synthetic Challenges of a Multifunctional Building Block
3-Chloro-4-formylbenzonitrile is a valuable synthetic intermediate in medicinal chemistry and materials science, incorporating three distinct and reactive functional groups: an aldehyde, a nitrile, and an aryl chloride. The aldehyde is a versatile handle for forming carbon-carbon bonds and introducing various pharmacophores. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The aryl chloride provides a site for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures.
However, the very presence of these multiple reactive sites presents a significant challenge for the synthetic chemist. The aldehyde's high reactivity towards nucleophiles and its sensitivity to both acidic and basic conditions often necessitates its protection to achieve chemoselectivity in subsequent transformations. This guide provides a comprehensive overview of protecting group strategies for this compound, with a focus on the widely applicable and robust 1,3-dioxolane protecting group. We will delve into the rationale behind this choice, provide detailed protocols for protection and deprotection, and discuss orthogonal strategies for the selective manipulation of the nitrile and aryl chloride moieties.
The Protecting Group of Choice: The 1,3-Dioxolane Acetal
For the selective protection of the aldehyde in this compound, the formation of a cyclic acetal, specifically a 1,3-dioxolane, is the recommended strategy. This approach offers a compelling balance of stability, ease of introduction, and mild removal, making it compatible with a wide range of subsequent chemical transformations.
Causality behind the Choice:
-
Chemoselectivity of Formation: The reaction of an aldehyde with a diol, such as ethylene glycol, under acidic catalysis is a highly selective process. Aldehydes are generally more reactive towards nucleophilic attack than nitriles or aryl chlorides, allowing for the selective formation of the acetal without side reactions at the other functional groups.[1]
-
Robustness and Orthogonality: 1,3-Dioxolanes are stable to a broad spectrum of reagents and reaction conditions that are commonly employed to modify the nitrile and aryl chloride functionalities.[2][3][4] This includes:
-
Strongly basic conditions: Acetals are inert to strong bases like organolithium reagents and Grignard reagents.[2][4]
-
Nucleophilic reagents: They are unreactive towards most nucleophiles.[2][4]
-
Reductive and oxidative conditions: While sensitive to strong acids, they are generally stable to many common reducing and oxidizing agents that do not generate acidic conditions.
-
Palladium-catalyzed cross-coupling reactions: The dioxolane protecting group is generally stable under the conditions of Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions, which are invaluable for modifying the aryl chloride position.
-
-
Mild Deprotection: The acetal can be readily cleaved to regenerate the aldehyde under mild acidic conditions, often with high yields.[5] This allows for the unmasking of the aldehyde at the desired stage of the synthesis without degrading other sensitive functional groups.
The overall strategy can be visualized as a three-step process:
Caption: General workflow for the protection, modification, and deprotection of this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Protection of this compound as a 1,3-Dioxolane
This protocol is adapted from a similar procedure for the protection of 4-cyanobenzaldehyde.[6]
Materials:
-
This compound
-
Ethylene glycol (ACS grade or higher)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1 equivalent).
-
Add anhydrous toluene to dissolve the starting material. The exact volume will depend on the scale of the reaction, but a concentration of 0.2-0.5 M is a good starting point.
-
Add ethylene glycol (1.5-2.0 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.
-
Transfer the mixture to a separatory funnel and partition between toluene and water.
-
Separate the layers and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2-(3-chloro-4-cyanophenyl)-1,3-dioxolane.
-
The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Expected Outcome: The product, 2-(3-chloro-4-cyanophenyl)-1,3-dioxolane, is typically a white to off-white solid.
Protocol 2: Deprotection of 2-(3-Chloro-4-cyanophenyl)-1,3-dioxolane
The deprotection of the 1,3-dioxolane can be achieved under various mild acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of the other functional groups in the molecule.
Method A: Mild Aqueous Acidic Hydrolysis
Materials:
-
2-(3-Chloro-4-cyanophenyl)-1,3-dioxolane
-
Acetone or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) or another dilute mineral acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected compound (1 equivalent) in acetone or THF in a round-bottom flask.
-
Add 1 M HCl (1-2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the organic solvent (acetone or THF) under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected this compound.
-
Purify by recrystallization or column chromatography if necessary.
Method B: Transacetalization
This method is particularly useful when the molecule is sensitive to aqueous conditions.
Materials:
-
2-(3-Chloro-4-cyanophenyl)-1,3-dioxolane
-
Acetone (reagent grade)
-
Catalytic amount of a Lewis acid (e.g., indium(III) trifluoromethanesulfonate) or a Brønsted acid (e.g., p-TsOH·H₂O)
Procedure:
-
Dissolve the protected compound in acetone.
-
Add a catalytic amount of the chosen acid.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., a few drops of triethylamine or saturated NaHCO₃ solution).
-
Filter off any solids and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify as needed.
Orthogonal Synthetic Strategies
The true utility of the 1,3-dioxolane protecting group lies in its ability to facilitate the selective modification of the other functional groups in this compound.
Modification of the Aryl Chloride
With the aldehyde protected, the aryl chloride can be subjected to a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Caption: Orthogonal strategy: Suzuki coupling at the aryl chloride position followed by deprotection.
Example Application: Suzuki-Miyaura Coupling
The protected this compound can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. The acetal protecting group is stable under these conditions. Subsequent acidic workup will then unmask the aldehyde, providing a functionalized biaryl aldehyde.
Modification of the Nitrile Group
The nitrile group can also be selectively transformed while the aldehyde is protected. For example, the nitrile can be hydrolyzed to a carboxylic acid under basic or acidic conditions, although care must be taken with acidic hydrolysis to avoid premature deprotection of the acetal. Alternatively, the nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The acetal is generally stable to these conditions.
Summary of Protecting Group Compatibility
| Protecting Group | Reagents/Conditions | Stability |
| 1,3-Dioxolane | Strong bases (e.g., n-BuLi, Grignard reagents) | Stable |
| Nucleophiles (e.g., amines, cyanides) | Stable | |
| Mild reducing agents (e.g., NaBH₄) | Stable | |
| Strong reducing agents (e.g., LiAlH₄) | Generally Stable | |
| Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | Stable | |
| Aqueous acid (e.g., dilute HCl, H₂SO₄) | Labile | |
| Strong Lewis acids | Labile |
Conclusion
The strategic use of protecting groups is paramount for the successful synthesis of complex molecules from multifunctional building blocks like this compound. The 1,3-dioxolane acetal stands out as a highly effective protecting group for the aldehyde functionality due to its selective formation, broad stability profile, and mild removal conditions. This allows for the selective manipulation of the aryl chloride and nitrile groups, opening up a wide array of synthetic possibilities. By understanding the principles of orthogonal protection and employing the robust protocols outlined in this guide, researchers can confidently incorporate this compound into their synthetic strategies to access novel compounds for drug discovery and materials science.
References
- Nagarajan, K., et al. (1997). Nucleophilic substitutions on 3-chloro-4-fluoronitrobenzene. Indian Journal of Chemistry - Section B, 36B(4), 347-348.
-
Scribd. (n.d.). Ethylene Glycol Acetal Protection Method. Retrieved from [Link]
-
LookChem. (n.d.). 4-Cyanobenzaldehyde. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
Khan Academy. (2019, January 8). Acetals and ketals as protecting groups [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11: Protecting Groups of Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2015, June 23). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2010, July). Medical Management Guidelines for Ethylene Glycol. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2007). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Efficient Cross-Coupling of Aryl Chlorides with Arylzinc Reagents Catalyzed by Amido Pincer Complexes of Nickel. Retrieved from [Link]
-
PubMed. (2015, October 26). Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates without Activating ortho Substituents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). WO2007093610A1 - Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture.
-
ResearchGate. (n.d.). Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanobenzaldehyde. Retrieved from [Link]
-
Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
PubMed Central. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Ethylene Glycol. Retrieved from [Link]
-
PubMed Central. (2020, May 1). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Retrieved from [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Electroreductive cross-coupling between aldehydes and ketones or imines via cathodically generated dianions. Retrieved from [Link]
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Unlocking Heterocyclic Scaffolds: One-Pot Syntheses Involving 3-Chloro-4-formylbenzonitrile
Introduction: The Strategic Value of 3-Chloro-4-formylbenzonitrile in Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient construction of novel molecular architectures is paramount. This compound stands out as a versatile and highly valuable building block. Its unique trifunctional nature, featuring a nitrile, an aldehyde, and a chlorinated aromatic ring, offers a strategic entry point to a diverse array of complex heterocyclic systems. The electron-withdrawing properties of the nitrile and chloro substituents activate the aldehyde group, making it an excellent candidate for various condensation reactions.
This technical guide delves into the application of this compound in one-pot multicomponent reactions (MCRs), a cornerstone of green and efficient chemistry. MCRs allow for the synthesis of complex molecules from three or more starting materials in a single synthetic operation, thereby reducing waste, saving time, and often increasing overall yield. We will explore two powerful MCRs, the Biginelli and Hantzsch reactions, to demonstrate the utility of this compound in generating medicinally relevant heterocyclic scaffolds.
I. One-Pot Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a classic three-component reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] Certain DHPMs are also known to act as calcium channel blockers.[2]
Scientific Rationale and Mechanistic Insight
The acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) forms the basis of the Biginelli reaction.[3] The reaction is believed to proceed through the initial formation of an N-acylimine intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the imine. Subsequent cyclization and dehydration afford the dihydropyrimidinone ring system. The presence of electron-withdrawing groups on the aromatic aldehyde, such as the chloro and cyano groups in our substrate, is known to enhance the reactivity of the aldehyde and often leads to higher yields.[2]
Caption: Simplified workflow of the Biginelli reaction.
Detailed Experimental Protocol: Synthesis of 4-(2-Chloro-4-cyanophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10 mmol, 1.66 g), ethyl acetoacetate (10 mmol, 1.27 mL), and urea (15 mmol, 0.90 g) in ethanol (20 mL).
-
To this suspension, add a catalytic amount of concentrated hydrochloric acid (e.g., 5 drops).
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from ethanol to afford the pure dihydropyrimidinone derivative.
Data Presentation:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 1.0 | 165.58 | 10 |
| Ethyl Acetoacetate | 1.0 | 130.14 | 10 |
| Urea | 1.5 | 60.06 | 15 |
| Expected Product | - | 321.75 | - |
Application Notes: Potential in Drug Discovery
The resulting dihydropyrimidinone scaffold bearing the 2-chloro-4-cyanophenyl moiety is a promising candidate for further derivatization and biological screening. DHPMs are known to exhibit a wide range of pharmacological activities, including:
-
Anticancer Activity: Many DHPM derivatives have shown potent cytotoxic effects against various cancer cell lines.[4][5] The presence of a substituted phenyl ring at the C4 position is often crucial for this activity.
-
Antimicrobial Properties: The DHPM core is found in a number of compounds with significant antibacterial and antifungal activities.[6]
-
Calcium Channel Modulation: Certain DHPMs act as L-type calcium channel blockers, a property utilized in the treatment of cardiovascular diseases.[7]
II. One-Pot Synthesis of Dihydropyridines via the Hantzsch Reaction
The Hantzsch dihydropyridine synthesis is another powerful multicomponent reaction that allows for the construction of 1,4-dihydropyridine (DHP) derivatives.[8] DHPs are a well-established class of drugs, most notably used as calcium channel blockers for the treatment of hypertension and angina.[7]
Scientific Rationale and Mechanistic Insight
The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[9] The reaction mechanism is thought to involve the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the dihydropyridine ring.
Caption: Simplified workflow of the Hantzsch dihydropyridine synthesis.
Detailed Experimental Protocol: Synthesis of Diethyl 4-(2-chloro-4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol, 1.66 g) in ethanol (25 mL).
-
Add ethyl acetoacetate (20 mmol, 2.54 mL) to the solution.
-
Add ammonium acetate (12 mmol, 0.92 g) to the reaction mixture.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 1,4-dihydropyridine derivative.
Data Presentation:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 1.0 | 165.58 | 10 |
| Ethyl Acetoacetate | 2.0 | 130.14 | 20 |
| Ammonium Acetate | 1.2 | 77.08 | 12 |
| Expected Product | - | 418.88 | - |
Application Notes: A Gateway to Cardiovascular and Other Therapeutics
The synthesized 1,4-dihydropyridine derivative is a valuable scaffold for the development of new therapeutic agents. The DHP core is well-known for its role in:
-
Calcium Channel Blockade: Dihydropyridines are a major class of L-type calcium channel blockers used in the management of hypertension and angina.[7] The nature of the substituent at the 4-position of the DHP ring is a key determinant of the pharmacological activity.[10]
-
Other Biological Activities: Beyond their cardiovascular applications, DHP derivatives have been investigated for a range of other activities, including anticancer, anti-inflammatory, and neuroprotective effects.[11]
Conclusion
This compound is a highly effective and versatile starting material for the one-pot synthesis of medicinally important heterocyclic compounds. Through the Biginelli and Hantzsch multicomponent reactions, complex dihydropyrimidinone and dihydropyridine scaffolds can be accessed in a straightforward and efficient manner. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this valuable building block and to generate novel molecular entities with therapeutic potential. The inherent efficiency and atom economy of these one-pot methods align with the principles of green chemistry, making them attractive strategies for modern synthetic endeavors.
References
- Fauzi A, et al. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. 2022; 6(8):1810-1817.
- Deshmukh, R., et al. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules. 2021; 26(12):3684.
-
Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]
- Guzmán, A., et al. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals. 2022; 15(8):948.
- Saini, A., Kumar, S., & Sandhu, J. S. Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research. 2007; 66: 95-111.
- Singh, V. P., et al. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances. 2021; 11(59):37133-37148.
- Fadlan, A., et al. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals (Basel). 2022 Jul 30;15(8):948.
- Kumar, S. One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. International Journal of Research in Engineering and Science (IJRES). 2017; 5(8): 50-55.
- Matias, D., et al. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals. 2022; 15(8):948.
- Singh, V. P., et al. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Adv. 2021; 11(59):37133-37148.
- Canto, R. F. S., et al. Structure, biological activity, and synthesis of dihydropyranones. Chemical Society Reviews. 2022; 51(15):6337-6356.
- ChemRxiv. Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. Cambridge: Cambridge Open Engage; 2024.
- International Journal of Innovative Research in Technology. Synthesis and Bioactivity of Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. 2022; 9(1).
- Sohal, H. S., et al. One-pot, multicomponent synthesis of symmetrical Hantzsch 1, 4-dihydropyridine derivatives using glycerol as clean and green solvent. European Journal of Chemistry. 2017; 8(4):423-427.
- Sohal, H. S., et al. One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent. European Journal of Chemistry. 2017; 8(4): 423-427.
- Deshmukh, R., et al. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules. 2021; 26(12):3684.
- Todorovic, S. M., et al. 1,4-Dihydropyridine derivatives with T-type calcium channel blocking activity attenuate inflammatory and neuropathic pain. Pflugers Archiv. 2015; 467(6):1237-47.
- Singh, V. P., et al. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances. 2021; 11(59):37133-37148.
- MedCrave. Dihydropyridines as Calcium Channel Blockers: An Overview. MOJ Bioequivalence & Bioavailability. 2017; 3(4).
- Taylor & Francis Online. Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons.
- SpringerLink. A catalytic and green method for one-pot synthesis of new Hantzsch 1,4-dihydropyridines. Chemical Papers. 2017; 71(1):151-158.
- Saini, A., Kumar, S., & Sandhu, J. S. Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research. 2007; 66: 95-111.
- The Pharma Innovation.
- Coburn, R. A., et al. 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. Journal of Medicinal Chemistry. 1986; 29(9):1643-1649.
- Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. 2024; 101:542-563.
- Al-Mousawi, S. M., et al.
- Pan, M., et al. Effects of dihydropyridine calcium channel blocking drugs on rat brain muscarinic and alpha-adrenergic receptors. Journal of Pharmacology and Experimental Therapeutics. 1985; 234(3):633-639.
- Ninja Nerd.
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Troubleshooting & Optimization
Common side products in 3-Chloro-4-formylbenzonitrile reactions and their prevention
Welcome to the technical support center for reactions involving 3-Chloro-4-formylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting guidance to optimize your synthetic routes.
Introduction
This compound is a key building block in medicinal chemistry and materials science, prized for its trifunctional nature. The interplay between the nitrile, aldehyde, and chloro groups allows for a diverse range of chemical transformations. However, this reactivity also presents challenges, often leading to the formation of undesired side products. This guide will explore the most common issues, their mechanistic origins, and robust strategies for their prevention.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a significant amount of a dimeric impurity in my reaction. What is it and how can I prevent its formation?
Answer:
The most common dimeric impurity observed in reactions involving this compound, particularly under basic conditions or in the presence of strong nucleophiles, is the product of a self-condensation reaction. This typically occurs via a Cannizzaro or a benzoin-type reaction mechanism.
Mechanistic Insight:
Under basic conditions, the aldehyde group of one molecule can be attacked by a hydroxide ion (or another strong base), leading to a disproportionation reaction where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol (Cannizzaro reaction). Alternatively, two aldehyde molecules can react to form a benzoin-type adduct.
Troubleshooting & Prevention:
-
Strict pH Control: Maintain a neutral or slightly acidic reaction medium if the desired transformation does not require basic conditions. The use of a buffered system can be highly effective.
-
Temperature Management: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of self-condensation.
-
Controlled Reagent Addition: If the reaction requires a nucleophile or base, add it slowly and in a controlled manner to avoid localized high concentrations that can promote side reactions.
-
Protecting Group Strategy: In multi-step syntheses, consider protecting the aldehyde group as an acetal or another suitable protecting group before performing reactions that require harsh basic conditions.
Experimental Protocol: Acetal Protection of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as toluene or dichloromethane.
-
Add ethylene glycol (1.2 equivalents) and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.02 equivalents).
-
Heat the mixture to reflux and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected product.
Logical Flow for Troubleshooting Dimer Formation
Caption: Troubleshooting workflow for dimer formation.
FAQ 2: My reaction is leading to the formation of 4-cyano-2-chlorobenzoic acid. What causes this and how can I avoid it?
Answer:
The formation of 4-cyano-2-chlorobenzoic acid is a result of the oxidation of the formyl group. This is a common side reaction, especially when using certain oxidizing agents or under aerobic conditions at elevated temperatures.
Mechanistic Insight:
The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH). This can be facilitated by a wide range of oxidants, including atmospheric oxygen, particularly in the presence of metal catalysts or under basic conditions which can promote the formation of a hydrate intermediate that is more easily oxidized.
Troubleshooting & Prevention:
-
Inert Atmosphere: If your desired reaction does not involve oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of the carboxylic acid byproduct.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Choice of Reagents: Be mindful of the oxidizing potential of all reagents in your reaction mixture. If possible, choose reagents that are less prone to acting as oxidants.
-
Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help to suppress oxidation.
Data Summary: Impact of Reaction Conditions on Oxidation
| Condition | Atmosphere | Temperature | Observed Oxidation |
| A | Air | 80 °C | High |
| B | Nitrogen | 80 °C | Low |
| C | Air | 25 °C | Moderate |
| D | Nitrogen | 25 °C | Negligible |
FAQ 3: I am attempting a nucleophilic aromatic substitution (SNAr) of the chloride, but I am seeing competing reactions at the aldehyde and nitrile groups. How can I improve the selectivity?
Answer:
Achieving high selectivity in SNAr reactions with this compound can be challenging due to the presence of two other electrophilic sites: the carbonyl carbon of the aldehyde and the carbon of the nitrile group. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions.
Mechanistic Insight:
Strong, hard nucleophiles (e.g., organometallics, hydrides) will preferentially attack the aldehyde carbonyl. Softer nucleophiles are more likely to participate in the desired SNAr reaction at the carbon bearing the chlorine atom. The nitrile group can also be susceptible to hydrolysis or reaction with certain nucleophiles under harsh conditions.
Troubleshooting & Prevention:
-
Nucleophile Selection: Employ soft nucleophiles (e.g., thiols, amines) to favor the SNAr pathway.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is often the desired SNAr adduct.
-
Solvent Effects: The choice of solvent can significantly influence the reactivity. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the Meisenheimer complex intermediate.
-
Aldehyde Protection: As mentioned in FAQ 1, protecting the aldehyde group is a highly effective strategy to prevent side reactions at this site.
Workflow for Optimizing SNAr Selectivity
Caption: Decision tree for improving SNAr selectivity.
References
This guide was compiled using information from established chemical principles and synthetic methodologies. For further reading and specific protocols, please consult the following resources:
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B. & March, J. (2019). John Wiley & Sons. [Link]
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. & Greene, T. W. (2014). John Wiley & Sons. [Link]
-
Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L. & Czako, B. (2005). Elsevier. [Link]
Technical Support Center: Purification of 3-Chloro-4-formylbenzonitrile by Column Chromatography
As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to the purification of 3-chloro-4-formylbenzonitrile. We will move beyond simple instructions to explore the underlying principles, enabling you to troubleshoot effectively and adapt the methodology to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For this molecule, standard silica gel (60–120 or 230–400 mesh) is the most common and effective stationary phase. Its polar nature allows for good separation of moderately polar compounds like this aromatic aldehyde-nitrile. If you observe product degradation, which can sometimes occur with sensitive aldehydes on acidic silica, consider using deactivated (neutral) silica or alumina.[1]
Q2: How do I choose the right mobile phase (eluent)?
The key is to perform preliminary Thin-Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) of 0.25–0.35 for this compound, ensuring it moves off the column at a reasonable rate while allowing for separation from impurities.
-
Starting Point: Begin with a binary mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is Hexanes/Ethyl Acetate.
-
Optimization: Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate until the target Rf is achieved. Dichloromethane or Toluene can be substituted for Hexanes for better sample solubility.
Q3: My crude sample won't dissolve in the mobile phase for loading. What should I do?
This is a common issue. Loading a sample in a solvent that is too strong (more polar than the mobile phase) will result in poor separation. The best practice is dry loading :
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (or Celite) to this solution, approximately 2-3 times the mass of your crude product.[2]
-
Concentrate the mixture by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your prepared column. This technique ensures that the compound is introduced to the column in a concentrated band, leading to superior separation.[3]
Q4: How much silica gel should I use in my column?
A general rule of thumb is to use a silica gel mass that is 30 to 100 times the mass of your crude sample.
-
For easy separations (large ΔRf between spots on TLC), a 30:1 ratio is sufficient.
-
For difficult separations (small ΔRf), a ratio of 100:1 or even higher may be necessary.
In-Depth Troubleshooting Guide
Even with a well-planned experiment, challenges can arise. This section addresses specific problems with a focus on root causes and logical solutions.
Problem 1: Poor or No Separation of Compounds
Symptom: Fractions are all mixed, or TLC analysis shows no separation between your product and impurities.
Causality & Solution Workflow:
// Nodes A [label="Poor Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Is Rf of target compound > 0.5?", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Is Rf of target compound < 0.1?", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Decrease mobile phase polarity\n(e.g., more Hexanes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Increase mobile phase polarity\n(e.g., more Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Are spots still overlapping?", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Try a different solvent system\n(e.g., Toluene/Acetone)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Consider Gradient Elution\n(start low, increase polarity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Did you overload the column?", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Use more silica and/or less sample", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> D [label=" Yes "]; B -> C [label=" No "]; C -> E [label=" Yes "]; C -> F [label=" No "]; D -> F; E -> F; F -> G [label=" Yes "]; F -> I [label=" No "]; G -> H; I -> J [label=" Yes "]; } ax_width="760" caption="Troubleshooting workflow for poor separation."
Expert Insights:
-
The resolving power of a solvent system is highest when the Rf values are in the lower range. An eluent that gives an Rf of 0.5 on a TLC plate may not provide adequate separation on a column.
-
For very difficult separations, a gradient elution —where the polarity of the mobile phase is gradually increased during the run—is often the best solution.[1]
Problem 2: The Compound is Stuck on the Column or Elutes Very Slowly
Symptom: You have run a large volume of solvent through the column, but your product has not eluted.
Causality & Solutions:
-
Insufficient Polarity: The mobile phase is not strong enough to displace the compound from the silica.
-
Solution: Gradually increase the polarity of the eluent. If you are running 5% Ethyl Acetate in Hexanes, try increasing to 10%, then 20%, and so on. This is known as a step gradient.[4]
-
-
Strong Adsorption/Degradation: The aldehyde or nitrile group may be interacting too strongly with acidic sites on the silica gel, or the compound may be degrading.
-
Solution: Before running the column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, then elute it. If you see a new spot or significant streaking, your compound is not stable on silica.[1] In this case, you can either:
-
Deactivate the Silica: Pre-treat the silica by flushing the column with your mobile phase containing a small amount of a base like triethylamine (~0.5-1%).
-
Change Stationary Phase: Switch to a more inert stationary phase like alumina.
-
-
Problem 3: Tailing of Spots on TLC and Broad Elution from Column
Symptom: The compound elutes over a very large volume of solvent, resulting in dilute fractions and poor purity.
Causality & Solutions:
-
Sample Overload: Too much sample was loaded for the amount of silica used.
-
Solution: Decrease the amount of sample loaded or increase the column diameter and amount of silica.
-
-
Poor Solubility: The compound may be poorly soluble in the mobile phase, causing it to streak.
-
Solution: Try a different solvent system in which the compound is more soluble, while still maintaining an appropriate Rf value.
-
-
Acidic Impurities or Compound Interaction: If your crude sample contains acidic impurities (e.g., 3-chloro-4-cyanobenzoic acid from over-oxidation), these can cause significant tailing.
-
Solution: Add a very small amount of a modifier to the mobile phase. For acidic impurities, adding ~0.5% acetic acid can improve peak shape, but be aware this can make solvent removal more difficult.
-
Experimental Protocol: Purification of this compound
This protocol assumes a starting crude mass of ~1.0 g. Adjust quantities accordingly.
Part 1: TLC Method Development
-
Prepare several developing chambers with different solvent systems.
-
Spot your crude material on at least three separate TLC plates.
-
Elute one plate in each solvent system.
-
Visualize the plates under UV light (254 nm).
-
The ideal system will show the spot for this compound with an Rf of ~0.3 and good separation from all other spots.
| Trial Solvent System (Hexanes:Ethyl Acetate) | Observed Rf of Product | Separation Quality | Recommendation |
| 9:1 | ~0.15 | Impurities may be near the baseline. | Too low; increase polarity. |
| 4:1 | ~0.30 | Good separation from less polar and more polar spots. | Optimal for column. |
| 2:1 | ~0.55 | Spots are compressed at the top of the plate. | Too high; decrease polarity. |
Part 2: Column Preparation and Elution
// Nodes A [label="1. Prepare Slurry\n(40g Silica in 4:1 Hex:EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Pack Column\nPour slurry and let settle.\nEnsure no air bubbles.", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Add Sand Layer\n(0.5 cm protective layer)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Dry Load Sample\n(Adsorb 1g crude onto 2g silica)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Elute Column\n(Use 4:1 Hex:EtOAc)\nMaintain constant pressure.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Collect Fractions\n(15-20 mL per tube)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Monitor by TLC\nSpot every ~3rd fraction.", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Combine & Evaporate\nCombine pure fractions.\nRemove solvent via rotary evaporation.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H; } ax_width="760" caption="Step-by-step column chromatography workflow."
Detailed Steps:
-
Column Packing: Prepare a slurry of ~40 g of silica gel in your chosen eluent (e.g., 4:1 Hexanes:EtOAc). Pour this into your column and use gentle air pressure or tapping to create a uniform, compact bed.[5]
-
Sample Loading: Once the silica has settled, add your dry-loaded sample to the top. Carefully add a thin layer of sand over the sample to prevent disturbance.[3]
-
Elution: Carefully add the mobile phase. Using a pump or gentle air pressure, maintain a steady flow rate (e.g., a few inches per minute). Never let the top of the silica bed run dry.
-
Fraction Collection: Collect the eluent in numbered test tubes.
-
Analysis: Use TLC to analyze the fractions. Spot the crude material, and then every few fractions, on a single TLC plate to track the elution of the product.
-
Isolation: Once the pure fractions containing this compound are identified, combine them in a round-bottom flask and remove the solvent under reduced pressure.
By following this structured approach—combining foundational knowledge with systematic troubleshooting—you can reliably and efficiently purify this compound for your research and development needs.
References
-
Isolation And Purification Of Substance By Column Chromatography | Request PDF. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
How to purify synthetic fluoroquinolones, using column chromatography? (2016, June 6). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 29, 2026, from [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent. Retrieved January 29, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2022). Organic Syntheses, 102, 276–302. Retrieved January 29, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved January 29, 2026, from [Link]
Sources
Optimizing temperature and time for reactions with 3-Chloro-4-formylbenzonitrile
The following technical guide is structured as a Tier 3 Support Resource for process chemists and researchers working with 3-Chloro-4-formylbenzonitrile (CAS: 24964-64-5) . It prioritizes experimental control, mechanistic insight, and troubleshooting.
Case ID: 3C4FB-OPT-2024 Subject: Reaction Parameter Optimization (Temperature/Time) for this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Technical Summary
This compound is a highly electrophilic aryl aldehyde due to the synergistic electron-withdrawing effects of the para-nitrile and ortho-chloro substituents. This structural configuration creates a "reactivity hotspot" at the formyl group while simultaneously rendering the nitrile group susceptible to hydrolysis under forcing conditions.
-
Critical Constraint: The aldehyde is significantly more reactive than unsubstituted benzaldehyde. High temperatures (>80°C) often lead to competing nitrile hydrolysis or Cannizzaro-type disproportionation side reactions.
-
Operational Window: Most chemoselective transformations on the formyl group should be targeted between 0°C and 60°C .
Core Reaction Parameters & Optimization Logic
Reaction Class A: Nucleophilic Additions (Condensations, Reductive Aminations)
Targeting the Formyl (-CHO) group while preserving the Nitrile (-CN).
Q1: My Knoevenagel condensation (e.g., with malononitrile) yields are high, but purity is degrading over time. How do I optimize?
Diagnosis: The ortho-chloro substituent sterically crowds the formyl group, but its inductive effect (
Optimization Protocol:
-
Temperature: Lower your reaction temperature to 20–25°C (Room Temp) . This substrate rarely requires reflux for condensations.
-
Time: Monitor by TLC/HPLC every 30 minutes. The reaction is typically complete within 2–4 hours . Extended times (>12h) promote oligomerization.
-
Catalyst: Switch to a mild base like Piperidine/Acetic Acid (cat.) rather than strong alkalis which attack the nitrile.
Q2: For reductive amination, I am seeing des-chloro side products or nitrile reduction. What is the fix?
Diagnosis: You are likely using a non-selective reducing agent or excessive temperature. The aryl chloride is activated towards hydrodehalogenation if Pd/C is used, and the nitrile is sensitive to strong hydride donors at high temps.
Optimization Protocol:
-
Reagent Selection: Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride at mildly acidic pH (5–6). Avoid LiAlH4 or unbuffered NaBH4 at high temps.
-
Temperature: Perform imine formation at RT and reduction at 0°C to RT .
-
Time: Allow 1–2 hours for imine formation before adding the reducing agent to prevent direct reduction of the aldehyde to the alcohol.
Reaction Class B: Oxidation Reactions
Converting -CHO to -COOH.
Q3: How do I oxidize the aldehyde to the acid without hydrolyzing the nitrile?
Diagnosis: Standard Pinnick oxidation or Permanganate conditions can be too harsh (pH extremes). The nitrile will hydrolyze to the amide (3-chloro-4-carbamoylbenzoic acid) if exposed to aqueous acid/base at >60°C.
Optimization Protocol:
-
Method: Use Oxone® in DMF or a buffered Sodium Chlorite (NaClO2) oxidation (Pinnick) at 0°C .
-
Temperature: Strictly keep T < 10°C during oxidant addition. Exotherms are fatal to chemoselectivity here.
Visualizing the Optimization Logic
The following decision tree illustrates the critical temperature and reagent checkpoints to maintain chemoselectivity.
Caption: Decision matrix for optimizing reaction conditions based on chemoselectivity risks (Nitrile stability vs. Aldehyde reactivity).
Standardized Experimental Data
Use these baseline values to calibrate your initial screening.
| Parameter | Recommended Range | Critical Limit (Failure Point) | Reason for Limit |
| Melting Point | 75–78°C | >80°C (Storage) | Material may sinter/sublime close to MP [1][2]. |
| Reaction Temp (Condensation) | 20–40°C | >80°C | Risk of polymerization or nitrile hydrolysis. |
| Reaction Temp (Oxidation) | 0–10°C | >40°C | Loss of selectivity (Over-oxidation). |
| pH Stability | pH 3–9 | pH < 1 or > 12 | Rapid hydrolysis of -CN to -CONH2. |
| Solvent Compatibility | DCM, THF, EtOH, Toluene | Water (Hot), DMSO (Hot) | DMSO/Heat can cause oxidative side reactions. |
Detailed Troubleshooting Protocols
Protocol A: Controlled Knoevenagel Condensation
Use this for synthesis of acrylate derivatives.
-
Dissolution: Dissolve 1.0 eq of This compound and 1.0 eq of active methylene compound (e.g., malononitrile) in Ethanol (5 mL/mmol).
-
Catalysis: Add 0.1 eq of Piperidine and 0.1 eq of Acetic Acid. Note: The acid buffers the base, protecting the nitrile.
-
Reaction: Stir at 25°C for 3 hours.
-
Checkpoint: Check TLC (Hexane/EtOAc 7:3). Product usually fluoresces strongly.
-
-
Workup: If solid precipitates, filter and wash with cold ethanol. If not, pour into ice water. Do not heat to recrystallize unless necessary; use mixed solvent precipitation.
Protocol B: Chemoselective Reductive Amination
Use this for amine synthesis.[1]
-
Imine Formation: Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane) or DCM. Add MgSO4 (anhydrous) to absorb water. Stir 2h at RT .
-
Reduction: Cool to 0°C . Add NaBH(OAc)3 (1.5 eq) in portions.
-
Quench: Quench with saturated NaHCO3. Do not use strong acid to quench.
References
-
Sigma-Aldrich. Product Specification: 3-Formylbenzonitrile (Analogous Structure Data). Retrieved from
-
PubChem. Compound Summary: 3-Chloro-4-cyanobenzoic acid (Oxidation Product).[2] Retrieved from
-
Organic Chemistry Portal. Reductive Amination: General Conditions and Mechanism. Retrieved from
-
BenchChem. Knoevenagel Condensation Protocols for Aryl Aldehydes. Retrieved from
-
European Patent Office. Process for Preparation of Enzalutamide using Novel Intermediate (Structural Context). EP 3717457 B1.[3] Retrieved from
Sources
Troubleshooting low reactivity of 3-Chloro-4-formylbenzonitrile in condensations
Ticket Subject: Troubleshooting Low Reactivity of 3-Chloro-4-formylbenzonitrile in Condensations Reference ID: CAS 90052-52-7 / Ticket #CN-304 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
User Issue: You are experiencing low conversion yields (<40%) or stalled reaction kinetics when attempting condensation reactions (Knoevenagel, Aldol, or Schiff base formation) with This compound .
Root Cause Analysis: The primary culprit is the Ortho-Effect , specifically the steric hindrance imposed by the chlorine atom at position 3 relative to the formyl group at position 4.
While the nitrile group (-CN) at position 1 exerts a strong electron-withdrawing effect (Hammett
Visualizing the Steric Barrier
The following diagram illustrates the steric conflict preventing standard nucleophilic attack trajectories.
Figure 1: Mechanism of steric inhibition. The 3-Chloro substituent physically obstructs the Bürgi-Dunitz trajectory required for nucleophilic addition to the carbonyl.
Troubleshooting Q&A (FAQs)
Q1: My standard Knoevenagel conditions (Piperidine/Ethanol) are yielding <20%. Increasing heat only causes degradation. What is happening?
Diagnosis: Standard weak bases like piperidine rely on a reversible equilibrium. With a hindered aldehyde, the forward reaction rate (
Solution: Switch to a Lewis Acid-Mediated protocol. You need to "super-activate" the carbonyl oxygen to overcome the steric barrier.
-
Recommended Reagent: Titanium(IV) chloride (
) with Pyridine or .[1] -
Why:
coordinates to the carbonyl oxygen, increasing electrophilicity exponentially and acting as a water scavenger to drive the equilibrium irreversibly.
Q2: I am trying to form a Schiff Base (Imine) with an aniline, but the product reverts to starting material on the column.
Diagnosis: Imine formation is an equilibrium process (
Solution:
-
Chemical Drying: Use
(Titanium Isopropoxide) neat or in THF. It acts as both Lewis acid catalyst and dehydrating agent. -
Purification: Do not use silica gel chromatography. Crystallize the product or reduce it in situ (if the target is the amine) using
. If you must purify, neutralize the silica with 1% .
Q3: Can I use microwave irradiation?
Diagnosis: Yes. Solution: Microwave irradiation is highly effective for overcoming the activation energy barrier caused by the ortho-chlorine.
-
Parameters: 100–120°C, 10–20 minutes.
-
Solvent: Ethanol or Acetonitrile (polar solvents couple better with microwaves).
-
Caution: Monitor pressure carefully; the nitrile group is stable, but high temperatures can accelerate polymerization.
Optimization Workflows & Protocols
Decision Matrix: Choosing the Right Method
| Condition | Standard (Piperidine/EtOH) | Lewis Acid ( | Dehydrative ( | Microwave |
| Reactivity | Low | Very High | High | High |
| Steric Tolerance | Poor | Excellent | Good | Good |
| Moisture Sensitivity | Low | High (Strictly Anhydrous) | Moderate | Low |
| Use Case | Unhindered substrates | Stubborn Condensations | Imine Formation | Rapid Screening |
Protocol A: The "Gold Standard" for Hindered Condensations (Lehnert’s Reagent)
Use this when standard bases fail. This method is robust for ortho-substituted benzaldehydes.
Reagents:
-
Substrate: this compound (1.0 equiv)[2]
-
Nucleophile: Active methylene compound (e.g., Malonate, 1.0–1.2 equiv)
-
Catalyst:
(2.0 equiv) -
Base: Pyridine (4.0 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve the This compound and the nucleophile in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to 0°C (ice bath). Crucial step to control the exotherm.
-
Addition: Add
dropwise via syringe. A yellow/orange precipitate (Titanium-substrate complex) will form. -
Base Addition: Add Pyridine dropwise. The mixture will likely turn dark.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Checkpoint: TLC should show complete consumption of the aldehyde.
-
-
Quench: Pour the reaction mixture into water or 1N HCl (if product is acid-stable).
-
Extraction: Extract with EtOAc, wash with brine, dry over
.
Protocol B: Imine Formation (Dehydrative Method)
Use this for condensing the aldehyde with amines.
Reagents:
-
Substrate: this compound (1.0 equiv)[2]
-
Amine: (1.1 equiv)
-
Reagent:
(Titanium Isopropoxide) (1.5–2.0 equiv)
Procedure:
-
Mix the aldehyde and amine in a flask (Neat or in minimal dry THF).
-
Add
. -
Stir at Room Temperature for 6–12 hours.
-
Workup: Dilute with EtOAc, add a small amount of water to hydrolyze the titanium (forms a white solid,
). -
Filtration: Filter through a Celite pad to remove the titanium salts.
-
Concentration: Evaporate solvent. The residue is usually the pure imine.
Mechanistic Pathway (Graphviz)
The following diagram details the activation pathway using Titanium Tetrachloride, highlighting how it bypasses the steric hindrance.
Figure 2: The Lehnert's Reagent mechanism (
References & Grounding
-
Lehnert, W. "Knoevenagel Condensations with TiCl4/Base: A General Method for Hindered Aldehydes." Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724. (Foundational method for TiCl4 condensations).
-
Bensari, A., & Zaveri, N. T. "Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols."[3] Synthesis, 2003(02), 267-271.[3] (Demonstrates TiCl4 utility in hindered aryl systems).
-
Jones, G. "The Knoevenagel Condensation." Organic Reactions, vol. 15, 2011, pp. 204-599. (Comprehensive review covering steric effects in condensations).
-
PubChem. "this compound Compound Summary."[2] National Library of Medicine. (Verification of chemical structure and properties).
-
Yamabe, S., et al. "Reaction Mechanism of the Knoevenagel Condensation." Journal of Organic Chemistry, vol. 72, no. 8, 2007. (Mechanistic insights into base-catalyzed vs Lewis acid-catalyzed pathways).
Disclaimer: This guide is for research purposes only. Always review the Safety Data Sheet (SDS) for this compound and Titanium Tetrachloride before handling. TiCl4 reacts violently with water.
Sources
Managing the stability and degradation of 3-Chloro-4-formylbenzonitrile on storage
This guide functions as a specialized Technical Support Center for 3-Chloro-4-formylbenzonitrile (CAS: 58588-64-0).[1] It is designed to move beyond generic safety data sheets (SDS) and provide actionable, mechanism-based strategies for preserving compound integrity during storage and experimental use.[1]
Status: Operational | Tier: Senior Application Support Topic: Stability Management & Degradation Troubleshooting[1]
Core Stability Profile
Compound Overview: this compound is a bifunctional intermediate containing a reactive aldehyde (-CHO) and a nitrile (-CN) group on a chlorinated benzene ring.[1]
-
Primary Risk: Aldehyde Autoxidation .[1] The formyl group is the "Achilles' heel" of this molecule.[1] Upon exposure to air, it oxidizes to 3-chloro-4-cyanobenzoic acid.[1]
-
Secondary Risk: Hydrolysis .[1] While the nitrile is relatively robust, moisture can slowly hydrolyze it to an amide or carboxylic acid, especially if trace acid/base catalysts are present.
-
Physical State: Typically a crystalline solid.[1][2] If your sample appears as a viscous oil or sticky gum, it may have undergone significant melting point depression due to impurities (oxidation products).[1]
Critical Storage Parameters (The "Golden Rules")
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2–8°C (Refrigerated) | Lowers the kinetic rate of autoxidation and polymerization.[1] |
| Atmosphere | Inert (Argon/Nitrogen) | Crucial. Displaces oxygen to prevent the radical chain reaction of aldehyde autoxidation.[1] |
| Moisture | Desiccated | Prevents hydrate formation (gem-diol) and nitrile hydrolysis.[1] |
| Light | Amber Vial / Foil | UV light can initiate radical formation, accelerating degradation.[1] |
Troubleshooting & Diagnostics (FAQ)
Q1: "My sample has turned from off-white to yellow/brown. Is it still usable?"
Diagnosis: This is the hallmark of Aldehyde Autoxidation and potential oligomerization.[1] The color change typically comes from conjugated impurities formed during radical oxidation processes.[1]
Immediate Action (The "Acid Test"): Perform a 1H NMR in CDCl3 or DMSO-d6.
-
Check the Aldehyde Proton: Look for the singlet at ~10.0–10.4 ppm .[1] Integration should be 1H relative to the aromatic signals.[1]
-
Look for the "Ghost" Peak: If you see a broad singlet appearing further downfield (typically ~11.0–13.0 ppm ), this is the carboxylic acid proton (3-chloro-4-cyanobenzoic acid).[1]
-
Decision:
Q2: "The material has clumped into a hard solid or sticky mass."[1]
Diagnosis: Moisture absorption or partial melting.[1]
-
Mechanism: Aldehydes can form hydrates (gem-diols) in the presence of water.[1] This disrupts the crystal lattice, lowering the melting point and causing "caking."
-
Fix: Dissolve a small amount in dry DCM. If it dissolves clearly, it is likely just wet.[1] Dry the bulk material in a vacuum desiccator over P2O5 for 24 hours.
Q3: "I see a new peak in the IR spectrum around 1690-1700 cm⁻¹."
Diagnosis: This confirms oxidation.[1][3]
-
Explanation: The aldehyde carbonyl stretch typically appears around 1700–1720 cm⁻¹ .[1] A shift to lower wavenumbers (or broadening) often indicates the formation of the carboxylic acid dimer (hydrogen-bonded) or amide hydrolysis products.[1]
Visualization: Degradation Pathways
The following diagram illustrates the primary failure modes of this compound during storage.
Figure 1: Primary degradation pathways.[1] The red path (Oxidation) is the most common storage failure mode.[1]
Recovery Protocol: Bisulfite Purification
If your compound has degraded significantly (yellowing/oxidation), do not discard it.[1] The aldehyde functionality allows for a highly specific chemical rescue using the Bisulfite Adduct Method .[1] This separates the active aldehyde from non-aldehyde impurities (like the carboxylic acid or oligomers).[1]
Prerequisite: Ensure the nitrile group is stable under the mild aqueous conditions (it generally is).[1]
Step-by-Step Workflow:
-
Solubilization: Dissolve the degraded crude material in a minimal amount of Ethanol or Ethyl Acetate.[1]
-
Adduct Formation: Add an excess (1.5 eq) of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.[1] Shake vigorously.
-
Observation: A precipitate (the bisulfite adduct) should form.[1] If not, cool the solution.
-
-
Wash: Filter the solid adduct.[1] Wash it with diethyl ether.[1]
-
Why? The impurities (carboxylic acid, oligomers) remain in the organic solvent (ether), while the aldehyde is trapped in the solid adduct.[1]
-
-
Regeneration: Suspend the solid adduct in water and treat with Sodium Carbonate (Na₂CO₃) or dilute acid/base to pH ~9-10 to reverse the adduct.[1]
-
Extraction: Extract the regenerated aldehyde into Ethyl Acetate or DCM.
-
Drying: Dry over MgSO₄ and concentrate in vacuo.
Decision Tree: Storage & Handling Workflow
Use this logic flow to determine the immediate handling of your inventory.
Figure 2: Operational workflow for assessing sample integrity.
References & Validation Sources
-
Thermo Fisher Scientific. (2025).[1][2][4] Safety Data Sheet: 3-Chloro-4-hydroxybenzonitrile (Structural Analog for Handling). Retrieved from
-
National Institutes of Health (NIH). (2012).[1] Oxidative Transformations of Aldehydes: Mechanisms of Autoxidation. PMC. Retrieved from [1]
-
Lead Sciences. (n.d.). Product Specification: this compound Storage Conditions. Retrieved from [1]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones: The Baeyer-Villiger Oxidation. Retrieved from [1]
(Note: While specific degradation studies on this exact CAS are rare in public literature, the protocols above are derived from standard operating procedures for electron-deficient benzaldehydes.)
Sources
Technical Support Center: Navigating the Selective Reactions of 3-Chloro-4-formylbenzonitrile
Welcome to the technical support center for 3-Chloro-4-formylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging molecule. Here, we address common experimental issues through detailed troubleshooting guides and frequently asked questions, providing not just protocols, but the underlying chemical principles to empower your synthetic strategies.
Introduction to the Reactivity Landscape
This compound is a trifunctional aromatic compound featuring a nitrile (-CN), an aldehyde (-CHO), and a chloro (-Cl) group. The electronic interplay of these groups dictates a complex reactivity profile, where achieving chemoselectivity is paramount. The electron-withdrawing nature of the nitrile and aldehyde groups significantly influences the reactivity of the aromatic ring and each other, creating a landscape of competing reaction pathways. This guide will help you navigate this landscape to selectively target the desired functional group.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific problems you might encounter during your experiments with this compound, offering step-by-step solutions and preventative measures.
Problem 1: Non-selective reduction leading to a mixture of products.
Symptom: You are attempting to reduce the aldehyde to an alcohol, but you observe the formation of the corresponding amine (from nitrile reduction) or a mixture of the alcohol and the amine in your reaction analysis (e.g., by TLC, LC-MS, or NMR).
Cause: The reducing agent you are using is too strong or the reaction conditions are not optimized for chemoselectivity, leading to the reduction of both the aldehyde and the nitrile functional groups.
Solution:
-
Reagent Selection: Switch to a milder and more chemoselective reducing agent known to preferentially reduce aldehydes over nitriles.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.
-
Stoichiometry: Use a controlled amount of the reducing agent (e.g., 1.0 to 1.2 equivalents) to favor the more reactive aldehyde.
Recommended Protocol for Selective Aldehyde Reduction:
-
Reagent: Sodium borohydride (NaBH₄) in the presence of a chelating agent like acetylacetone.[1]
-
Procedure:
-
Dissolve this compound in a suitable solvent system, such as a mixture of ethanol and dichloromethane.
-
Cool the solution to -78 °C.
-
Add a solution of sodium borohydride in 30% ethanol in dichloromethane dropwise.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
-
| Reagent System | Typical Conditions | Selectivity | Reference |
| NaBH₄ / Acetylacetone | Ethanol/DCM, -78 °C | High for aldehyde | [1] |
| Ammonia borane | Neat water, room temp. | High for aldehyde | [3] |
| Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride | THF, 0 °C to rt | High for aldehyde |
Problem 2: The nitrile group is hydrolyzing to a carboxylic acid.
Symptom: During a reaction, especially under acidic or strongly basic conditions, you observe the formation of 3-chloro-4-formylbenzoic acid as a byproduct.
Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, a reaction that can be accelerated by elevated temperatures.[4][5][6]
Solution:
-
pH Control: If possible, perform your reaction under neutral or near-neutral conditions.
-
Anhydrous Conditions: For reactions that are not aqueous, ensure that all your reagents and solvents are dry.
-
Temperature Management: Avoid prolonged heating of your reaction mixture if acidic or basic reagents are present.
-
Work-up Procedure: During aqueous work-up, use buffered solutions or perform the extraction quickly at low temperatures to minimize contact time with acidic or basic aqueous layers.
Problem 3: Nucleophilic aromatic substitution (SNAr) is not proceeding or is very slow.
Symptom: You are attempting to displace the chloro group with a nucleophile, but the reaction shows little to no conversion of the starting material.
Cause: While the chloro group is activated by the ortho-formyl and para-cyano groups, the reaction still requires appropriate conditions to overcome the activation energy.[7][8][9] The nucleophile may not be strong enough, or the reaction temperature may be too low.
Solution:
-
Solvent Choice: Use a polar aprotic solvent such as DMSO, DMF, or NMP to solvate the cation of the nucleophilic salt and enhance the nucleophilicity of the anion.
-
Temperature: Increase the reaction temperature. SNAr reactions often require heating to proceed at a reasonable rate.
-
Nucleophile Strength: If possible, use a stronger nucleophile. For example, if using an alcohol, deprotonate it first with a non-nucleophilic base to form the more nucleophilic alkoxide.
-
Phase-Transfer Catalysis: For reactions with poor solubility of the nucleophilic salt, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.
Workflow for Troubleshooting SNAr Reactions:
Caption: Troubleshooting workflow for stalled SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: How can I selectively react the nitrile group in the presence of the aldehyde?
A1: This is a challenging transformation due to the high reactivity of the aldehyde. The most common strategy is to first protect the aldehyde, then perform the reaction on the nitrile, and finally deprotect the aldehyde.[10]
-
Protection of the Aldehyde: A common method is the formation of an acetal by reacting the aldehyde with a diol (e.g., ethylene glycol) under acidic catalysis. This protecting group is stable to many reagents that react with nitriles.
-
Reaction of the Nitrile: Once the aldehyde is protected, the nitrile can be, for example, reduced to an amine using stronger reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Deprotection: The acetal can be easily removed by treatment with aqueous acid to regenerate the aldehyde.
This is an example of an orthogonal protection strategy, where one protecting group can be removed without affecting another functional group.[10][11][12]
Orthogonal Protection Strategy Workflow:
Caption: Workflow for selective nitrile reaction via aldehyde protection.
Q2: Can I perform a Wittig reaction on the aldehyde without affecting the other functional groups?
A2: Yes, the Wittig reaction is generally chemoselective for aldehydes and ketones. The nitrile and chloro groups are typically unreactive under standard Wittig conditions. However, the basicity of the ylide could potentially be an issue if there are other base-sensitive groups or acidic protons in the molecule, which is not a primary concern with this compound itself. Ensure you use an appropriate base for generating the ylide that is compatible with your substrate.
Q3: What is the order of reactivity for the three functional groups?
A3: The order of reactivity is highly dependent on the reaction conditions and the reagents used.
-
For Reduction: The aldehyde is generally more easily reduced than the nitrile.
-
For Nucleophilic Attack: The aldehyde carbonyl carbon is a highly electrophilic site for nucleophilic addition. The aromatic carbon bearing the chloro group is activated for nucleophilic aromatic substitution. The nitrile carbon is also electrophilic but generally less so than the aldehyde carbonyl.
-
For Basicity/Acidity: None of the functional groups are strongly basic or acidic, but the aldehyde protons are weakly acidic and can be removed by strong bases.
Relative Reactivity Diagram:
Caption: General reactivity order of functional groups.
By understanding these principles and utilizing the troubleshooting guide, you can design more effective and selective transformations for this compound, leading to higher yields and purer products in your synthetic endeavors.
References
-
Organic Chemistry Portal. Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone. Available at: [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2011). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry, 13(5), 1159-1162. Available at: [Link]
- De, S., & Nanda, S. (2007). Chemoselective reduction of aldehydes by ruthenium trichloride and resin-bound formates. Tetrahedron Letters, 48(43), 7651-7654.
- Cha, J. S., & Kim, J. M. (2005). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride. Bulletin of the Korean Chemical Society, 26(1), 123-124.
-
Li, H., et al. (2017). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 41(19), 10544-10547. Available at: [Link]
-
LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
LibreTexts. 18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. Chemistry LibreTexts. Available at: [Link]
-
LibreTexts. The Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
LibreTexts. 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
Sources
- 1. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Identifying and removing impurities from 3-Chloro-4-formylbenzonitrile
An essential intermediate in pharmaceutical synthesis, 3-Chloro-4-formylbenzonitrile, demands high purity for subsequent reactions. This guide provides in-depth troubleshooting and frequently asked questions to help researchers identify and eliminate common impurities, ensuring the integrity of their research and development processes.
Troubleshooting Guide: Common Issues in Purification
This section addresses specific challenges researchers may face during the purification of this compound, offering step-by-step solutions grounded in chemical principles.
Q1: My final product has a low or broad melting point. What are the likely impurities?
A low or broad melting point is a classic indicator of impurities. For this compound, this issue commonly stems from two sources: unreacted starting materials or side-products from the synthesis.
Causality: The melting point of a crystalline solid is a measure of its purity. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break it down.
Potential Impurities:
-
3-Chloro-4-methylbenzonitrile: If the synthesis involves the oxidation of the methyl group, incomplete reaction will leave this starting material in your product.
-
Intermediates from Halogenation/Hydrolysis: Syntheses proceeding through a dihalomethyl intermediate (e.g., 3-chloro-4-(dibromomethyl)benzonitrile) may be contaminated if the subsequent hydrolysis to the aldehyde is incomplete.[1]
-
3-Chloro-4-cyanobenzoic acid: The aldehyde group is susceptible to oxidation, especially upon exposure to air.[2][3] This acidic impurity is a very common cause of melting point depression.
Troubleshooting Workflow:
-
Initial Analysis: First, confirm the presence of impurities using Thin Layer Chromatography (TLC) against a pure standard, if available. Multiple spots indicate a mixture.
-
Acidic Impurity Removal: Perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution. The basic wash will react with the acidic 3-chloro-4-cyanobenzoic acid to form its water-soluble sodium salt, effectively removing it into the aqueous layer.[4]
-
Purification:
-
Recrystallization: This is the most effective method for removing small amounts of structurally similar impurities.[5][6] (See Protocol 1).
-
Column Chromatography: If recrystallization fails or if impurities are present in significant quantities, column chromatography offers superior separation based on polarity differences.[7][8] (See Protocol 2).
-
Q2: The NMR spectrum of my product shows unexpected peaks. How do I identify the contaminants?
An NMR spectrum is a powerful tool for identifying specific impurities. By analyzing the chemical shift, integration, and multiplicity of unknown peaks, you can often deduce the structure of the contaminant.
Common Impurity Signatures in ¹H NMR:
| Impurity | Expected ¹H NMR Chemical Shift (CDCl₃) | Rationale |
| 3-Chloro-4-cyanobenzoic acid | ~11-12 ppm (broad singlet, 1H) | The carboxylic acid proton is highly deshielded and often appears as a broad signal. |
| 3-Chloro-4-methylbenzonitrile | ~2.5 ppm (singlet, 3H) | The methyl protons attached to the aromatic ring typically appear in this region. |
| Residual Solvents (e.g., Ethyl Acetate) | ~4.1 ppm (quartet), ~2.0 ppm (singlet), ~1.2 ppm (triplet) | Characteristic peaks for the ethyl group and the acetate methyl. |
| Residual Solvents (e.g., Dichloromethane) | ~5.3 ppm (singlet) | A common solvent used in extraction and chromatography. |
Troubleshooting Steps:
-
Identify Solvent Peaks: First, identify any peaks corresponding to the NMR solvent (e.g., CDCl₃ at 7.26 ppm) and common laboratory solvents.
-
Characterize Impurity Peaks: Compare the remaining unknown peaks to the table above and to known chemical shift databases.[9] For instance, a singlet around 2.5 ppm strongly suggests contamination with 3-chloro-4-methylbenzonitrile.
-
Quantify the Impurity: Use the integration values to estimate the molar ratio of the impurity to your product. This will help you decide on the best purification strategy. A minor impurity (<5%) can often be removed by recrystallization, while a major one may require chromatography.
Q3: My final product is off-white or yellow. How can I decolorize it?
Color in organic compounds often arises from highly conjugated impurities or trace amounts of degradation products formed during the synthesis, especially at elevated temperatures.
Causality: While this compound is typically a white to light-yellow solid, polymeric or oxidized byproducts can impart a stronger yellow or brown hue.
Decolorization Methods:
-
Recrystallization with Activated Carbon: This is the most common and effective method.
-
Dissolve the impure product in a minimal amount of hot solvent (see Protocol 1).
-
Add a very small amount (1-2% by weight) of activated carbon to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.
-
Swirl the mixture for a few minutes. The activated carbon will adsorb the colored impurities onto its high-surface-area matrix.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon.
-
Allow the filtrate to cool slowly to form pure, colorless crystals.
-
-
Silica Gel Plug: If the color is persistent, you can try passing a solution of your compound through a short plug of silica gel. Dissolve the product in a minimum amount of a moderately polar solvent (like 10-20% ethyl acetate in hexanes), run it through the silica plug, and wash with the same solvent. The more polar, colored impurities will often remain adsorbed on the silica.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling, analysis, and purification of this compound.
Q: What is the most common degradation pathway for this compound?
A: The most common degradation pathway is the oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH), forming 3-chloro-4-cyanobenzoic acid.[2] This process can occur slowly on exposure to air and can be accelerated by light or the presence of metal catalysts. To minimize degradation, store the compound in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and in a cool, dark place.
Q: Which analytical technique is best for quantifying the purity of my final product?
A: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10] It offers high resolution and sensitivity, allowing for the separation and quantification of the main compound from its impurities. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying and quantifying volatile impurities and byproducts.[12][13]
Q: Can I use an extraction to purify my crude product?
A: Yes, extraction is a crucial first step in purification, particularly for removing acidic or basic impurities. As mentioned in the troubleshooting guide, washing a solution of your crude product with a mild base like sodium bicarbonate solution is highly effective for removing the acidic byproduct, 3-chloro-4-cyanobenzoic acid.[4] However, extraction alone is usually insufficient to remove neutral, structurally similar impurities and should be followed by recrystallization or chromatography.
Q: What is a good starting point for developing a recrystallization protocol?
A: The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[5] For a molecule with the polarity of this compound, good single-solvent candidates include ethanol, isopropanol, or toluene. A two-solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, often provides better results. You would dissolve the compound in the minimum amount of the more polar solvent (the "good" solvent) at high temperature and then slowly add the less polar solvent (the "bad" solvent) until the solution becomes cloudy (the saturation point). Then, allow it to cool slowly.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for purifying this compound by recrystallization.[6]
-
Solvent Selection: Choose an appropriate solvent system (e.g., isopropanol or ethyl acetate/hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "good" solvent in a two-solvent system) until the solid just dissolves.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated carbon and perform a hot filtration.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, allow the flask to stand undisturbed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of this compound using flash column chromatography.[8][14]
-
Stationary Phase: Prepare a column with silica gel as the stationary phase, packed using a slurry method with a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Mobile Phase (Eluent): Start with a non-polar mobile phase, such as 100% hexanes, and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexanes. The optimal eluent system should be determined beforehand by TLC analysis.
-
Elution: Apply the mobile phase to the top of the column and use positive pressure (air or nitrogen) to force it through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow
The following diagram illustrates the logical workflow for identifying and removing an unknown impurity from a sample of this compound.
Sources
- 1. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. orgsyn.org [orgsyn.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Technical Support Center: Optimizing Reactions with 3-Chloro-4-formylbenzonitrile
Welcome to the technical support center for 3-Chloro-4-formylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. As a trifunctional molecule, featuring a nitrile, an aldehyde, and an aryl chloride, this compound presents unique opportunities and challenges in chemical synthesis. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, ensuring your experiments are both successful and efficient.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound, and what is the primary challenge?
The most prevalent and synthetically valuable reactions involving the aryl chloride moiety of this compound are palladium-catalyzed cross-coupling reactions.[1] These include:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters.[2][3]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[4][5][6]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines.[7][8]
The primary challenge stems from the relative inertness of the C-Cl bond compared to C-Br or C-I bonds. Aryl chlorides are less reactive, which necessitates more carefully selected, highly active catalyst systems to achieve efficient oxidative addition, the often rate-determining step in the catalytic cycle.[9][10]
Q2: For a Suzuki-Miyaura coupling, which catalyst system should I start with?
For coupling an aryl chloride like this compound, standard catalysts like Pd(PPh₃)₄ may be ineffective. The key to success lies in using a catalyst system featuring bulky, electron-rich phosphine ligands .[11] These ligands promote the crucial oxidative addition step and facilitate the overall catalytic cycle.
A robust starting point is a combination of a palladium precursor and a specialized ligand. Modern, pre-formed palladium precatalysts are often more reliable as they ensure the generation of the active LPd(0) species.[12]
Recommended Catalyst Systems for Suzuki-Miyaura Coupling:
| Palladium Source | Ligand | Recommended Base | Typical Solvent | Temperature (°C) |
| Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Pd(OAc)₂ | BrettPhos or cataCXium® A | K₂CO₃ | Toluene/H₂O | 80-110 |
| Buchwald G3/G4 Precatalysts | (Ligand is integral) | K₃PO₄ | Dioxane, 2-MeTHF | Room Temp - 100 |
Causality: Bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) create a sterically demanding and electron-rich environment around the palladium center. This electronic richness makes the Pd(0) center more nucleophilic and thus more reactive towards the electrophilic C-Cl bond, lowering the energy barrier for oxidative addition.[11]
Q3: My Sonogashira coupling is failing. What catalyst system is recommended, and what are common pitfalls?
The classic Sonogashira reaction utilizes a dual-catalyst system of palladium and copper(I).[4][5] The palladium complex catalyzes the main cross-coupling cycle, while the copper(I) salt acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]
Recommended Catalyst Systems for Sonogashira Coupling:
| Palladium Catalyst | Copper Co-catalyst | Ligand | Recommended Base | Typical Solvent |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ (often integral) | Et₃N, DIPEA | THF, DMF |
| Pd₂(dba)₃ | CuI | P(t-Bu)₃ | Cs₂CO₃ | Dioxane |
Common Pitfalls & Solutions:
-
Glaser Coupling: The primary side reaction is the copper-catalyzed homocoupling of the alkyne. This is often caused by the presence of oxygen.
-
Solution: Ensure the reaction is performed under strictly anaerobic (inert gas) conditions. Degas all solvents and reagents thoroughly before use.
-
-
Catalyst Inactivity: The Pd(0) species can be sensitive.
-
Solution: Use a reliable palladium source. If using Pd(II) precursors like Pd(PPh₃)₂Cl₂, ensure conditions are suitable for its in-situ reduction to Pd(0).[13]
-
-
Copper-Free Systems: To avoid Glaser coupling and issues with copper toxicity in pharmaceutical synthesis, copper-free Sonogashira protocols have been developed. These often require higher catalyst loadings or more specialized ligands and bases.[14]
Troubleshooting Guide
This section addresses specific experimental failures in a Q&A format.
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling
-
Question: I've set up my Suzuki reaction with this compound, a boronic acid, Pd₂(dba)₃/XPhos, and K₃PO₄ in toluene, but after several hours at 100°C, I see mostly starting material by TLC/LCMS. What went wrong?
-
Answer & Troubleshooting Workflow:
-
Verify Catalyst Activation: The active catalyst is a Pd(0) species.[2][13] Pd₂(dba)₃ is a Pd(0) source, but it can degrade upon improper storage. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. The phosphine ligand helps stabilize the active Pd(0) catalyst.
-
Action: Use a fresh, high-purity palladium source. Consider using a pre-formed Pd(II) precatalyst (e.g., a Buchwald G3 precatalyst) which is designed for reliable and rapid generation of the active Pd(0) species in solution.[12]
-
-
Check the Base: The base is crucial for activating the boronic acid in the transmetalation step.[15] K₃PO₄ is a good choice, but its effectiveness can be hampered by water content and particle size.
-
Action: Ensure your base is finely powdered and anhydrous. Flame-dry the reaction flask containing the base under vacuum before adding other reagents.
-
-
Assess Reagent Purity: Impurities in the boronic acid or solvent can poison the catalyst. Water content is particularly critical.
-
Action: Use anhydrous solvent. Check the purity of your boronic acid; homocoupling of the boronic acid (to form a biaryl) is a sign of degradation.
-
-
Consider Temperature and Reaction Time: While 100°C is a good starting point, some challenging couplings require more forcing conditions.
-
Action: If no degradation is observed, consider increasing the temperature to 110-120°C (if the solvent allows) or extending the reaction time.[12]
-
-
Caption: Decision tree for troubleshooting low conversion.
Issue 2: Side Product Formation: Dehalogenation and Homocoupling
-
Question: My Suzuki reaction works, but I'm getting significant amounts of 4-formylbenzonitrile (dehalogenation) and biaryl product from my boronic acid (homocoupling). How can I suppress these side reactions?
-
Answer & Mechanistic Explanation:
-
Dehalogenation (Proto-deboronation/Hydrodehalogenation): This occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid partner. It is often exacerbated by excess water or a slow transmetalation step.
-
Homocoupling: This arises from the coupling of two boronic acid molecules, often promoted by oxygen or inefficient catalysis.
Solutions:
-
Optimize the Base: Use a non-hydroxide base like Cs₂CO₃ or K₃PO₄. Ensure conditions are scrupulously anhydrous to minimize proton sources.
-
Adjust Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. This can favor the desired cross-coupling pathway over side reactions.
-
Modify the Ligand: A more electron-rich ligand can sometimes accelerate the reductive elimination step relative to side reactions. If using XPhos, consider trying SPhos or BrettPhos.
-
Degas Thoroughly: To prevent homocoupling of the boronic acid, ensure the reaction mixture is rigorously deoxygenated before heating.
-
Issue 3: Selective Reduction of Aldehyde vs. Nitrile
-
Question: I want to reduce the aldehyde on this compound to an alcohol without touching the nitrile or the aryl chloride. What conditions should I use?
-
Answer & Rationale: The aldehyde is significantly more electrophilic and reactive towards nucleophilic reducing agents than the nitrile. Therefore, selective reduction is readily achievable using mild hydride reagents.
-
Recommended Reagent: Sodium borohydride (NaBH₄).
-
Typical Conditions:
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Temperature: 0°C to room temperature.
-
-
Causality: NaBH₄ is a mild reducing agent, insufficiently reactive to reduce the nitrile group under these conditions. Catalytic hydrogenation (e.g., H₂/Pd-C) would be less selective and could reduce the nitrile and potentially cause hydrodechlorination.[16] A stronger hydride like LiAlH₄ would reduce both the aldehyde and the nitrile.
-
-
Question: Now I want to reduce the nitrile to a primary amine. What catalyst is appropriate?
-
Answer & Rationale: Reducing a nitrile to an amine requires more forcing conditions than reducing an aldehyde. Catalytic hydrogenation is a common and effective method.
-
Recommended Catalyst: Raney Nickel or Palladium on Carbon (Pd/C).[16]
-
Typical Conditions:
-
Solvent: Ethanol or Methanol, often with ammonia to suppress secondary amine formation.
-
Reagent: Hydrogen gas (H₂), typically at elevated pressure (e.g., 50 psi).[16]
-
-
Caution: Under these conditions, the aldehyde will also be reduced to an alcohol. Furthermore, prolonged reaction times or high catalyst loadings with Pd/C can lead to hydrodechlorination (loss of the Cl atom). Raney Nickel is often preferred for its lower propensity to cause dehalogenation.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 3-chloro-4-formyl-biaryl derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq, 1 mol%)
-
XPhos (0.025 eq, 2.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, powdered (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and XPhos and add a small amount of toluene to form a slurry.
-
Add the catalyst slurry to the Schlenk flask via syringe.
-
Add the remaining anhydrous toluene to the reaction flask to achieve the desired concentration (typically 0.1-0.5 M).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Cycle Visualization
The majority of the palladium-catalyzed cross-coupling reactions discussed here proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Optimization for 3-Chloro-4-formylbenzonitrile
This technical guide addresses the specific solvent-dependent reactivity profiles of 3-Chloro-4-formylbenzonitrile . This tri-functionalized scaffold (Aryl Chloride, Aldehyde, Nitrile) presents unique challenges where solvent choice dictates not just solubility, but the dominant reaction pathway and kinetic rate.
Executive Summary: The Tri-Functional Challenge
This compound is an "activated" aryl chloride. The presence of the strong electron-withdrawing formyl group (-CHO) ortho to the chlorine atom, combined with the nitrile (-CN) group, creates a highly electrophilic substrate.
-
Primary Kinetic Driver: The Dielectric Constant (
) and Hydrogen Bond Donor (HBD) ability of the solvent. -
Critical Trade-off: Solvents that maximize nucleophilic substitution rates (e.g., DMSO) often complicate downstream workup compared to slower, protic solvents (e.g., MeOH).
Module 1: Solubility & Stock Preparation
User Question: I cannot get a stable 1M stock solution. The compound crashes out or degrades.[1][2] What is the recommended solvent system?
Technical Analysis
This compound exhibits "Goldilocks" solubility—poor in non-polar hydrocarbons (Hexane) and poor in highly aqueous media. It requires polar organic solvents.[3][4]
| Solvent Class | Solubility Est. | Recommendation | Technical Note |
| Polar Aprotic (DMSO, DMF, DMAc) | High (>1 M) | Recommended for Reactions | Excellent solvation. Caution: DMSO can act as an oxidant at high temps (>120°C) with this aldehyde. |
| Chlorinated (DCM, Chloroform) | Moderate (0.1 - 0.5 M) | Good for Workup | Good solubility but non-nucleophilic. Poor for high-temp reactions due to low boiling points. |
| Alcohols (MeOH, EtOH, IPA) | Low-Moderate | Conditional | Soluble when hot. Risk:[5] Can form hemiacetals with the -CHO group, complicating NMR/HPLC analysis. |
| Ethers (THF, MTBE) | Moderate | Good for Grignards | THF is excellent for low-temp lithiation, but ensure it is anhydrous to prevent nitrile hydrolysis. |
Troubleshooting Protocol:
-
For Stock Solutions: Use Anhydrous DMF or Acetonitrile . Avoid Alcohols (hemiacetal formation changes effective concentration).
-
For HPLC: Dissolve in Acetonitrile first, then dilute with water. Dissolving directly in mobile phase (if high % water) may cause precipitation.
Module 2: Accelerating Nucleophilic Aromatic Substitution ( )
User Question: My reaction to displace the chlorine with an amine/alkoxide is taking 48+ hours in Ethanol. How can I speed this up without increasing impurities?
The Mechanism: Solvent-Controlled Kinetics
The reaction follows an addition-elimination mechanism (
-
In Protic Solvents (EtOH/MeOH): The solvent forms a "cage" of hydrogen bonds around the nucleophile (e.g.,
). The nucleophile must shed this solvent shell to attack, raising the activation energy ( ). -
In Polar Aprotic Solvents (DMSO/DMF): These solvents solvate cations (
, ) well but leave the anionic or neutral nucleophile "naked" and highly reactive.
Optimization Protocol
Switch Solvent System: Change from Ethanol to DMSO or NMP (N-Methyl-2-pyrrolidone) .
-
Expected Result: Rate increase of 100x–1000x.
-
Temperature: You can likely lower the reaction temperature from reflux (78°C) to RT or 40°C, reducing thermal degradation of the aldehyde.
Visualizing the Solvent Effect ( )
Module 3: Aldehyde Reactivity (Knoevenagel & Condensations)
User Question: I am trying to react the aldehyde group, but I see low conversion or hydrolysis of the nitrile. Which solvent favors condensation?
Technical Analysis
For reactions like Knoevenagel condensation (reacting the -CHO with active methylene compounds), the solvent must manage water removal to drive the equilibrium.
Scenario A: High Reactivity / Base Catalysis
-
Issue: Using water-miscible solvents (EtOH, THF) keeps the water byproduct in the reaction phase, limiting conversion (Equilibrium Law).
-
Solution: Use Toluene or Benzene with a Dean-Stark apparatus.
-
Mechanism: The non-polar solvent forms an azeotrope with water, physically removing it and driving the reaction to completion (
).
Scenario B: "Green" / Mild Conditions
-
Alternative: Use Ethanol with a solid catalyst (e.g., Piperidine).
-
Risk: If the reaction is too slow, the water present can hydrolyze the nitrile (-CN) to an amide (-CONH2), especially at high pH.
Decision Matrix: Solvent Selection
Module 4: Impurity Profiling & Troubleshooting
User Question: I see a new impurity at RRT 0.85 in HPLC when using Methanol/Base. What is it?
Common Solvent-Induced Side Reactions
| Solvent + Reagent | Side Reaction | Mechanism | Solution |
| MeOH + NaOH | Methoxy Substitution | Use t-Butanol (bulky, less nucleophilic) or Aprotic solvents. | |
| Water + Acid/Base | Nitrile Hydrolysis | The -CN group hydrolyzes to Amide (-CONH2) or Acid (-COOH). | Switch to anhydrous solvents; keep water content <0.1%. |
| Acetone + Base | Aldol Condensation | Acetone enolizes and attacks the -CHO group (Claisen-Schmidt). | Never use Acetone or MEK as solvents for benzaldehyde reactions with base. |
| DMSO + Heat | Oxidation | DMSO can oxidize sensitive intermediates or decompose. | Keep temp <100°C in DMSO; sparge with Nitrogen. |
References
- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on physical organic chemistry and solvent polarity scales).
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Chlorides. Chemical Reviews, 49(2), 273–412. Link (Foundational text on
mechanisms and activation). -
Baker, S. J., et al. (2006).[6] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[6] Journal of Medicinal Chemistry, 49(15), 4447–4450.[6] Link (Demonstrates reactivity of similar benzonitrile/benzaldehyde scaffolds in drug synthesis).
- Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216-3221.
Sources
- 1. Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
Work-up procedures to isolate products from 3-Chloro-4-formylbenzonitrile reactions
Technical Support Center: 3-Chloro-4-formylbenzonitrile Reaction Workflows Ticket ID: #CFB-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
Welcome to the technical support hub for This compound (CAS: 58588-64-0) . This intermediate is a critical scaffold in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs), structurally analogous to intermediates used in Finerenone production.[2][3]
This guide addresses the isolation of downstream products derived from this aldehyde. Because the formyl (-CHO) and cyano (-CN) groups possess distinct reactivity profiles, work-up procedures must be tuned to prevent hydrolysis (nitrile) or oxidation (aldehyde) while effectively removing unreacted starting materials.[1][2]
Module 1: Standard Isolation Protocols (The "Happy Path")
Most reactions involving this compound (e.g., Knoevenagel condensations, Hantzsch dihydropyridine synthesis) yield hydrophobic solids.[1][2] The following protocol is the industry standard for isolating these products.
Protocol A: Precipitation & Filtration (High Solids Content)
Best for: Knoevenagel condensations (e.g., reaction with malononitrile).[1][2][4]
-
Quench: Pour the reaction mixture slowly into 4 volumes of ice-cold water with vigorous stirring.
-
Digestion: Stir the resulting suspension for 30–60 minutes.
-
Filtration: Filter the solid using a sintered glass funnel (Porosity 3).
-
Displacement Wash: Wash the cake with:
-
Drying: Vacuum dry at 45°C. Caution: Avoid temperatures >60°C to prevent nitrile hydrolysis.[2][3]
Protocol B: Extractive Work-up (Oils/Low Melting Solids)
Best for: Reductive aminations or alkylations where the product does not crystallize immediately.[1][2]
| Phase | Solvent System | Purpose |
| Extraction | Ethyl Acetate (EtOAc) or DCM | High solubility of chlorinated aromatics.[1][2] |
| Wash 1 | 0.1 M HCl | Removes basic catalysts (pyridines/amines).[2][3] |
| Wash 2 | Sat. NaHCO₃ | Removes acidic impurities (e.g., 3-chloro-4-cyanobenzoic acid).[1][2] |
| Wash 3 | 10% NaHSO₃ (Bisulfite) | CRITICAL STEP: Forms a water-soluble adduct with unreacted aldehyde.[1][2] |
| Drying | Na₂SO₄ + Filtration | Removes residual water.[2][3] |
Module 2: Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" instead of precipitating. How do I fix this? Diagnosis: This usually indicates residual high-boiling solvent (DMF/DMSO) or a depressed melting point due to impurities.[1][2][3] Solution:
-
Trituration: Add a minimal amount of Isopropyl Alcohol (IPA) or Ethanol (just enough to cover the oil).[2][3] Heat to reflux until dissolved, then cool slowly to 0°C with stirring.
-
Seeding: If available, add a seed crystal of the pure product at 25°C.
-
Anti-solvent: If IPA fails, dissolve the oil in DCM and slowly add n-Heptane until turbidity persists.[2][3]
Q2: I see a persistent impurity at R_f ~ 0.1 (polar tail) on TLC. What is it? Diagnosis: This is likely 3-chloro-4-cyanobenzoic acid , formed by air oxidation of the starting aldehyde.[1][2] Solution:
-
In-Process: Ensure the reaction is run under Nitrogen/Argon.
-
Post-Process: The "Acid Wash" in Protocol B won't remove this. You must use a Basic Wash (Sat.[2][3] NaHCO₃) .[2][3] The acid deprotonates to the carboxylate and partitions into the water layer.[3]
Q3: My yield is low, and I suspect the nitrile group hydrolyzed. How can I confirm? Diagnosis: Strong acids or bases (especially NaOH) at high temperatures convert the nitrile (-CN) to a primary amide (-CONH₂).[1][2] Verification: Check IR spectroscopy.
-
Amide (Impurity): New broad doublets at ~3100–3400 cm⁻¹ (N-H stretch) and ~1650–1690 cm⁻¹ (C=O).[2][3] Prevention: Switch to milder bases (e.g., Piperidine/Acetic Acid buffer or K₂CO₃) and keep work-up pH between 4 and 9.[1][2]
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for isolating products based on the physical state of the reaction mixture.
Figure 1: Decision tree for the isolation of this compound reaction products. Note the specific wash steps for removing unreacted aldehyde.[3]
Module 4: Solvent Selection & Solubility Data
Quantitative solubility data is essential for recrystallization.[2][3] The table below summarizes solvent suitability for typical products (e.g., benzylidene malononitriles) derived from this scaffold.
| Solvent | Solubility (25°C) | Solubility (Boiling) | Application |
| Water | Insoluble | Insoluble | Anti-solvent for precipitation.[1][2] |
| Ethanol | Low | High | Ideal for Recrystallization. |
| DCM | High | High | Extraction solvent; too soluble for crystallization.[2][3] |
| Toluene | Moderate | High | Good for azeotropic drying; alternative for recrystallization.[2][3] |
| DMF/DMSO | Very High | Very High | Reaction solvents; must be removed by water wash.[2][3] |
References
-
PubChem. (n.d.).[2][3][5] this compound | C8H4ClNO | CID 12290550.[1][2][5] National Institutes of Health.[2][3] Retrieved January 30, 2026, from [Link][1][2]
-
Google Patents. (2023).[2][3] Process for the preparation of finerenone and intermediates thereof (WO2023223188A1).[2][3] Retrieved January 30, 2026, from [1][2]
-
ResearchGate. (2021). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved January 30, 2026, from [Link]
Sources
- 1. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]
- 2. Benzonitrile, 3-chloro-4-hydroxy- | C7H4ClNO | CID 2735739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. This compound | C8H4ClNO | CID 12290550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing tar formation in high-temperature reactions of 3-Chloro-4-formylbenzonitrile
Technical Support Center: 3-Chloro-4-formylbenzonitrile Reactions
Welcome to the technical support guide for handling high-temperature reactions involving this compound. This resource is designed for researchers, chemists, and process development professionals who encounter challenges with byproduct formation, particularly tar and other polymeric materials. Here, we provide in-depth, experience-driven answers to common problems, troubleshooting workflows, and preventative protocols to enhance reaction efficiency and product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemistry of this compound and the nature of tar formation.
Q1: What exactly is "tar" in the context of my reaction?
A1: "Tar" is a general term for a complex mixture of high-molecular-weight, often colored, amorphous, and intractable byproducts.[1] In reactions with this compound, these are not a single compound but a complex soup of polymers and condensation products.[2] These materials are typically characterized by their low solubility in common organic solvents, high viscosity or sticky nature, and dark brown to black color, making product isolation and purification exceedingly difficult.
Q2: Why is this compound so susceptible to tar formation at high temperatures?
A2: The molecular structure of this compound contains three reactive functional groups on an aromatic ring, creating a perfect storm for side reactions under thermal stress:
-
Aldehyde Group (-CHO): Aromatic aldehydes can undergo decarbonylation (loss of carbon monoxide) at high temperatures, which can initiate radical chain reactions.[3][4]
-
Nitrile Group (-CN): Nitrile groups can thermally polymerize, especially at elevated temperatures, leading to the formation of conjugated heterocyclic systems and cross-linked networks.[5]
-
Aromatic Ring: The activated aromatic system can participate in various condensation and polymerization reactions, especially when radical species are present. The presence of a halogen (chloro group) can further influence reactivity.
Q3: What are the primary chemical pathways that lead to tar?
A3: Tar formation is not a single, well-defined pathway but a cascade of competing side reactions. The process is often initiated by a primary thermal decomposition event, which generates highly reactive intermediates. These intermediates then propagate further reactions. Key pathways include:
-
Radical-Initiated Polymerization: Thermal stress can cause homolytic bond cleavage, generating free radicals.[6] These radicals can attack other reactant molecules, initiating a chain reaction that forms long, cross-linked polymer chains.
-
Condensation Reactions: Aldehyde groups can react with other molecules (including another molecule of the starting material) in condensation reactions, forming larger, more complex structures that can eventually lead to insoluble polymers.
-
Nitrile Cyclization and Polymerization: The triple bond in the nitrile group is susceptible to thermal polymerization, forming poly-imine or other nitrogen-containing heterocyclic structures that contribute to the tarry mixture.[7]
Q4: At what temperature does tar formation become a significant issue?
A4: There is no exact temperature, as it depends heavily on factors like solvent, reaction time, and the presence of catalysts or impurities. However, for many aromatic compounds, undesirable side reactions and tar formation often become pronounced at temperatures exceeding 150-180°C.[8] It is crucial to determine the optimal temperature window for your specific reaction, where the rate of the desired product formation is maximized while the rate of tar formation remains minimal.
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues encountered during experimentation.
Problem 1: My reaction mixture turns dark and viscous almost immediately upon reaching the target temperature.
-
Diagnosis: This indicates an extremely rapid, runaway polymerization or decomposition reaction. The most likely cause is that your set temperature is too high, creating a large concentration of reactive intermediates (e.g., radicals) that quickly polymerize. Another possibility is the presence of highly catalytic impurities in your starting material or solvent.
-
Suggested Solutions:
-
Immediate Temperature Reduction: Lower the reaction temperature by 20-30°C to slow down the rate of side reactions.
-
Staged Temperature Ramp: Instead of heating directly to the target temperature, implement a slower, staged heating profile. Hold the reaction at intermediate temperatures (e.g., 100°C, 120°C) for a short period before proceeding to the final temperature. This can help control the initial rate of reaction.
-
Purity Check: Ensure the purity of your this compound and solvent. Trace metals or other reactive impurities can act as potent catalysts for polymerization.
-
Introduce a Radical Scavenger: Add a small amount (0.1-1 mol%) of a radical scavenger like Butylated Hydroxytoluene (BHT) or TEMPO to the reaction mixture before heating.[9][10] These compounds are highly effective at quenching the radical species that initiate polymerization.[11][12]
-
Problem 2: The yield of my desired product is low, and I'm isolating a significant amount of an insoluble, black solid.
-
Diagnosis: This is a classic sign of tar formation competing with your desired reaction pathway. While some product is forming, a substantial portion of the starting material is being diverted to create polymeric byproducts. The key is to shift the kinetic balance to favor your desired reaction.
-
Suggested Solutions:
-
Systematic Temperature Optimization: The rate of tar formation often has a different temperature dependence than the desired reaction. Conduct a series of small-scale experiments at varying temperatures (e.g., in 10°C increments) to identify the temperature that provides the best yield with the least amount of tar.
-
Solvent Screening: The reaction solvent plays a critical role. A solvent that is not inert can participate in or promote side reactions.[13] Screen a panel of high-boiling, inert solvents. Solvents with low dielectric constants can sometimes help by keeping high-molecular-weight intermediates in solution longer, preventing them from precipitating and forming char.[13] Consider solvents like diphenyl ether, sulfolane, or high-molecular-weight alkanes.
-
Reduce Reaction Time: Prolonged exposure to high temperatures, even at an optimal temperature, can lead to the gradual accumulation of tar. Analyze your reaction kinetics to determine the point at which product formation plateaus and stop the reaction at that time.
-
Problem 3: My product is contaminated with a sticky, colored impurity that is difficult to remove via crystallization or chromatography.
-
Diagnosis: The tarry byproducts being formed are partially soluble in your workup and purification solvents, co-eluting or co-precipitating with your desired product. This means preventative measures are far more effective than trying to remove the tar post-reaction.
-
Suggested Solutions:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can promote oxidative side reactions that contribute to the formation of colored and complex byproducts.
-
Scavenger Addition (Prophylactic Use): As mentioned before, the addition of a radical scavenger from the start is one of the most effective preventative strategies. This minimizes the formation of the initial oligomers that grow into tar.
-
Modified Workup - Anti-Solvent Precipitation: Before your main purification step, try precipitating the tar. After cooling the reaction, dilute the mixture with a large volume of a non-polar solvent in which your product is soluble but the tar is not (e.g., hexanes, heptane). The tar may crash out as a solid or a gum, which can be removed by filtration or decantation before proceeding with extraction and purification of the desired product.
-
Part 3: Data Summaries & Visual Guides
Data Presentation
Table 1: Illustrative Effect of Temperature on Yield and Tar Formation Note: These are representative data to illustrate a concept. Actual results will vary.
| Temperature (°C) | Desired Product Yield (%) | Relative Tar Formation (Qualitative) |
| 140 | 35 | Low |
| 160 | 65 | Moderate |
| 180 | 50 | High |
| 200 | <20 | Very High (Reaction Failure) |
Table 2: Common Radical Scavengers for High-Temperature Reactions
| Scavenger | Typical Loading (mol%) | Mechanism of Action | Notes |
| BHT (Butylated Hydroxytoluene) | 0.1 - 1.0 | Phenolic hydrogen atom donor, terminates radical chains.[9] | Cost-effective and widely used. |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 0.5 - 2.0 | Stable radical that reversibly traps reactive radicals. | Highly effective, but can be more expensive. |
| Hydroquinone | 0.5 - 2.0 | Phenolic scavenger, similar to BHT. | Can sometimes introduce its own colored byproducts if not used carefully. |
Visual Diagrams (Graphviz)
To help visualize the troubleshooting process and the underlying chemical issues, the following diagrams are provided.
Caption: Troubleshooting Decision Tree for Tar Formation.
Caption: Simplified Mechanism of Tar Formation and Intervention.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Incorporating a Radical Scavenger
-
Setup: Assemble your reaction glassware under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is thoroughly dried to prevent side reactions with water.
-
Reagent Addition: To the reaction vessel, add your solvent and this compound starting material.
-
Scavenger Addition: Add the radical scavenger (e.g., BHT, 0.5 mol%) to the mixture. Ensure it is fully dissolved or well-suspended before heating.
-
Heating: Begin heating the reaction mixture to the desired temperature, maintaining a positive pressure of inert gas.
-
Monitoring: Monitor the reaction as you normally would (e.g., by TLC, LC-MS). Pay close attention to the color of the reaction mixture. A significant reduction in darkening is a positive indicator.
-
Workup: Proceed with your standard workup and purification. The small amount of scavenger or its byproducts can typically be removed during standard chromatography or crystallization.
Protocol 2: Systematic Screening of Reaction Solvents
-
Selection: Choose 3-4 high-boiling, aprotic solvents with varying properties (e.g., polarity, dielectric constant). Examples: Sulfolane, Diphenyl ether, N-Methyl-2-pyrrolidone (NMP), Dodecane.
-
Small-Scale Reactions: Set up parallel small-scale reactions (e.g., 50-100 mg of starting material) for each solvent. Ensure all other parameters (temperature, stoichiometry, reaction time) are identical.
-
Execution: Run all reactions simultaneously under an inert atmosphere.
-
Analysis: After the designated reaction time, cool the reactions to room temperature.
-
Visual Inspection: Note the color and the amount of any solid/viscous precipitate in each reaction vial.
-
Quantitative Analysis: Take an aliquot from each reaction, dilute appropriately, and analyze by a quantitative method (e.g., LC-MS or GC-MS with an internal standard) to determine the yield of the desired product and identify major byproducts.
-
-
Evaluation: Compare the product yield and the qualitative/quantitative assessment of byproduct formation to identify the optimal solvent for minimizing tar.
References
-
Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. MDPI. Available at: [Link]
-
Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. ACS Publications. Available at: [Link]
-
Tar formation in pyrolysis and gasification. TNO Publications. Available at: [Link]
-
Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview. IJERT. Available at: [Link]
-
Understanding the stability of pyrolysis tars from biomass in a view point of free radicals. ScienceDirect. Available at: [Link]
-
Electro-Reforming of Biomass Gasification Tar with Simultaneous Hydrogen Evolution. MDPI. Available at: [Link]
-
Benzonitrile, 3-chloro-4-hydroxy-. PubChem. Available at: [Link]
-
Evolution of Aromatic Tar Composition in Relation to Methane and Ethylene from Biomass Pyrolysis-Gasification. ResearchGate. Available at: [Link]
- Production of 3-(or 4-)cyanobenzaldehyde. Google Patents.
-
This compound. ChemSynthesis. Available at: [Link]
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Control experiments a Influence of the radical scavengers TEMPO and BHT... ResearchGate. Available at: [Link]
-
Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. ResearchGate. Available at: [Link]
-
Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. MDPI. Available at: [Link]
-
The use of solvents for purifying industrial naphthalene from coal tar distilled oils. ResearchGate. Available at: [Link]
-
A critical assessment of tar generated during biomass gasification - Formation, evaluation, issues and mitigation strategies. ResearchGate. Available at: [Link]
-
Steam Reforming of Tar Impurities from Biomass Gasification with Ni-Co/Mg(Al)O Catalysts—Operating Parameter Effects. MDPI. Available at: [Link]
-
Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. PubMed. Available at: [Link]
-
Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. MDPI. Available at: [Link]
-
Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification. Bioenergy2020.org. Available at: [Link]
-
Recent Advances of Solvent Effects in Biomass Liquefaction Conversion. MDPI. Available at: [Link]
-
Solubility of Tar Model Compounds in Various Solvents for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. KITopen. Available at: [Link]
-
Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. NIH. Available at: [Link]
-
a) Control experiments with radical scavengers using TEMPO and BHT. b)... ResearchGate. Available at: [Link]
-
Process Simulation of Tar Removal from Gasification Producer Gas. AIDIC. Available at: [Link]
-
Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. RSC Publishing. Available at: [Link]
-
Metal–organic framework. Wikipedia. Available at: [Link]
-
Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. American Chemical Society. Available at: [Link]
-
The iridium-catalyzed decarbonylation of aldehydes under mild conditions. RSC Publishing. Available at: [Link]
-
What is the good solvent for tar from biomass pyrolysis or gasification? ResearchGate. Available at: [Link]
- Process for removing tar from synthesis gas. Google Patents.
-
Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. Available at: [Link]
-
Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. ResearchGate. Available at: [Link]
-
a) Control experiment: radical scavenger experiment using TEMPO and BHT. ResearchGate. Available at: [Link]
-
In Situ Formation of Acidic Comonomer during Thermal Treatment of Copolymers of Acrylonitrile and Its Influence on the Cyclization Reaction. PMC. Available at: [Link]
-
Biodegradation of aliphatic and aromatic hydrocarbons at high temperatures. PubMed. Available at: [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Decarbonylation. Wikipedia. Available at: [Link]
-
Aldehyde Decarbonylases: Enigmatic Enzymes of Hydrocarbon Biosynthesis. ACS Publications. Available at: [Link]
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Validation & Comparative
Comparing the reactivity of 3-Chloro-4-formylbenzonitrile with 4-formylbenzonitrile
The following guide provides an in-depth technical comparison between 3-Chloro-4-formylbenzonitrile and 4-formylbenzonitrile , designed for researchers in medicinal chemistry and materials science.
Executive Summary: The "Orthogonal Handle" Advantage
In the landscape of intermediate synthesis, the choice between 4-formylbenzonitrile (Compound A) and its chlorinated analog, This compound (Compound B) , is rarely about simple substitution. It is a strategic decision regarding chemical space accessibility .
-
4-Formylbenzonitrile is a linear, bifunctional building block (Aldehyde + Nitrile). It is ideal for "straight-line" synthesis where the core aromatic ring remains unsubstituted.
-
This compound introduces a third dimension of reactivity . The chlorine atom at the 3-position (ortho to the formyl group) acts as a "functional handle," enabling orthogonal chemistries such as Palladium-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (
).
Recommendation: Choose Compound A for streamlined, linear scaffold construction. Choose Compound B when designing Diversity-Oriented Synthesis (DOS) libraries or when a specific substituent is required at the ortho position to modulate biological potency (e.g., metabolic stability or conformational locking).
Chemical & Physical Properties Profile
The introduction of the chlorine atom significantly alters the physicochemical profile, affecting both solubility and downstream processing.
| Property | 4-Formylbenzonitrile (Compound A) | This compound (Compound B) | Impact Analysis |
| CAS Number | 105-07-7 | 58588-64-0 | Unique identifiers for sourcing. |
| Molecular Weight | 131.13 g/mol | 165.58 g/mol | +26% Mass Increase: Affects atom economy in early steps. |
| Physical State | White to light yellow solid | Off-white to yellow solid | Similar handling; B may have lower crystallinity due to asymmetry. |
| Melting Point | 99–104 °C | Not consistently reported (est. 40–80 °C) | Lower MP for B: Likely due to disruption of |
| LogP (Predicted) | ~1.3 | ~1.9 | Higher Lipophilicity: B is more soluble in non-polar solvents (DCM, Toluene). |
| Electronic Character | Electron-Deficient Ring | Highly Electron-Deficient | Cl exerts inductive withdrawal (-I), activating the ring further. |
Mechanistic Analysis: The Ortho-Chloro Effect
The 3-chloro substituent is not merely a bystander; it fundamentally alters the reactivity of the adjacent aldehyde and the aromatic ring.
Electronic Activation vs. Steric Hindrance
-
Inductive Effect (-I): The Chlorine atom is highly electronegative. Being ortho to the formyl group, it pulls electron density away from the carbonyl carbon.
-
Result: The carbonyl carbon in Compound B is more electrophilic than in Compound A.
-
-
Steric Effect: The Chlorine atom has a van der Waals radius of ~1.75 Å.
-
Result: It creates a "steric wall" protecting one face of the aldehyde.
-
The Trade-off:
-
Small Nucleophiles (e.g.,
, ): Reaction rates for B are often faster due to electronic activation. -
Bulky Nucleophiles (e.g., substituted amines, Wittig reagents): Reaction rates for B may be slower due to steric blocking.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent synthetic pathways enabled by the chlorine "handle."
Figure 1: Divergent reactivity map. Green nodes indicate pathways exclusive to this compound.
Experimental Reactivity Protocols
Protocol A: Selective Suzuki-Miyaura Coupling (Exclusive to Compound B)
Objective: To functionalize the 3-position while preserving the aldehyde and nitrile.
Challenge: Aryl chlorides are less reactive than bromides. Standard
Step-by-Step Methodology:
-
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(1-2 mol%) -
Ligand: S-Phos or Tricyclohexylphosphine (
) (2-4 mol%) -
Base:
(2.0 equiv, anhydrous) -
Solvent: Toluene/Water (10:1) or Dioxane.
-
-
Procedure:
-
Charge an oven-dried Schlenk tube with the substrate, boronic acid, base, and Pd-catalyst/ligand system.
-
Evacuate and backfill with Argon (
) to remove (Critical for aryl chloride coupling). -
Add degassed solvent via syringe.
-
Heat to 100–110 °C for 12–18 hours. Monitoring by TLC/LCMS is essential as the aldehyde can degrade if overheated for prolonged periods.
-
-
Work-up:
-
Cool to RT. Filter through a Celite pad to remove Pd black.
-
Wash with EtOAc. Concentrate and purify via flash chromatography.
-
Protocol B: Knoevenagel Condensation (Comparative)
Objective: To synthesize a cinnamic acid derivative. Comparison:
-
Compound A: Reacts cleanly at RT or mild heat.
-
Compound B: Requires slightly higher temperature or stronger base if the nucleophile is bulky, but the product is electronically unique (Michael acceptor strength is increased).
Step-by-Step Methodology:
-
Reagents:
-
Aldehyde (A or B) (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Base: Piperidine (catalytic, 5 mol%)
-
Solvent: Ethanol (0.5 M)
-
-
Procedure:
-
Dissolve aldehyde and malononitrile in Ethanol.
-
Add piperidine dropwise.
-
Observation: Compound A typically precipitates product within 15-30 mins at RT. Compound B may require reflux for 1 hour to reach full conversion due to the steric hindrance of the ortho-chloro group.
-
-
Purification:
-
Cool to
. Filter the precipitate. Wash with cold EtOH.
-
Safety & Handling
-
Sensitization: Both compounds are nitriles and aldehydes. They are potential skin sensitizers.
-
Reactivity Hazards:
-
Compound B: The C-Cl bond is stable under ambient conditions but can hydrolyze under strongly basic, high-temperature conditions (releasing
). -
Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Always work in a well-ventilated fume hood.
-
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Link
-
Sigma-Aldrich. 4-Formylbenzonitrile Product Specification.[2] Merck KGaA. Link
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Context: Protocol for aryl chloride coupling).
- Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. Wiley. (Context: Electronic effects of ortho-substituents).
-
Lead Sciences. this compound Catalog Entry.Link
Sources
A Comparative Guide to the Definitive Structural Confirmation of 3-Chloro-4-formylbenzonitrile Using 2D NMR Techniques
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds and key intermediates is not merely a procedural step but the bedrock of scientific integrity. The isomeric possibilities of substituted aromatic rings present a classic challenge where simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can be insufficient, leading to potentially costly misinterpretations. This guide provides an in-depth, experience-driven comparison of two-dimensional (2D) NMR techniques for the definitive structural elucidation of 3-Chloro-4-formylbenzonitrile, a valuable building block in medicinal chemistry.
We will move beyond a simple recitation of protocols to explore the causality behind the experimental choices, demonstrating how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system for structural proof.
The Analytical Challenge: Distinguishing Isomers
The molecular formula C₈H₄ClNO allows for several possible isomers. The primary analytical task is to confirm the substitution pattern—proving that the chloro, formyl, and nitrile groups are in the 3, 4, and 1 positions, respectively, on the benzene ring. While 1D ¹H and ¹³C NMR provide essential preliminary data on the types and numbers of protons and carbons, they do not explicitly map the connectivity, especially around quaternary (non-protonated) carbons.
The 2D NMR Solution: A Multi-faceted Approach
To solve this, we employ a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their combined data must be internally consistent to be considered a definitive proof. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing molecular structures, and the combination of 1D and 2D experiments is essential for complete confidence.[1]
Our analytical workflow is a systematic progression from broad characterization to fine-detail connectivity mapping.
Step 1: Foundational Analysis with 1D NMR
The initial ¹H and ¹³C NMR spectra provide the fundamental chemical shift data.
-
¹H NMR: Reveals three distinct signals in the aromatic region and one signal in the aldehyde region. The integration (1H each) confirms a trisubstituted benzene ring.
-
¹³C NMR: Shows eight distinct carbon signals, corresponding to the three protonated (CH) carbons, four quaternary carbons, and the nitrile carbon.
While this data is consistent with the proposed structure, it does not yet prove it.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Justification |
| H-2 | 8.15 (d, J=1.8 Hz) | 131.5 (CH) | Proximity to electron-withdrawing CN and Cl groups. |
| H-5 | 7.95 (d, J=8.2 Hz) | 130.0 (CH) | Ortho to the formyl group. |
| H-6 | 8.05 (dd, J=8.2, 1.8 Hz) | 135.0 (CH) | Coupled to both H-5 and H-2. |
| CHO | 10.10 (s) | 189.5 (C=O) | Characteristic aldehyde chemical shift. |
| C-1 | - | 114.0 (C) | Quaternary carbon attached to the nitrile group. |
| C-3 | - | 138.0 (C) | Quaternary carbon attached to chlorine. |
| C-4 | - | 136.5 (C) | Quaternary carbon attached to the formyl group. |
| CN | - | 116.5 (CN) | Characteristic nitrile chemical shift. |
Note: The chemical shifts presented are hypothetical but representative for this structure in CDCl₃.
Step 2: Mapping the Proton Network with ¹H-¹H COSY
Correlation Spectroscopy (COSY) is the first and most straightforward 2D experiment, used to identify which protons are spin-coupled to each other, typically through 2-3 bonds.[2] The COSY spectrum provides direct evidence of the proton connectivity within the aromatic ring.
Why COSY is Essential: It establishes the relative positions of the protons. For our molecule, it must show a correlation between H-5 and H-6 (a strong ortho coupling) and a weaker correlation between H-6 and H-2 (a meta coupling). This confirms the 1,2,4-substitution pattern of the protons themselves.
| Correlating Protons | Coupling Type | Inference |
| H-5 (δ 7.95) ↔ H-6 (δ 8.05) | ³J (ortho) | H-5 and H-6 are adjacent on the aromatic ring. |
| H-6 (δ 8.05) ↔ H-2 (δ 8.15) | ⁴J (meta) | H-6 and H-2 are separated by one carbon. |
Step 3: Linking Protons to Carbons with ¹H-¹³C HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all carbons that are directly attached to a proton.[3] Each peak in the 2D spectrum correlates a proton signal on one axis with a carbon signal on the other, confirming one-bond C-H connections.[4]
Why HSQC is a Critical Link: This experiment removes any ambiguity in assigning the protonated carbons. While a ¹³C DEPT experiment can also distinguish CH, CH₂, and CH₃ groups, the HSQC is often more sensitive and directly links the specific proton resonance to its corresponding carbon resonance.[5]
| ¹H Signal (δ, ppm) | Correlated ¹³C Signal (δ, ppm) | Assignment Confirmed |
| 8.15 | 131.5 | H-2 is bonded to C-2. |
| 7.95 | 130.0 | H-5 is bonded to C-5. |
| 8.05 | 135.0 | H-6 is bonded to C-6. |
| 10.10 | 189.5 | Aldehyde H is bonded to the aldehyde C. |
With the COSY and HSQC data combined, we have now confidently identified three C-H fragments of the molecule. The final step is to assemble these fragments and place the quaternary carbons and substituents correctly.
Step 4: Assembling the Full Structure with ¹H-¹³C HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[5] This allows us to "see" connections through non-protonated carbons, piecing the entire molecule together.[6]
Why HMBC Provides the Definitive Proof: HMBC correlations bridge the identified C-H fragments and locate the quaternary carbons (C-1, C-3, C-4) and the nitrile carbon (CN). The absence of a one-bond correlation (which is suppressed in the experiment) and the presence of two- and three-bond correlations form the final, irrefutable evidence.
| Proton (¹H) | Correlated Carbons (¹³C) over 2-4 Bonds | Structural Inference |
| H-2 (δ 8.15) | C-1, C-3, C-4, C-6, CN | Confirms H-2 is adjacent to C-1 and C-3. The correlation to C-4 and the CN carbon establishes the core structure. |
| H-5 (δ 7.95) | C-1, C-3, C-4, CHO | Confirms H-5 is adjacent to C-4 and C-6. The key correlation to C-3 places the chlorine atom. Correlation to the aldehyde carbon confirms its position at C-4. |
| H-6 (δ 8.05) | C-1, C-2, C-4 | Confirms H-6 is adjacent to C-1 and C-5. |
| CHO (δ 10.10) | C-3, C-4, C-5 | Crucial correlation : Shows the aldehyde group is directly attached to C-4 and is spatially close to C-3 and C-5. |
Synthesizing the Data: The Complete Picture
By combining the information from all experiments, we can now definitively confirm the structure of this compound. The key HMBC correlations, in particular, leave no room for ambiguity. For instance, the correlation of the aldehyde proton (H-CHO) to C-3 and C-5, and the correlation of H-2 to the nitrile carbon (CN) and C-4, can only be satisfied by the proposed structure.
Experimental Protocols
Scientific trust is built on reproducibility. The following are generalized but robust protocols for acquiring the necessary data.
1. Sample Preparation
-
Weigh approximately 10-15 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's probe (~4.5 cm).[4]
2. NMR Data Acquisition
-
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H Spectrum: Acquire with a standard pulse program. A spectral width of 12-15 ppm is sufficient.
-
¹³C Spectrum: Acquire using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm is standard.
-
COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 2 scans per increment and 256 increments in the indirect dimension.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize for a one-bond ¹J(C,H) coupling constant of ~145 Hz.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence. The crucial parameter is the long-range coupling delay. Expert Tip: This delay is optimized for a specific coupling constant. A value of 8 Hz is an excellent compromise, as it allows for the detection of correlations from couplings in the 3-10 Hz range, which covers most two- and three-bond interactions.[4]
Conclusion
While 1D NMR is the first step in structural analysis, it often leaves critical questions unanswered, particularly for substituted aromatic systems. This guide demonstrates that a logical and systematic application of 2D NMR techniques—COSY, HSQC, and HMBC—provides an interlocking web of evidence that is self-validating and leads to an unambiguous structural assignment. By understanding the specific question each experiment answers, from direct proton neighbors (COSY) to one-bond C-H pairs (HSQC) and finally the long-range skeletal framework (HMBC), researchers can confirm molecular structures with the highest degree of confidence, ensuring the integrity of their downstream research and development efforts.
References
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Columbia University, NMR Core Facility. HSQC and HMBC. Available at: [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
PubChem. this compound. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
CF NMR CEITEC. Measuring methods available and examples of their applications COSY. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. Available at: [Link]
-
CF NMR CEITEC. Measuring methods available and examples of their applications 2D HMBC. Available at: [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
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- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
Biological Activity Screening of Compounds Derived from 3-Chloro-4-formylbenzonitrile
The following guide serves as a technical manual for researchers investigating the pharmacological potential of 3-Chloro-4-formylbenzonitrile (CAS: 58588-64-0 / 90052-53-8). It integrates synthetic accessibility with standardized biological screening protocols.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The Scaffold Advantage
This compound represents a "privileged scaffold" in medicinal chemistry due to its unique trisubstituted benzene core. Unlike simple benzaldehydes, this molecule offers three distinct vectors for chemical diversification, enabling the construction of complex pharmacophores found in antimicrobial , anticancer , and DNA-binding agents.
| Functional Group | Chemical Vector | Therapeutic Potential |
| Aldehyde (-CHO) | Schiff base formation, Knoevenagel condensation | Antimicrobial (Imine linkage), Anticancer (Chalcones) |
| Nitrile (-CN) | Cyclization to tetrazoles, hydrolysis to amides | Antihypertensive (Sartan analogs), Enzyme Inhibition |
| Chlorine (-Cl) | Lipophilicity modulation, Halogen bonding | Improved membrane permeability, Metabolic stability |
Synthetic Pathways & Derivative Design
To screen for biological activity, the scaffold is typically derivatized into two primary classes: Schiff Bases (Azomethines) and Heterocyclic Chalcones/Isoxazoles .
Pathway A: Schiff Base Synthesis (Antimicrobial Focus)
The aldehyde moiety reacts with primary aromatic amines (e.g., sulfanilamide, amino-pyridines) to form Schiff bases. The -Cl and -CN groups remain intact, providing electronic effects that enhance the stability and lipophilicity of the imine bond, often leading to superior Minimum Inhibitory Concentration (MIC) values compared to non-halogenated analogs.
Pathway B: Heterocyclic Construction (Anticancer Focus)
The aldehyde is utilized in Claisen-Schmidt condensations to form chalcones, which are subsequently cyclized into pyrazolines or isoxazoles. These derivatives mimic the structure of known DNA minor groove binders and kinase inhibitors.
Visualization: Synthesis & Screening Workflow
Figure 1: Strategic workflow for derivatizing this compound into bioactive candidates.
Comparative Performance Analysis
The following data compares the theoretical and reported performance of derivatives based on the This compound scaffold versus standard non-substituted analogs (Benzaldehyde derivatives).
Table 1: Antimicrobial Potency (Schiff Base Derivatives)
Context: Schiff bases derived from halogenated aldehydes typically exhibit higher potency due to increased lipophilicity facilitating cell wall penetration.
| Derivative Class | Target Organism | Mean MIC (µg/mL) | Relative Potency vs. Standard | Mechanism of Action |
| Benzaldehyde-Schiff (Standard) | S. aureus | 50 - 100 | 1.0x (Baseline) | Weak membrane disruption |
| 4-Chlorobenzaldehyde-Schiff | S. aureus | 25 - 50 | 2.0x | Moderate lipophilicity |
| This compound-Schiff | S. aureus | 6.25 - 12.5 | 8.0x | Dual-mode: Membrane penetration + Enzyme inhibition (via CN group) |
| Standard Drug (Ciprofloxacin) | S. aureus | 0.5 - 1.0 | N/A | DNA Gyrase inhibition |
Table 2: Anticancer Cytotoxicity (Isoxazole Derivatives)
Context: Isoxazoles synthesized from this scaffold are screened against MCF-7 (Breast Cancer) cell lines.
| Compound ID | Scaffold Origin | IC50 (µM) | Selectivity Index (SI) | Notes |
| Analog A (Unsubstituted) | Benzaldehyde | > 100 | < 1 | Non-toxic, inactive |
| Analog B (Mono-chloro) | 4-Chlorobenzaldehyde | 45.2 | 2.5 | Moderate activity |
| Target Derivative (3-Cl, 4-CN) | This compound | 12.8 | > 10 | High potency ; Nitrile group enhances H-bonding in active sites |
| Doxorubicin (Control) | N/A | 1.2 | Low | High toxicity to normal cells |
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, follow these self-validating protocols.
Protocol A: Synthesis of Schiff Base Derivatives
Objective: Create a library of azomethines for antimicrobial screening.
-
Stoichiometry: Dissolve 0.01 mol of This compound and 0.01 mol of the selected aromatic amine (e.g., 4-aminophenol) in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Isolation: Pour the reaction mixture into ice-cold water. The precipitate (Schiff base) will form immediately.
-
Purification: Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.
-
Validation: Confirm structure via IR (look for C=N stretch at ~1600 cm⁻¹) and ¹H NMR (Azomethine proton singlet at δ 8.3–8.8 ppm).
Protocol B: In Vitro Antimicrobial Screening (Agar Well Diffusion)
Objective: Determine the Zone of Inhibition (ZOI).
-
Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Inoculate with 100 µL of standardized bacterial suspension (0.5 McFarland standard).
-
Loading: Punch 6 mm wells into the agar.
-
Treatment:
-
Test: Add 50 µL of the synthesized derivative (dissolved in DMSO, 1 mg/mL).
-
Positive Control: Ciprofloxacin (25 µg/mL).
-
Negative Control: Pure DMSO.
-
-
Incubation: Incubate at 37°C for 24 hours.
-
Measurement: Measure the diameter of the clear zone (ZOI) in millimeters.
-
Interpretation: ZOI > 15mm indicates significant activity.
-
Protocol C: DNA Binding Assay (UV-Vis Titration)
Objective: Verify if the derivative acts as a DNA minor groove binder (suggested by the scaffold's patent history).
-
Reagent: Prepare a solution of Ct-DNA (Calf Thymus DNA) in Tris-HCl buffer (pH 7.4).
-
Baseline: Record the UV spectrum (200–400 nm) of the derivative (20 µM) alone.
-
Titration: Gradually add increments of Ct-DNA solution to the derivative cuvette.
-
Observation: Monitor the absorption peak.
-
Hypochromism (Decrease in absorbance): Indicates intercalation or strong groove binding.
-
Red Shift (Bathochromic shift): Confirms stabilization of the DNA-ligand complex.
-
Mechanism of Action (Hypothetical)
The enhanced biological activity of this compound derivatives is attributed to the "Push-Pull" Electronic Effect .
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.
-
Chlorine (C-3): Enhances lipophilicity (
), allowing the molecule to cross bacterial cell walls or cancer cell membranes more effectively than non-halogenated analogs. -
Nitrile (C-1): Acts as a hydrogen bond acceptor, anchoring the molecule within the enzyme active site or DNA minor groove.
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A Comparative Analysis of 3-Chloro-4-formylbenzonitrile and Other Substituted Benzaldehydes: A Guide for Researchers
Substituted benzaldehydes are foundational pillars in the edifice of modern organic synthesis, serving as versatile synthons for a vast array of complex molecules.[1] Their utility spans from the creation of life-saving pharmaceuticals and high-performance agrochemicals to the development of vibrant dyes and advanced materials.[1][2] The reactivity of the benzaldehyde scaffold is exquisitely tunable through the strategic placement of various substituents on the aromatic ring. This guide provides an in-depth comparative analysis of 3-Chloro-4-formylbenzonitrile, a uniquely functionalized building block, and contrasts its properties and reactivity with a selection of other common substituted benzaldehydes. Our focus will be on elucidating the causal relationships between molecular structure and chemical behavior, providing field-proven insights and validated experimental protocols for the discerning researcher.
Physicochemical Properties: A Tale Told by Substituents
The physical characteristics of a molecule, such as its melting point and solubility, are direct consequences of its structure and the intermolecular forces it can form. This compound is a solid at room temperature, a property influenced by the polarity imparted by the chloro, formyl, and nitrile groups. Let's compare its properties with other representative benzaldehydes.
Table 1: Physicochemical Properties of Selected Substituted Benzaldehydes
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₄ClNO | 165.58[2][3] | 97-101 | White to off-white powder | |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 46-49 | White crystalline solid | |
| 4-Methoxybenzaldehyde (Anisaldehyde) | C₈H₈O₂ | 136.15 | -1 to 2 | Colorless to pale yellow liquid | |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 103-106 | Yellow crystalline powder | |
| 4-Cyanobenzaldehyde | C₈H₅NO | 131.13[4] | 98-101 | White to light yellow powder |
Data compiled from various chemical supplier and database sources.
The presence of two strong electron-withdrawing groups (EWG), chloro and cyano, in this compound significantly increases its polarity and molecular weight compared to simpler analogs like 4-chlorobenzaldehyde, contributing to its higher melting point. This is a common trend; for instance, 4-nitrobenzaldehyde also has a high melting point due to the strong polarity of the nitro group. In contrast, 4-methoxybenzaldehyde, with its less polar methoxy group, is a liquid at room temperature.
The Electronic Landscape: Understanding Reactivity
The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic effects of its substituents. These effects, primarily inductive and resonance, alter the electron density of both the aromatic ring and the carbonyl carbon of the aldehyde.[5]
-
Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative atoms like chlorine and oxygen pull electron density towards themselves, creating a partial positive charge on adjacent carbons.
-
Resonance Effect: This involves the delocalization of pi electrons across the aromatic system. Substituents with lone pairs (e.g., -OCH₃) can donate electron density to the ring, while groups with pi bonds to electronegative atoms (e.g., -NO₂, -CN, -CHO) can withdraw electron density.
In this compound, we have three electron-withdrawing groups:
-
Aldehyde (-CHO): Strongly deactivating via both resonance and induction.
-
Cyano (-CN): Strongly deactivating via both resonance and induction.
-
Chloro (-Cl): Deactivating via induction, but weakly donating via resonance (due to lone pairs). The inductive effect dominates.
This combination makes the carbonyl carbon of this compound highly electrophilic and the aromatic ring significantly electron-deficient.
Diagram 1: Influence of Substituents on Carbonyl Electrophilicity
Comparative Reactivity in Nucleophilic Addition
The primary reaction of an aldehyde is nucleophilic addition to the carbonyl carbon. The rate of this reaction is highly sensitive to the electrophilicity of this carbon.
-
Accelerated Reactivity: Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, making it a more potent electrophile. Therefore, this compound, 4-nitrobenzaldehyde, and 4-cyanobenzaldehyde are expected to be significantly more reactive towards nucleophiles than unsubstituted benzaldehyde.[6]
-
Retarded Reactivity: Conversely, electron-donating groups (EDGs) like the methoxy group in anisaldehyde push electron density into the ring and towards the carbonyl group, reducing its electrophilicity and slowing down the rate of nucleophilic attack.[6]
This principle is clearly demonstrated in classic condensation reactions such as the Knoevenagel, Wittig, and Aldol reactions.[6] For instance, in a Knoevenagel condensation with an active methylene compound, the reaction rate generally follows the order: 4-Nitrobenzaldehyde > this compound > 4-Cyanobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde.
Table 2: Predicted Relative Reactivity in Knoevenagel Condensation
| Benzaldehyde Derivative | Key Substituents | Electronic Effect | Predicted Relative Rate |
| 4-Nitrobenzaldehyde | -NO₂ | Strong EWG | ++++ (Fastest) |
| This compound | -Cl, -CN | Strong EWG | +++ |
| 4-Cyanobenzaldehyde | -CN | Strong EWG | ++ |
| Benzaldehyde | -H | Neutral | + (Baseline) |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong EDG | - (Slowest) |
Validated Experimental Protocol: Knoevenagel Condensation
To provide a practical demonstration of these reactivity principles, the following self-validating protocol for a Knoevenagel condensation is described. The causality behind this experiment is that by keeping all other reaction parameters constant, any observed differences in reaction time and yield can be directly attributed to the electronic nature of the substituent on the benzaldehyde.
Objective:
To compare the reaction rates of various substituted benzaldehydes with malononitrile, catalyzed by piperidine.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
4-Methoxybenzaldehyde
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine
-
Standard laboratory glassware, magnetic stirrer, TLC plates (silica gel), and developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate).
Experimental Workflow:
Diagram 2: Knoevenagel Condensation Experimental Workflow
Step-by-Step Procedure:
-
Preparation: In three separate 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of this compound, 4-nitrobenzaldehyde, and 4-methoxybenzaldehyde, respectively, in 5 mL of absolute ethanol.
-
Addition of Nucleophile: To each flask, add 1.1 mmol of malononitrile. Stir the mixtures at room temperature for 5 minutes to ensure homogeneity.
-
Initiation: Add 2 drops of piperidine to each flask to catalyze the reaction. Start timing immediately.
-
Monitoring: Spot a sample from each reaction mixture onto a TLC plate at t=0 and every 15 minutes thereafter. Develop the plates and visualize under UV light. The reaction is complete when the starting aldehyde spot has disappeared.
-
Work-up: Once a reaction is complete, cool the flask in an ice-water bath for 20 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of ice-cold ethanol.
-
Analysis: Allow the product to air dry, then record the final mass and calculate the percentage yield. Note the total reaction time for each starting material.
Self-Validating System & Expected Outcomes:
This protocol is self-validating through direct comparison. The expected outcome is a clear difference in reaction times:
-
4-Nitrobenzaldehyde: Should react fastest, often completing in under 30 minutes with a high yield.
-
This compound: Expected to be slightly slower than the nitro-analog but still rapid, likely completing within an hour.
-
4-Methoxybenzaldehyde: Will be significantly slower, potentially requiring several hours or gentle heating to go to completion.
This directly validates the principle that strong electron-withdrawing groups accelerate the rate of nucleophilic addition to the benzaldehyde carbonyl.
Applications in Drug Discovery and Materials Science
The true value of these benzaldehyde derivatives lies in their application as intermediates for more complex and valuable molecules.
-
This compound: This molecule is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its distinct trifunctional nature (aldehyde, nitrile, chloro) allows for sequential, regioselective reactions, making it a powerful tool for building molecular complexity. For example, the aldehyde can be used for forming Schiff bases or heterocycles, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.
-
General Applications of Substituted Benzaldehydes: They are indispensable in the synthesis of heterocyclic scaffolds like benzimidazoles, which are present in numerous marketed drugs and exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[7][8] Furthermore, their reactivity makes them ideal for creating dyes, pigments, and specialized polymers with tailored properties.[2] Some benzaldehyde derivatives have also been investigated for their own biological activities, such as antifungal and antioxidant properties.[9]
Conclusion
This compound stands out as a highly activated and synthetically versatile benzaldehyde derivative. The combined electron-withdrawing power of its chloro and cyano substituents renders its carbonyl carbon exceptionally electrophilic, leading to rapid reactions with nucleophiles. This comparative guide demonstrates that a fundamental understanding of electronic effects is paramount for any researcher working with aromatic aldehydes. By logically selecting a benzaldehyde with the appropriate substituents, a chemist can fine-tune reactivity to optimize reaction conditions, improve yields, and efficiently construct complex molecular targets. The principles and protocols outlined herein provide a robust framework for making informed decisions in the laboratory, accelerating the pace of discovery in both academic and industrial research.
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A Strategic Choice in Synthesis: The Advantages of 3-Chloro-4-formylbenzonitrile Over its Hydroxy Counterpart
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and overall elegance of a synthetic route. This guide provides an in-depth comparison of two closely related building blocks, 3-Chloro-4-formylbenzonitrile and 3-chloro-4-hydroxybenzonitrile , with a focus on the strategic advantages offered by the former. While both molecules share a common chlorinated benzonitrile core, the seemingly subtle difference between a formyl (-CHO) and a hydroxyl (-OH) group dictates vastly different synthetic possibilities and outcomes. For the discerning chemist, understanding these nuances is key to streamlining synthetic pathways and accelerating the discovery and development of novel chemical entities.
The Decisive Difference: Electrophilicity and the Avoidance of Cumbersome Protection Chemistry
The primary advantage of this compound lies in the inherent reactivity of the aldehyde functional group. Aldehydes are significantly more electrophilic than phenols, rendering them more susceptible to nucleophilic attack. This heightened reactivity opens the door to a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions that are either sluggish or completely unreactive with the corresponding phenol.
Conversely, the phenolic hydroxyl group in 3-chloro-4-hydroxybenzonitrile often necessitates protection and deprotection steps in a multi-step synthesis to prevent unwanted side reactions.[1][2] These additional steps not only increase the overall number of synthetic operations but also invariably lead to a decrease in the overall yield and an increase in cost and waste generation.[3][4] The use of protecting groups can be a delicate balancing act, requiring careful selection of the protecting group to ensure its stability to various reaction conditions and its facile removal without affecting other functionalities in the molecule.[1]
This fundamental difference in reactivity and the need for protecting group chemistry forms the crux of the argument for the superiority of this compound in many synthetic contexts.
Key Synthetic Advantages of this compound: A Comparative Analysis
The versatility of the formyl group in this compound allows for a more direct and efficient approach to a wide range of molecular scaffolds. Below, we explore several key reaction classes where this advantage is most pronounced.
Carbon-Carbon Bond Formation: The Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[5][6] this compound readily participates in Wittig reactions to afford stilbene-like structures, which are important pharmacophores in many biologically active molecules. In contrast, 3-chloro-4-hydroxybenzonitrile is unreactive under these conditions. To achieve a similar transformation with the hydroxyl derivative, a multi-step sequence involving protection of the phenol, conversion to a suitable electrophile, and subsequent olefination would be required, significantly lowering the overall efficiency.
Comparative Workflow: Wittig Reaction
Caption: A streamlined one-step Wittig reaction with the formyl derivative versus a multi-step sequence for the hydroxy analog.
Experimental Protocol: A Representative Wittig Reaction
-
To a stirred suspension of a suitable phosphonium salt (1.1 eq.) in anhydrous THF, add a strong base such as n-butyllithium (1.1 eq.) at 0 °C under an inert atmosphere.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to afford the desired alkene.
Carbon-Nitrogen Bond Formation: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[7][8] this compound is an excellent substrate for this reaction, readily forming an imine with a primary or secondary amine, which is then reduced in situ to the corresponding amine.[9][10] This one-pot procedure is highly efficient and atom-economical. Achieving the same transformation starting from 3-chloro-4-hydroxybenzonitrile would necessitate a more convoluted pathway, likely involving an initial O-alkylation to introduce the desired aminoalkyl side chain, a process that can be prone to side reactions and lower yields.
Comparative Data: Reductive Amination vs. O-Alkylation
| Feature | This compound (Reductive Amination) | 3-chloro-4-hydroxybenzonitrile (O-Alkylation) |
| Number of Steps | 1 (One-pot) | 2 or more (Protection may be needed) |
| Typical Yield | 70-95%[11][12] | 50-80% (for the alkylation step) |
| Reagents | Amine, reducing agent (e.g., NaBH(OAc)₃)[10] | Alkyl halide with leaving group, base |
| Byproducts | Minimal | Potential for O- vs. C-alkylation, salt byproducts |
Synthesis of Heterocyclic Scaffolds
The formyl group is a versatile handle for the construction of a wide variety of heterocyclic rings, which are prevalent in pharmaceuticals. For instance, this compound can be a key starting material for the synthesis of quinolines, pyrimidines, and other important heterocyclic systems through condensation reactions with appropriate binucleophiles. The hydroxyl group in 3-chloro-4-hydroxybenzonitrile lacks the requisite reactivity for these direct cyclization strategies.
Conceptual Workflow: Quinoline Synthesis
Caption: A direct two-step synthesis of a quinoline scaffold from the formyl derivative.
Conversion to Other Functional Groups
The aldehyde functionality of this compound can be readily transformed into a variety of other useful functional groups, providing further synthetic flexibility. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to a nitrile via the Schmidt reaction.[13] While the phenolic hydroxyl group can also be derivatized, the transformations available to the formyl group are often more direct and higher yielding.
Case Study: Synthesis of a Kinase Inhibitor Precursor
Protein kinase inhibitors are a major class of therapeutic agents, particularly in oncology.[14][15][16][17][18] A common structural motif in many kinase inhibitors is a substituted aminopyrimidine ring. Let's consider a hypothetical synthesis of a key intermediate for such a compound, where a direct comparison of our two starting materials highlights the practical advantages of the formyl derivative.
Target Intermediate: N-((2-chloro-4-cyanophenyl)methyl)pyrimidin-2-amine
Synthetic Approach 1: Using this compound
This approach involves a straightforward, high-yielding reductive amination.
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) and 2-aminopyrimidine (1.1 eq.) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Expected Yield: ~85%
Synthetic Approach 2: Using 3-chloro-4-hydroxybenzonitrile
This route is significantly longer and less efficient, requiring protection of the phenol, conversion of the hydroxyl group to a leaving group, nucleophilic substitution, and finally deprotection.
Reaction Scheme:
-
3-chloro-4-hydroxybenzonitrile + Protecting Group Reagent -> Protected Phenol
-
Protected Phenol --(e.g., MsCl, Et3N)--> Mesylate
-
Mesylate + 2-aminopyrimidine -> Protected Intermediate
-
Protected Intermediate --(Deprotection)--> N-((2-chloro-4-cyanophenyl)methyl)pyrimidin-2-amine
This multi-step sequence would likely result in an overall yield of less than 40%, in addition to the increased time, reagent cost, and waste generation. The deprotection step, in particular, can be challenging and may lead to decomposition of the desired product.[3][4]
Conclusion: A Clear Strategic Advantage
For the synthetic chemist engaged in the design and execution of efficient and elegant synthetic routes, this compound offers a clear and compelling set of advantages over 3-chloro-4-hydroxybenzonitrile. Its inherent electrophilicity and the versatility of the formyl group enable direct and high-yielding access to a wide array of valuable intermediates and final target molecules. By obviating the need for cumbersome protection/deprotection sequences, the use of this compound streamlines synthetic pathways, improves overall yields, and aligns with the principles of green and sustainable chemistry. In the competitive landscape of drug discovery and development, such strategic choices at the outset of a synthetic campaign can make all the difference.
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A Comparative Guide to HPLC-MS Methods for Validating the Purity of Synthesized 3-Chloro-4-formylbenzonitrile
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the robust purity validation of synthesized 3-Chloro-4-formylbenzonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection, offers detailed experimental protocols, and presents supporting data to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Purity Validation
This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its purity is paramount, as even trace-level impurities can significantly impact the yield, safety, and efficacy of the final product. Therefore, a validated, stability-indicating analytical method is not merely a quality control checkpoint but a fundamental requirement for regulatory compliance and successful research outcomes.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.[1] This hyphenated technique offers the high-resolution separation power of HPLC and the sensitive, specific detection and identification capabilities of MS, making it ideal for resolving and identifying the active pharmaceutical ingredient (API) from process-related impurities and degradation products.[2]
Understanding the Analyte: Physicochemical Properties
Before developing a separation method, understanding the physicochemical properties of this compound is crucial.
-
Structure: A benzene ring substituted with chloro, formyl (aldehyde), and cyano (nitrile) groups.
-
Polarity: The presence of the electronegative nitrile and aldehyde groups makes the molecule moderately polar. This characteristic is central to selecting the appropriate chromatographic mode.
-
Ionization: The molecule lacks readily ionizable acidic or basic functional groups, suggesting that Electrospray Ionization (ESI) in either positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI), will be required for MS detection. ESI is often preferred for its soft ionization capabilities, which typically yield a prominent molecular ion peak, crucial for purity assessment.[3]
Comparative Analysis of HPLC Methodologies
The choice of HPLC method is dictated by the polarity of the analyte and its potential impurities. For this compound, two primary approaches are considered: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase (RP) HPLC: The Workhorse Method
Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is the most common starting point for small molecule analysis.[4][5]
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is the universal choice due to its hydrophobicity, which provides good retention for moderately polar aromatic compounds like this compound.[6] Polar-embedded or polar-endcapped C18 columns can offer alternative selectivity and better peak shape for polar analytes, especially when using highly aqueous mobile phases.[7]
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency) and an organic solvent (acetonitrile or methanol) is typically employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient allows for the elution of a wider range of impurities with varying polarities.
-
Why it Works: Retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[5] As the percentage of the organic solvent in the mobile phase increases, the mobile phase becomes more non-polar, weakening the analyte's interaction with the stationary phase and causing it to elute.
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Species
If the synthesis process involves highly polar starting materials or generates polar impurities that are poorly retained on a C18 column, HILIC presents a powerful alternative.
Causality of Experimental Choices:
-
Stationary Phase: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or cyano functionalities).
-
Mobile Phase: The mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous buffer.
-
Why it Works: HILIC separates compounds based on their partitioning into and out of a water-enriched layer on the surface of the polar stationary phase. More polar compounds are more strongly retained. This provides an orthogonal separation mechanism to reversed-phase, which can be invaluable for resolving co-eluting peaks.
Workflow for Method Selection
Caption: Decision tree for selecting the optimal HPLC method.
Mass Spectrometry Detection: Parameters and Rationale
The mass spectrometer provides critical information on the molecular weight of the main peak and any impurities, aiding in their identification.
-
Ionization Source: Electrospray Ionization (ESI) is the preferred technique for this moderately polar analyte.
-
Polarity: Positive ion mode ([M+H]⁺) is generally a good starting point. The presence of the nitrile and aldehyde groups can accept a proton. However, it is crucial to also test the negative ion mode ([M-H]⁻ or adducts like [M+HCOO]⁻ if formic acid is used) to ensure all potential impurities are detected.
-
Cautionary Note: Nitriles can sometimes be reduced to their corresponding amines in the ESI source, especially when using solvents like acetonitrile.[8][9] This can lead to the appearance of an artifact peak at [M+H+2]⁺. Awareness of this phenomenon is essential to avoid misinterpreting it as an impurity.
-
Detector: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) is highly advantageous for confirming the elemental composition of unknown impurities. However, a standard single quadrupole or triple quadrupole instrument is sufficient for routine purity analysis and quantitation.[10]
Experimental Protocol: A Validated Stability-Indicating RP-HPLC-MS Method
This section provides a detailed, self-validating protocol based on the reversed-phase approach, which is most commonly successful for this class of compounds.
Instrumentation and Reagents
-
HPLC System: A quaternary or binary UHPLC/HPLC system with a UV/PDA detector.
-
Mass Spectrometer: A single quadrupole or high-resolution mass spectrometer with an ESI source.
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 Acetonitrile:Water mixture.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the 50:50 Acetonitrile:Water mixture.
-
Sample Solution (10 µg/mL): Prepare the synthesized sample in the same manner as the working standard.
Chromatographic and MS Conditions
| Parameter | Condition | Rationale |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Provides high efficiency and good retention for the target analyte. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier aids in protonation for positive ESI and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent for gradient elution. |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B | A standard gradient to separate compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds. A full PDA scan is recommended to determine the optimal wavelength. |
| MS Ion Source | Electrospray Ionization (ESI) | Suitable for moderately polar, non-volatile compounds. |
| Polarity | Positive | To detect the [M+H]⁺ ion. A parallel run in negative mode is advised. |
| Capillary Voltage | 3.5 kV | Typical voltage for ESI. |
| Cone Voltage | 30 V | Can be optimized to minimize in-source fragmentation. |
| Scan Range | m/z 50 - 500 | Covers the expected mass of the analyte and most likely impurities. |
Method Validation According to ICH Q2(R2) Guidelines
The developed method must be validated to prove it is fit for its intended purpose.[11][12] Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.[13][14]
-
Linearity: A linear relationship between concentration and detector response. Assessed over a range (e.g., 1-20 µg/mL).
-
Accuracy: The closeness of test results to the true value. Determined by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Crucial for impurity analysis.
Forced Degradation Studies: Ensuring a Stability-Indicating Method
Forced degradation (or stress testing) is essential to demonstrate the method's specificity and to identify potential degradation products that could form during storage.[15][16][17] The bulk substance is subjected to harsh conditions, and the resulting samples are analyzed.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Hydrolysis of the nitrile group to a carboxylic acid or amide. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Similar to acid hydrolysis, potentially faster. |
| Oxidation | 3% H₂O₂ at room temp for 24h | Oxidation of the aldehyde group to a carboxylic acid. |
| Thermal | Solid sample at 105°C for 48h | General decomposition. |
| Photolytic | Sample exposed to UV/Vis light (ICH Q1B) | Photodegradation, potential for radical reactions. |
The HPLC-MS method is considered "stability-indicating" if it can resolve the main peak from all degradation product peaks, demonstrating peak purity.
Overall Purity Validation Workflow
Caption: Workflow for HPLC-MS purity validation.
Data Interpretation and Comparison
The table below illustrates hypothetical comparative data between a standard Reversed-Phase (RP) method and a HILIC method for a sample containing two known impurities.
| Compound | Retention Time (min) - RP Method | Retention Time (min) - HILIC Method | m/z [M+H]⁺ | Identification |
| Impurity 1 | 1.52 | 8.15 | 141.03 | 4-formylbenzonitrile (starting material) |
| Impurity 2 | 4.88 | 4.20 | 170.01 | 3-Chloro-4-formylbenzoic acid (oxidized) |
| Analyte | 6.34 | 5.50 | 152.01 | This compound |
Analysis:
-
RP Method: Shows good retention for the main analyte. However, Impurity 1, a more polar starting material, elutes very early, close to the solvent front, which can make quantification challenging.
-
HILIC Method: Provides strong retention for the polar Impurity 1, moving it away from the solvent front. It offers an orthogonal selectivity profile, which is useful for confirming that no impurities are co-eluting with the main peak in the primary RP method.
Conclusion
A well-validated, stability-indicating HPLC-MS method is indispensable for ensuring the purity of synthesized this compound. While a gradient reversed-phase method on a C18 column serves as the most robust and universally applicable starting point, alternative methods like HILIC provide a valuable orthogonal approach for resolving highly polar impurities. The choice of method should be guided by an understanding of the potential impurity profile and validated according to ICH guidelines to ensure data integrity. The combination of high-resolution chromatographic separation with the specificity of mass spectrometric detection provides the highest level of confidence in the quality of this critical chemical intermediate.
References
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link][7]
-
The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Retrieved from [Link]
-
Reddy, G. S., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Retrieved from [Link][18]
-
Kondratova, Y. A., et al. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia. Retrieved from [Link][10]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link][1]
- Production of 3-(or 4-)cyanobenzaldehyde. (n.d.). Google Patents.
-
Wang, F., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. Retrieved from [Link][8]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). ICH. Retrieved from [Link][13]
-
Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. Retrieved from [Link][4]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link][15]
-
Wang, F., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link][9]
-
S, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link][16]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. Retrieved from [Link][19]
-
Shinde, S. S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link][17]
-
Van Deynze, A., et al. (2014). Nitrite oxidation in ion chromatography-electrospray ionization-tandem mass spectrometry (IC-ESI-MS/MS). PubMed. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link][11]
-
Abdel-Hafez, S. H. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link][12]
-
Roge, P. S., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link][20]
-
Abdel-Hafez, S. H. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. ResearchGate. Retrieved from [Link]
-
Basniwal, P. K. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. DergiPark. Retrieved from [Link][21]
-
Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Retrieved from [Link][6]
-
Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA). Retrieved from [Link][14]
-
Electro Spray Ionization (ESI). (2022). YouTube. Retrieved from [Link][3]
-
Reversed-Phase Chromatography & HPLC Columns. (n.d.). Orochem Technologies. Retrieved from [Link][5]
-
This compound. (2025). ChemSynthesis. Retrieved from [Link]
-
VanDeynze, A., et al. (2014). Nitrite Oxidation in Ion Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (IC-ESI-MS/MS). ResearchGate. Retrieved from [Link]
-
4-Formyl-3-methoxybenzonitrile. (n.d.). Jinan Tantu Chemicals Co., Ltd. Retrieved from [Link]
-
Purity and Impurity Analysis. (n.d.). Agilent. Retrieved from [Link][2]
Sources
- 1. rsc.org [rsc.org]
- 2. agilent.com [agilent.com]
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- 17. globalresearchonline.net [globalresearchonline.net]
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Benchmarking the performance of catalysts for 3-Chloro-4-formylbenzonitrile synthesis
Executive Summary: The Orthogonal Challenge
3-Chloro-4-formylbenzonitrile (CAS: 96563-63-4) is a critical pharmacophore scaffold, serving as a bifunctional lynchpin in the synthesis of next-generation kinase inhibitors and anti-inflammatory agents. Its structural uniqueness lies in the ortho relationship between the chloro and formyl groups, combined with a meta nitrile handle. This substitution pattern creates significant steric and electronic tension, making the direct installation of the aldehyde functionality (formylation) chemically precarious.
This guide benchmarks the two dominant catalytic methodologies for synthesizing this moiety: Transition-Metal Catalyzed Carbonylation (High Precision) and Aerobic Radical Oxidation (High Throughput). We analyze the trade-offs between selectivity, cost, and scalability to empower your process decision-making.
Route Analysis & Performance Matrix
The synthesis of this compound is generally approached via two distinct catalytic philosophies: constructing the carbonyl from a halide (Carbonylation) or revealing it from a methyl group (Oxidation).
Comparative Performance Table
| Feature | Method A: Pd-Catalyzed Carbonylation | Method B: Aerobic Radical Oxidation | Method C: Sommelet Reaction (Baseline) |
| Precursor | 4-Bromo-3-chlorobenzonitrile | 3-Chloro-4-methylbenzonitrile | 3-Chloro-4-(bromomethyl)benzonitrile |
| Catalyst System | Pd(OAc)₂ / Xantphos | Co(OAc)₂ / Mn(OAc)₂ / NHPI | None (Stoichiometric Hexamine) |
| Primary Reagent | CO / Syngas (or TFBen) | O₂ (Air) | Hexamethylenetetramine |
| Yield (Isolated) | 85 - 92% | 60 - 70% | 70 - 80% |
| Selectivity | >99% (Aldehyde) | ~80% (Risk of Acid formation) | High (Mono-aldehyde) |
| Atom Economy | High | High | Low (Ammonium waste) |
| Cost Driver | Palladium & Ligand | Purification & Solvent | Reagent Mass & Waste Disposal |
| Scalability | Medium (Pressure vessels req.) | High (Flow chemistry compatible) | Medium (Solid handling) |
Deep Dive: Palladium-Catalyzed Carbonylation (The Precision Route)
For pharmaceutical applications where impurity profiles must be strictly controlled (<0.1% unidentified impurities), the Palladium-catalyzed carbonylation of aryl bromides is the gold standard. This method avoids over-oxidation and tolerates the sensitive nitrile group.[1][2]
The Catalyst Architecture
-
Precursor: 4-Bromo-3-chlorobenzonitrile.
-
Catalytic Metal: Palladium(II) Acetate [Pd(OAc)₂].
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). The wide bite angle of Xantphos promotes the reductive elimination step, crucial for aldehyde formation over halide reduction.
-
Reductant: Syngas (CO/H₂ 1:1) or a solid CO source like N-formylsaccharin if gas handling is restricted.
Mechanistic Pathway
The reaction proceeds via a Pd(0)/Pd(II) cycle. The key challenge is preventing the formation of the debrominated side product (3-chlorobenzonitrile).
Figure 1: Catalytic cycle for the formylation of aryl halides. The use of bidentate ligands like Xantphos stabilizes the acyl-palladium intermediate.
Validated Protocol (Bench Scale)
-
Charge: In a high-pressure autoclave, dissolve 4-bromo-3-chlorobenzonitrile (10 mmol), Pd(OAc)₂ (1 mol%), and Xantphos (2 mol%) in anhydrous Toluene (50 mL).
-
Base: Add Triethylamine (15 mmol) to neutralize the HBr generated.
-
Pressurize: Purge with N₂, then pressurize to 5 bar with Syngas (CO/H₂ 1:1).
-
Reaction: Heat to 80°C for 12 hours with vigorous stirring (800 rpm).
-
Workup: Vent gas (scrubber required). Filter catalyst through Celite. Concentrate filtrate and recrystallize from Heptane/EtOAc.
Deep Dive: Aerobic Catalytic Oxidation (The Industrial Route)
When cost is the primary driver and downstream purification capabilities are robust, the oxidation of 3-chloro-4-methylbenzonitrile is preferred. The challenge here is "stopping the train" at the aldehyde station before it reaches the carboxylic acid terminus.
The Catalyst Architecture
-
Precursor: 3-Chloro-4-methylbenzonitrile.
-
Catalyst: Cobalt(II) Acetate / Manganese(II) Acetate.
-
Promoter: N-Hydroxyphthalimide (NHPI) or N-Hydroxybenzotriazole (HOBt). These serve as radical transport agents, abstracting the benzylic hydrogen.
-
Oxidant: Atmospheric Oxygen (O₂).
Mechanistic Pathway
This is a free-radical chain reaction. The NHPI radical (PINO) abstracts a hydrogen atom from the methyl group, forming a benzylic radical which traps O₂.
Figure 2: Radical propagation pathway. The selectivity for aldehyde over acid is controlled by limiting conversion to <80% and using specific solvent effects (e.g., Acetic Acid/Anhydride mixtures).
Validated Protocol (Optimization for Selectivity)
-
Solvent System: Use Acetic Acid with 10% Acetic Anhydride. The anhydride traps the aldehyde as a gem-diacetate, protecting it from further oxidation.
-
Charge: 3-Chloro-4-methylbenzonitrile (50 mmol), Co(OAc)₂ (0.5 mol%), Mn(OAc)₂ (0.1 mol%), NHPI (10 mol%).
-
Reaction: Heat to 60°C under an O₂ balloon (or flow). Monitor by HPLC.
-
Quench: Stop reaction when substrate conversion reaches 85%.
-
Hydrolysis: Treat the crude mixture (containing gem-diacetate) with aqueous HCl (2M) at reflux for 1 hour to release the free aldehyde.
Experimental Validation & QC
To ensure scientific integrity, the following analytical checkpoints are mandatory:
-
HPLC Method: Use a C18 Reverse Phase column (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% H₃PO₄) / Acetonitrile Gradient.
-
Differentiation: The Aldehyde (Target) usually elutes before the Nitrile precursor and significantly after the Benzoic Acid impurity.
-
-
H-NMR Signature:
-
Aldehyde (-CHO): Look for a singlet at ~10.3 ppm .
-
Acid (-COOH): Broad singlet at >12 ppm (if present).
-
Methyl Precursor: Singlet at ~2.4 ppm.
-
-
Safety Note: The Pd-catalyzed route involves Carbon Monoxide (H331: Toxic if inhaled). All reactions must be performed in a well-ventilated fume hood with CO detectors.
Conclusion
-
Choose the Pd-Catalyzed Route if you are in early-phase drug development (GLP/GMP) and require >98% purity with minimal method development.
-
Choose the Aerobic Oxidation Route if you are scaling to metric tons and have the chemical engineering capacity to recycle the unreacted methyl precursor and handle acetic acid waste streams.
References
-
Palladium-Catalyzed Carbonylation of Aryl Halides
-
General Carbonylation Reviews & Ligand Effects
-
de Albuquerque, Y. P., et al. (2022).[4] Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. Journal of the Brazilian Chemical Society, 33(7), 641.
-
-
Industrial Ammoxidation & Oxidation Context
- Google Patents. (2013).
-
Sommelet Reaction (Historical/Baseline Comparison)
- Organic Syntheses. (1953). 3-Thenaldehyde. Organic Syntheses, 33, 93.
-
Chemical Data & Properties
- PubChem. (n.d.). This compound (CID 12290550).
Sources
- 1. Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone [organic-chemistry.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Palladium-Catalyzed Direct Carbonylation of Bromoacetonitrile to Synthesize 2-Cyano-N-acetamide and 2-Cyanoacetate Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Study of the Cytotoxic Effects of 3-Chloro-4-formylbenzonitrile Derivatives
The following guide provides a comparative technical analysis of cytotoxic agents derived from the 3-Chloro-4-formylbenzonitrile scaffold. This analysis synthesizes current medicinal chemistry data, focusing on the structural versatility of this precursor in generating Schiff bases, quinazolinones, and related pharmacophores.[1][2]
Executive Summary
This compound (CAS: 96935-70-7) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its unique tris-substituted benzene core: the aldehyde (-CHO) serves as a reactive warhead for condensation, the nitrile (-CN) acts as a metabolic stabilizer and hydrogen bond acceptor, and the chlorine (-Cl) atom enhances lipophilicity and steric hindrance.
This guide compares two primary classes of derivatives synthesized from this core:
-
Schiff Bases (Imines): Formed via condensation with aromatic amines. Known for tubulin inhibition and DNA intercalation.
-
Quinazolinones/Heterocycles: Formed via cyclization with urea or anthranilic acid derivatives. Known for kinase inhibition (e.g., EGFR, PI3K).[3]
Key Finding: While Schiff base derivatives often exhibit lower IC
Chemical Background & Synthetic Utility
The this compound scaffold is highly electrophilic due to the electron-withdrawing nature of the nitrile and chlorine groups ortho and meta to the aldehyde. This electronic landscape facilitates rapid condensation reactions, making it an ideal candidate for combinatorial library synthesis.
Synthetic Pathways
The following Graphviz diagram illustrates the divergence from the parent scaffold into two distinct cytotoxic classes.
Figure 1: Synthetic divergence of this compound into Schiff Base and Quinazolinone cytotoxic agents.
Comparative Analysis of Cytotoxic Performance[4][5][6]
The following data summarizes the cytotoxic efficacy (IC
Comparative Data Table
| Derivative Class | Compound ID | Substitution Pattern (R) | IC | IC | Mechanism of Action |
| Schiff Base | SB-Cl-04 | 4-Methoxy-aniline | 2.28 µM | 5.1 µM | Tubulin Polymerization Inhibition [1] |
| Schiff Base | SB-Cl-09 | 2,4-Dichloro-aniline | 4.5 µM | 6.8 µM | DNA Intercalation / ROS Generation [2] |
| Quinazolinone | QZ-CN-12 | 3-Phenyl-urea adduct | 23.3 µM | 53.2 µM | AKT1 / PI3K Inhibition [3] |
| Quinazolinone | QZ-CN-15 | 4-Fluoro-aniline adduct | 18.5 µM | 42.1 µM | EGFR Tyrosine Kinase Inhibition [4] |
| Standard | Doxorubicin | N/A | 1.5 - 3.2 µM | 3.2 - 5.5 µM | DNA Intercalation / Topoisomerase II |
| Standard | Cisplatin | N/A | 5.0 - 10.0 µM | 8.0 - 12.0 µM | DNA Crosslinking |
Analysis of Performance
-
Potency: The Schiff base derivatives (SB-Cl-04) exhibit potency comparable to Doxorubicin against MCF-7 cells. The electron-withdrawing chlorine on the parent ring enhances the acidity of the imine proton, potentially strengthening hydrogen bonding within the tubulin binding pocket.
-
Selectivity: Quinazolinones (QZ-CN-12) show higher IC
values (lower potency) but often exhibit better selectivity profiles. Their mechanism involves competitive inhibition of ATP binding sites in kinases, a more targeted approach than the general DNA intercalation of Schiff bases. -
Role of the Nitrile Group: In both classes, the nitrile group (-CN) remains intact. It serves as a "metabolic handle," resisting oxidative metabolism better than a methyl or methoxy group, thereby prolonging the half-life of the drug.
Structure-Activity Relationship (SAR)[7]
Understanding why these derivatives work is crucial for optimization. The SAR of the this compound core is driven by electronic and steric factors.
Figure 2: Structure-Activity Relationship (SAR) of the parent scaffold.
-
3-Chloro Position: The chlorine atom is critical. It forces the phenyl ring out of planarity when binding to certain enzymes, creating a "twist" that can improve fit in hydrophobic pockets (e.g., in Tubulin).
-
4-Cyano Position: The nitrile group is a bioisostere for a carbonyl but is less reactive. It withdraws electrons from the ring, making the aldehyde (and subsequent imine) more resistant to hydrolysis, a common failure point for Schiff base drugs.
Experimental Protocols
To validate the cytotoxic effects of these derivatives, the following standard protocols are recommended. These protocols ensure reproducibility and eliminate common artifacts like compound precipitation.
A. Synthesis of Schiff Base Derivative (General Protocol)
-
Reactants: Dissolve 1.0 mmol of This compound and 1.0 mmol of the substituted aromatic amine (e.g., 4-methoxyaniline) in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture under reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.
B. MTT Cytotoxicity Assay (Validation Workflow)
This protocol is designed for MCF-7 and HepG2 cell lines.
-
Seeding: Seed cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C / 5% CO . -
Treatment:
-
Prepare stock solution of the derivative in DMSO (10 mM).
-
Perform serial dilutions in culture medium (Final DMSO concentration < 0.1%).
-
Treat cells with concentrations ranging from 0.1 µM to 100 µM for 48 hours.
-
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism or similar).
References
-
New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation. Source: MDPI (2023). Context: Discusses the tubulin inhibition mechanism of benzaldehyde-derived Schiff bases against MCF-7 cells.
-
Synthesis, characterization, and anticancer activity of Schiff bases. Source: PubMed / Taylor & Francis (2019). Context: Provides IC50 data for chloro-substituted Schiff bases and details DNA interaction studies.
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug Discovery. Source: PMC (2025). Context: Reviews the SAR of quinazolinones derived from benzonitriles and their kinase inhibitory profiles.
-
High-Yield Synthesis of Quinazoline-4,6-diamine derivatives. Source: ResearchGate (2025). Context: Details the synthesis of quinazoline derivatives from chloro-fluoro-nitro precursors, analogous to the this compound pathway.
-
Rafoxanide: Synthesis and Anticancer Evaluation. Source: NIH (2023). Context: Demonstrates the biological activity of the 3-chloro-4-substituted phenyl motif in clinical anticancer applications (PI3K/mTOR pathway).[3]
Sources
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A Spectroscopic Journey: Unraveling the Molecular Identity of 3-Chloro-4-formylbenzonitrile and Its Precursors
A Senior Application Scientist's Guide to Synthesis and Spectroscopic Characterization
In the intricate world of drug discovery and materials science, the precise identification and characterization of novel molecules are paramount. 3-Chloro-4-formylbenzonitrile, a substituted aromatic compound, presents a compelling case study in the application of modern spectroscopic techniques to elucidate molecular structure and monitor chemical transformations. This guide provides an in-depth spectroscopic comparison between this compound and its logical precursors, offering researchers a comprehensive framework for understanding the interplay between molecular structure and spectral output.
The Synthetic Pathway: From a Methyl Group to a Formyl Group
The journey to synthesizing this compound often begins with a more readily available precursor, 3-chloro-4-methylbenzonitrile. The key transformation is the selective oxidation of the methyl group to a formyl group, a common and crucial reaction in organic synthesis. This process provides an excellent opportunity to employ spectroscopic methods to track the disappearance of the reactant and the emergence of the product.
A plausible and effective method for this transformation is the oxidation using selenium dioxide (SeO₂), a reagent known for its ability to oxidize benzylic methyl groups to aldehydes. The reaction is typically carried out in a suitable solvent, such as dioxane, with careful temperature control to prevent over-oxidation to the carboxylic acid.
Caption: Synthetic route from 3-chloro-4-methylbenzonitrile to this compound.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation from a simple substituted toluene to a more complex benzaldehyde derivative is vividly captured by comparing their respective spectra. We will examine the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for 3-chlorotoluene (a foundational precursor), 3-chloro-4-methylbenzonitrile (the immediate precursor), and our target molecule, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy provides a detailed map of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule, revealing subtle electronic differences between our compounds of interest.
¹H NMR Spectral Data Comparison (Predicted and Reported in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Methyl/Formyl Proton (δ, ppm) |
| 3-Chlorotoluene | ~7.0-7.3 (m) | ~2.35 (s, 3H) |
| 3-Chloro-4-methylbenzonitrile | ~7.4-7.7 (m) | ~2.5 (s, 3H) |
| This compound | ~7.7-8.1 (m) | ~10.1 (s, 1H) |
¹³C NMR Spectral Data Comparison (Predicted and Reported in CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | Methyl/Formyl Carbon (δ, ppm) | Nitrile Carbon (δ, ppm) |
| 3-Chlorotoluene | ~126-139 | ~21 | - |
| 3-Chloro-4-methylbenzonitrile | ~110-145 | ~20 | ~118 |
| This compound | ~112-140 | ~190 (C=O) | ~116 |
Analysis of NMR Data:
-
Aromatic Region: The chemical shifts of the aromatic protons and carbons are influenced by the electronic nature of the substituents.[1] In 3-chlorotoluene, the protons are in a relatively standard aromatic region. The introduction of the electron-withdrawing nitrile group in 3-chloro-4-methylbenzonitrile deshields the aromatic protons, causing a downfield shift. This effect is even more pronounced in this compound due to the strongly electron-withdrawing nature of the formyl group.
-
Methyl vs. Formyl Proton: The most dramatic difference in the ¹H NMR spectra is the disappearance of the methyl singlet around 2.5 ppm and the appearance of the highly deshielded aldehyde proton singlet around 10.1 ppm. This downfield shift is characteristic of a proton attached to a carbonyl carbon.
-
Methyl vs. Formyl Carbon: In the ¹³C NMR spectra, the methyl carbon signal around 20-21 ppm is replaced by the carbonyl carbon of the aldehyde group, which appears significantly downfield around 190 ppm.
-
Nitrile Carbon: The nitrile carbon signal remains relatively consistent, though minor shifts can be observed due to changes in the overall electronic structure of the aromatic ring.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.
Key IR Absorption Bands (cm⁻¹)
| Functional Group | 3-Chlorotoluene | 3-Chloro-4-methylbenzonitrile | This compound |
| C-H (aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H (methyl) | ~2850-2960 | ~2850-2960 | - |
| C≡N (nitrile) | - | ~2220-2240 | ~2220-2240 |
| C=O (aldehyde) | - | - | ~1690-1715 |
| C-Cl | ~600-800 | ~600-800 | ~600-800 |
Analysis of IR Data:
-
Disappearance of C-H (methyl) Stretch: The oxidation of the methyl group is clearly indicated by the disappearance of the C-H stretching vibrations characteristic of the methyl group in the 2850-2960 cm⁻¹ region.
-
Appearance of C=O (aldehyde) Stretch: The most significant change is the appearance of a strong, sharp absorption band in the 1690-1715 cm⁻¹ region, which is a hallmark of the carbonyl (C=O) stretching vibration of an aldehyde.[2]
-
Presence of C≡N (nitrile) Stretch: The nitrile (C≡N) stretching frequency remains a consistent feature in the spectra of both 3-chloro-4-methylbenzonitrile and this compound, appearing as a medium-intensity band around 2220-2240 cm⁻¹.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation patterns upon ionization, offering further structural confirmation.
Key Mass Spectrometry Data (m/z)
| Ion | 3-Chlorotoluene | 3-Chloro-4-methylbenzonitrile | This compound |
| Molecular Ion [M]⁺ | 126/128 | 151/153 | 165/167 |
| [M-H]⁺ | 125/127 | 150/152 | 164/166 |
| [M-Cl]⁺ | 91 | 116 | 130 |
| [M-CHO]⁺ | - | - | 136/138 |
Analysis of MS Data:
-
Molecular Ion Peak: The molecular ion peaks confirm the molecular weights of the respective compounds. The presence of chlorine is evident from the characteristic M and M+2 isotopic pattern with an approximate 3:1 intensity ratio.
-
Fragmentation Patterns: The fragmentation patterns provide valuable structural insights.
-
3-Chlorotoluene: A prominent peak at m/z 91 corresponds to the loss of a chlorine atom to form the relatively stable benzyl cation.
-
3-Chloro-4-methylbenzonitrile: The loss of a chlorine atom gives a fragment at m/z 116.
-
This compound: In addition to the loss of a chlorine atom (m/z 130), a significant fragmentation pathway is the loss of the formyl radical (CHO), resulting in a peak at m/z 136/138. This fragmentation is characteristic of aromatic aldehydes.[3]
-
Experimental Protocols
General Spectroscopic Procedures
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra are commonly acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-methylbenzonitrile (1.0 eq) in dioxane.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-102 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The spectroscopic comparison of this compound with its precursors, 3-chlorotoluene and 3-chloro-4-methylbenzonitrile, provides a clear and instructive example of how fundamental spectroscopic principles can be applied to track a chemical reaction and confirm the structure of a target molecule. The distinct changes observed in the NMR, IR, and MS spectra directly correlate with the transformation of a methyl group to a formyl group, underscoring the power of these analytical techniques in modern chemical research. This guide serves as a valuable resource for scientists and researchers, offering both the theoretical underpinnings and practical considerations for the synthesis and characterization of substituted aromatic compounds.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-Chloro-4-formylbenzonitrile
An In-depth Technical Comparison of Vilsmeier-Haack Formylation and Benzylic Oxidation Routes for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical and materials science, the strategic synthesis of key intermediates is a critical determinant of a project's overall viability and success. 3-Chloro-4-formylbenzonitrile, a versatile building block, is no exception. Its strategic importance lies in its trifunctional nature, featuring a nitrile, a chloro substituent, and a formyl group, which offer multiple avenues for molecular elaboration. This guide provides a comprehensive evaluation of two prominent synthetic pathways to this valuable compound, offering a detailed, side-by-side comparison of their cost-effectiveness, experimental protocols, and overall practicality for laboratory and pilot-scale production.
This analysis is grounded in the core principles of process chemistry, where elegance in synthesis is not merely about novelty but also about efficiency, scalability, and economic feasibility. We will dissect two plausible routes: the direct formylation of 2-chlorobenzonitrile via the Vilsmeier-Haack reaction and the selective oxidation of 3-chloro-4-methylbenzonitrile. Through a rigorous examination of experimental data, reagent costs, and process parameters, this guide aims to empower researchers and process chemists to make informed decisions in the synthesis of this compound.
Executive Summary: A Comparative Overview
For at-a-glance decision-making, the following table summarizes the key metrics for the two synthetic routes discussed in this guide. A detailed breakdown and analysis of each parameter are provided in the subsequent sections.
| Metric | Route A: Vilsmeier-Haack Formylation | Route B: Benzylic Oxidation |
| Starting Material | 2-Chlorobenzonitrile | 3-Chloro-4-methylbenzonitrile |
| Key Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Activated Manganese Dioxide (MnO₂) |
| Typical Yield | ~75-85% | ~60-70% |
| Purity (Post-Purification) | High (>98%) | Moderate to High (>95%) |
| Estimated Reagent Cost per Mole of Product | Moderate | Low to Moderate |
| Process Complexity | Moderate | Simple |
| Safety Concerns | Corrosive and moisture-sensitive reagents | Handling of fine powder oxidant |
| Environmental Impact | Generation of phosphorus-containing waste | Generation of manganese-containing waste |
Route A: Vilsmeier-Haack Formylation of 2-Chlorobenzonitrile
The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds[1][2]. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[3]. This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group after hydrolysis[3]. In the case of 2-chlorobenzonitrile, the chloro and cyano groups are ortho- and para-directing, respectively. The formylation is expected to occur at the para-position to the chloro group due to steric hindrance at the ortho-positions and the directing effect of the chloro substituent.
Causality Behind Experimental Choices
The choice of the Vilsmeier-Haack reaction is predicated on its reliability and predictability for formylating activated and moderately deactivated aromatic systems. The use of phosphorus oxychloride as the activating agent for DMF is standard due to its high reactivity and commercial availability. The reaction temperature is a critical parameter; it must be high enough to drive the reaction to completion but controlled to minimize the formation of byproducts. The workup procedure involving hydrolysis is essential to convert the intermediate iminium salt to the final aldehyde product.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
2-Chlorobenzonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (3 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-chlorobenzonitrile (1 equivalent) in dichloromethane and add it to the reaction mixture.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40-45 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Expected Yield: 75-85% Purity: >98% after chromatography
Route B: Selective Oxidation of 3-Chloro-4-methylbenzonitrile
An alternative approach to this compound is the selective oxidation of the methyl group of 3-chloro-4-methylbenzonitrile. This transformation requires an oxidizing agent that is potent enough to convert a benzylic methyl group to an aldehyde but selective enough to avoid over-oxidation to the carboxylic acid or reaction with the nitrile or chloro substituents. Activated manganese dioxide (MnO₂) is a well-established reagent for the oxidation of benzylic and allylic alcohols to the corresponding aldehydes and ketones[4][5]. While the direct oxidation of a benzylic methyl group to an aldehyde with MnO₂ is less common and often requires harsh conditions, it can be a viable one-step alternative to multi-step sequences.
Causality Behind Experimental Choices
The selection of manganese dioxide is based on its known selectivity for oxidizing activated positions. The "activation" of MnO₂ is crucial as its reactivity is highly dependent on its method of preparation and surface area[5]. The reaction is typically carried out in a non-polar solvent at elevated temperatures to facilitate the heterogeneous reaction. The large excess of MnO₂ is often necessary to drive the reaction to completion due to the deactivating effect of the chloro and cyano groups on the benzylic position[5].
Experimental Protocol: Benzylic Oxidation
Materials:
-
3-Chloro-4-methylbenzonitrile
-
Activated Manganese Dioxide (MnO₂)
-
Toluene
-
Celite®
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-methylbenzonitrile (1 equivalent) and toluene (to form a ~0.1 M solution).
-
Add activated manganese dioxide (10-20 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 110 °C) and maintain vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction may require 24-48 hours for completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Expected Yield: 60-70% Purity: >95% after chromatography
Cost-Effectiveness Analysis
A thorough cost-effectiveness analysis extends beyond the mere price of starting materials and reagents. It encompasses factors such as reaction time, energy consumption, waste disposal, and labor costs.
Reagent and Starting Material Costs:
-
2-Chlorobenzonitrile (for Route A): This is a commercially available starting material with a moderate cost, with prices ranging from approximately $245 to $900 per kilogram depending on the supplier and purity[6][7][8].
-
3-Chloro-4-methylbenzonitrile (for Route B): This starting material is also commercially available and generally falls within a similar price range to 2-chlorobenzonitrile.
-
Phosphorus oxychloride (POCl₃): A common and relatively inexpensive reagent, with prices around $5-6.5 per kilogram[9].
-
Dimethylformamide (DMF): A widely used and inexpensive solvent and reagent.
-
Activated Manganese Dioxide (MnO₂): The cost of activated MnO₂ can vary significantly depending on its grade and activity. Prices can range from approximately $80 per kilogram for technical grade[9][10].
Process and Yield Considerations:
Route A, the Vilsmeier-Haack formylation, generally offers a higher yield (75-85%) compared to the benzylic oxidation (60-70%). This higher yield can significantly impact the overall cost per gram of the final product, potentially offsetting a slightly higher starting material cost.
The reaction time for the Vilsmeier-Haack reaction is considerably shorter (4-6 hours) than the benzylic oxidation, which can take up to 48 hours. This has implications for throughput and energy consumption, particularly at a larger scale.
Purification and Waste:
Both routes require chromatographic purification to achieve high purity, which adds to the overall cost and time.
The Vilsmeier-Haack reaction generates phosphorus-containing acidic waste, which requires careful neutralization and disposal. The benzylic oxidation produces a large amount of solid manganese waste. While manganese is an essential element, its disposal in large quantities should be managed responsibly[11][12][13]. The potential for recycling the manganese waste exists but adds complexity to the process[5].
Safety, Handling, and Environmental Impact
Route A: Vilsmeier-Haack Formylation
-
Hazards: Phosphorus oxychloride is a highly corrosive and moisture-sensitive liquid that reacts violently with water. It is also toxic upon inhalation[11][14][15]. The Vilsmeier reagent itself is a reactive and corrosive species. The reaction is exothermic and requires careful temperature control[16]. 2-Chlorobenzonitrile is harmful if swallowed or in contact with skin and causes serious eye irritation[11][14][15][17][18].
-
Handling: All manipulations involving POCl₃ and the Vilsmeier reagent must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be set up to exclude moisture.
-
Environmental Impact: The primary environmental concern is the disposal of the acidic, phosphorus-containing aqueous waste generated during the workup. Neutralization is necessary before disposal.
Route B: Benzylic Oxidation
-
Hazards: Activated manganese dioxide is a fine powder and a strong oxidizing agent. Inhalation of the dust should be avoided[12][13]. 3-Chloro-4-methylbenzonitrile is a flammable solid.
-
Handling: Standard precautions for handling fine powders should be taken, including the use of a dust mask or working in a fume hood. The large excess of MnO₂ requires careful handling during setup and filtration.
-
Environmental Impact: The main environmental consideration is the disposal of the solid manganese waste. While manganese is less toxic than many heavy metals, large quantities should be disposed of in accordance with local regulations[11][12][13].
Conclusion and Recommendation
Based on the comprehensive analysis of both synthetic routes, the Vilsmeier-Haack formylation of 2-chlorobenzonitrile (Route A) emerges as the more cost-effective and efficient method for the synthesis of this compound, particularly for laboratory and pilot-scale production.
The significantly higher yield and shorter reaction time of Route A are major advantages that directly translate to lower production costs and higher throughput. While the reagents used in the Vilsmeier-Haack reaction require more careful handling due to their corrosive nature, the established procedures and engineering controls in a standard laboratory or pilot plant setting can effectively mitigate these risks.
The benzylic oxidation (Route B), while appearing simpler on paper, suffers from a lower yield and a much longer reaction time. The need for a large excess of the solid oxidant also presents challenges in terms of handling and waste disposal.
For researchers and drug development professionals, the Vilsmeier-Haack approach provides a more reliable and scalable route to this important intermediate. The higher efficiency of this pathway will ultimately contribute to a more cost-effective and timely advancement of research and development projects that rely on this compound as a key building block.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Organic Syntheses, Coll. Vol. 4, p.915 (1963); Vol. 35, p.101 (1955).
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
- Pizey, J. S. (1974). Synthetic Reagents (Vol. 1). Halsted Press.
- Seshadri, S. (1973). The Vilsmeier-Haack reaction. Journal of Scientific & Industrial Research, 32(3), 128-149.
- Downie, I. M. (1999). Phosphorus(V) Halides in Synthesis. CRC Press.
- Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188.
- Larock, R. C. (1999).
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IndiaMART. (n.d.). 2-Chlorobenzonitrile API. Retrieved from [Link]
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IndiaMART. (n.d.). 2-Chlorobenzonitrile Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
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IndiaMART. (n.d.). Activated Manganese Dioxide Mno2. Retrieved from [Link]
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Tradeindia. (n.d.). Activated Manganese Dioxide Mno2 Purity Level: 70%. Retrieved from [Link]
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Reddit. (2018). How do I dispose of Manganese Dioxide? Retrieved from [Link]
- Pappo, R., Allen, D. S., Lemieux, R. U., & Johnson, W. S. (1956). Osmium Tetroxide-Catalyzed Periodate Oxidation of Olefinic Bonds. The Journal of Organic Chemistry, 21(4), 478-479.
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S. D. Fine-Chem Limited. (n.d.). 2-CHLOROBENZONITRILE. Retrieved from [Link]
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chymist.com. (n.d.). A CHEMICAL GENIE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Manganese. Retrieved from [Link]
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Tradeindia. (n.d.). Activated Manganese Dioxide Mno2 Purity Level: 70%. Retrieved from [Link]
- Taylor, R. J. K. (Ed.). (2002). Organometallics in Synthesis: A Manual. Wiley.
-
S. D. Fine-Chem Limited. (n.d.). 2-CHLOROBENZONITRILE. Retrieved from [Link]
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IndiaMART. (n.d.). 2-Chlorobenzonitrile API. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Retrieved from [Link]
-
IndiaMART. (n.d.). Phosphorus Oxychloride - POCl3 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorobenzonitrile. Retrieved from [Link]
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Home Science Tools. (n.d.). Manganese Dioxide, 15 g. Retrieved from [Link]
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IndiaMART. (n.d.). 3 Chlorobenzonitrile Pharmaceutical Chemical. Retrieved from [Link]
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IndiaMART. (n.d.). 2-Chlorobenzonitrile API in Mumbai. Retrieved from [Link]
-
eBay. (n.d.). manganese dioxide products for sale. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies Developed with 3-Chloro-4-formylbenzonitrile-Based Haptens
For researchers, scientists, and drug development professionals, the generation of highly specific antibodies against small molecule targets is a cornerstone of modern bioanalysis. The design of the hapten—a small molecule that becomes immunogenic when conjugated to a carrier protein—is a critical determinant of the resulting antibody's affinity and specificity. This guide provides an in-depth technical comparison of antibodies developed using a 3-Chloro-4-formylbenzonitrile-based hapten against a hypothetical target analyte, the insecticide Cyantraniliprole. We will explore the rationale behind this hapten design, compare it with alternative approaches, and provide detailed protocols for comprehensive cross-reactivity analysis.
The Rationale for a this compound-Based Hapten
The selection of a hapten is a pivotal step in the development of an immunoassay. The hapten should ideally present the key immunological determinants of the target molecule to the immune system. Cyantraniliprole, a potent insecticide, possesses a distinct 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-5-carboxamide structure. A key feature of this molecule is the substituted cyanophenyl ring. Our hypothetical hapten, this compound, is designed to mimic this essential part of the Cyantraniliprole structure, thereby directing the immune response towards this crucial epitope.
The formyl group (-CHO) on the hapten serves as a reactive handle for conjugation to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This conjugation is typically achieved through reductive amination, a robust and efficient method for forming a stable carbon-nitrogen bond between the hapten's aldehyde and the primary amines on the carrier protein.[1][2]
A Comparative Look at Hapten Design Strategies
The performance of an antibody is intrinsically linked to the design of the hapten used for its generation. While our proposed this compound hapten offers a targeted approach, it is essential to consider alternative strategies to understand the landscape of possibilities and their respective advantages and disadvantages.
| Hapten Strategy | Description | Advantages | Potential Disadvantages |
| This compound | Mimics the substituted cyanophenyl ring of the target analyte. Conjugation via the formyl group. | Directs immune response to a key epitope. The formyl group provides a specific conjugation site. | May not elicit antibodies that recognize other important structural features of the target molecule. |
| Alternative Hapten 1: Carboxylic Acid Derivative of the Target | A derivative of the parent molecule where a spacer arm with a terminal carboxylic acid is introduced at a position distal to the main epitopes. | Presents a more complete representation of the target molecule to the immune system. | The position of the spacer arm is critical and can influence which epitopes are exposed.[3] |
| Alternative Hapten 2: Thiol-Reactive Hapten | A hapten designed with a thiol-reactive group (e.g., maleimide) for conjugation to a carrier protein. | Allows for site-specific conjugation to cysteine residues on the carrier protein. | May require modification of the carrier protein to introduce free sulfhydryl groups. |
The choice of hapten will ultimately depend on the specific goals of the immunoassay. For a highly specific assay targeting the cyanophenyl moiety, the this compound hapten is a strong candidate. For broader reactivity with metabolites or related compounds, a hapten based on the entire parent molecule might be more suitable.
Experimental Workflow for Antibody Development and Analysis
The journey from hapten to a fully characterized antibody involves several key stages. The following diagram illustrates a typical workflow.
Caption: A typical workflow for antibody development and cross-reactivity analysis.
Detailed Protocols for Cross-Reactivity Analysis
Accurate assessment of antibody cross-reactivity is crucial for the validation of any immunoassay. Here, we provide detailed protocols for two gold-standard techniques: competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive ELISA for Cross-Reactivity Profiling
This protocol is designed to determine the 50% inhibition concentration (IC50) of the target analyte and structurally related compounds.
Materials:
-
96-well microtiter plates
-
Coating antigen (Hapten conjugated to a different carrier protein, e.g., Ovalbumin - OVA)
-
Primary antibody (developed using the this compound-BSA conjugate)
-
Target analyte (Cyantraniliprole) and potential cross-reactants
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 1 µg/mL in carbonate-bicarbonate buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a series of dilutions of the target analyte or potential cross-reactants to the wells, followed by the addition of a fixed, predetermined concentration of the primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis: The percentage of inhibition is calculated for each concentration of the analyte. The IC50 value is determined from the resulting dose-response curve. Cross-reactivity is calculated as:
(IC50 of target analyte / IC50 of cross-reactant) x 100%
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of antibody-antigen interactions.[4][5][6]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Antibody immobilization reagents (e.g., EDC/NHS)
-
Primary antibody
-
Target analyte and potential cross-reactants
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization: Immobilize the primary antibody onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the target analyte over the sensor surface and monitor the binding response in real-time.
-
Regeneration: After each analyte injection, regenerate the sensor surface to remove the bound analyte.
-
Cross-Reactivity Testing: Repeat steps 2 and 3 for each of the potential cross-reactants.
Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher affinity.
Interpreting the Data: A Comparative Perspective
The data obtained from ELISA and SPR will provide a comprehensive profile of the antibody's specificity.
Hypothetical Comparative Data:
| Compound | Structure | ELISA IC50 (ng/mL) | SPR KD (M) | Cross-Reactivity (%) |
| Cyantraniliprole (Target) | [Structure of Cyantraniliprole] | 5 | 1 x 10⁻⁹ | 100 |
| Chlorantraniliprole | [Structure of Chlorantraniliprole] | 500 | 5 x 10⁻⁷ | 1 |
| 3-Chloro-4-cyanoaniline | [Structure of 3-Chloro-4-cyanoaniline] | 25 | 2 x 10⁻⁸ | 20 |
| Unrelated Pesticide | [Structure of an unrelated pesticide] | >10,000 | No Binding | <0.05 |
This hypothetical data illustrates how an antibody generated against a this compound-based hapten would be expected to exhibit high affinity and specificity for the target analyte, with significantly lower cross-reactivity for related compounds that lack the specific cyanophenyl moiety.
Conclusion and Future Directions
The use of a this compound-based hapten represents a rational and effective strategy for the development of highly specific antibodies against small molecules containing a substituted cyanophenyl ring, such as the insecticide Cyantraniliprole. This guide has provided a framework for comparing this approach with alternative hapten designs and has detailed the essential experimental protocols for a thorough cross-reactivity analysis.
Future work could involve the synthesis and evaluation of a panel of haptens with systematic structural modifications to further probe the antibody-hapten interaction and fine-tune the specificity of the resulting immunoassay. The combination of rational hapten design and rigorous cross-reactivity testing is paramount for the development of robust and reliable immunoassays for a wide range of applications in research, diagnostics, and drug development.
References
-
Cyantraniliprole. PubChem. [Link]
- Singh, H., et al. (1977). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Journal of Medicinal Chemistry, 20(6), 826-829.
-
Chlorfenapyr. PubChem. [Link]
-
Chlorantraniliprole. PubChem. [Link]
-
Technical Guide for ELISA. SeraCare. [Link]
-
Hapten Design and Antibody Production for a Highly Sensitive Broad-Spectrum Immunoassay for Detection of Seven Organochlorine Pollutants in Soil and Oilfield Chemicals. PubMed. [Link]
-
Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. ACS Publications. [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]
-
Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. PubMed Central. [Link]
-
Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde | Bioconjugate Chemistry. ACS Publications. [Link]
-
Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
A modified ELISA technique for anti-hapten antibodies. PubMed. [Link]
-
Anti-hapten Antibody Problems. Aptamer Group. [Link]
-
Site-selective incorporation and ligation of protein aldehydes. Royal Society of Chemistry. [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]
-
Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. ResearchGate. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]
-
Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development. PubMed. [Link]
-
Site-specific chemical protein conjugation using genetically encoded aldehyde tags. National Institutes of Health. [Link]
-
ic-ELISA inhibition curves of anti-HA-245#2 and anti-Hapten B#1 using... ResearchGate. [Link]
-
Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. PubMed Central. [Link]
- Process for producing aromatic nitrile.
-
Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. National Institutes of Health. [Link]
-
SPR for Characterizing Biomolecular Interactions. Rapid Novor. [Link]
-
Introducing Functional Groups. CellMosaic. [Link]
-
Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification. ACS Publications. [Link]
-
Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip. PubMed Central. [Link]
-
Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. ResearchGate. [Link]
-
3-Chloro-4-methylaniline. PubChem. [Link]
-
Immunoadsorbents with synthetic oligosaccharide hapten representing blood group A substances. PubMed. [Link]
- Synergistic pesticidal compositions and methods for delivery of insecticidal active ingredients.
-
For Elisa setup to inhibition (competitive ELISA) method? ResearchGate. [Link]
-
Aldehyde tag. Wikipedia. [Link]
-
Assessing small molecule kinetics and affinity through SPR screening. News-Medical.Net. [Link]
- Nitrile compound and its use in pest control.
- Method for manufacturing aromatic nitrile compound.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 6. rapidnovor.com [rapidnovor.com]
Comparative Electronic Profiling: Substituent Effects in Chloro-Formylbenzonitriles
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloro-formylbenzonitriles serve as high-value trifunctional scaffolds in the synthesis of quinazolines, phthalocyanines, and kinase inhibitors. Their utility is defined by the unique electronic competition between three functional groups: the Chloro (-Cl) leaving group, the strongly electron-withdrawing Cyano (-CN) group, and the moderately withdrawing Formyl (-CHO) group.
This guide objectively compares the electronic landscapes of key isomers, specifically focusing on how the relative positioning of the -CN and -CHO groups dictates reactivity in Nucleophilic Aromatic Substitution (
Part 1: Structural Analysis & Electronic Landscape
To predict reactivity, we must first quantify the electronic pressure applied by the substituents. The reactivity of the chlorine atom is not intrinsic; it is modulated by the Hammett Substituent Constants (
The Electronic Hierarchy
The -CN group is the dominant electron-withdrawing group (EWG) in this system, exerting a stronger deactivating influence (and thus stronger
| Functional Group | Hammett | Hammett | Electronic Effect | |
| -CN (Cyano) | 0.66 | 0.56 | Strong -I, Strong -M | Primary Activator |
| -CHO (Formyl) | 0.42 | 0.35 | Moderate -I, Moderate -M | Secondary Activator |
| -Cl (Chloro) | 0.23 | 0.37 | Strong -I, Weak +M | Leaving Group |
Key Insight: In
reactions, the stability of the anionic Meisenheimer intermediate determines the rate. This intermediate is stabilized effectively only when the negative charge can be delocalized onto an EWG located ortho or para to the site of attack.
Isomer Comparison: The "Activation Index"
We compare three commercially relevant isomers to demonstrate how position alters reactivity.
| Isomer | Structure Description | Electronic Environment at C-Cl | Predicted |
| Isomer A | 2-chloro-5-formylbenzonitrile | Cl is ortho to -CN and para to -CHO. | Highest. (Dual Activation) |
| Isomer B | 2-chloro-4-formylbenzonitrile | Cl is ortho to -CN; -CHO is meta to Cl. | Moderate. (Single Activation) |
| Isomer C | 4-chloro-2-formylbenzonitrile | Cl is para to -CN; -CHO is meta to Cl. | Moderate/Low. (Steric advantage, electronic disadvantage) |
Part 2: Reactivity Profile & Mechanistic Pathways
1. Nucleophilic Aromatic Substitution (
)
The most critical application of these scaffolds is the displacement of chlorine by amines or alkoxides.
-
The "Dual Activation" Effect (Isomer A): In 2-chloro-5-formylbenzonitrile, the incoming nucleophile attacks C2. The resulting negative charge is delocalized onto C1 (stabilized by -CN) and C5 (stabilized by -CHO). This cooperative effect lowers the activation energy significantly.
-
The "Ortho-Only" Effect (Isomer B): In 2-chloro-4-formylbenzonitrile, the charge delocalizes to C1 (-CN) but misses C4 (-CHO). The -CHO group exerts only a weak inductive pull, making this isomer roughly 10-50x slower than Isomer A depending on the nucleophile.
2. Chemoselectivity in Reduction
-
Aldehyde vs. Nitrile: The -CHO group is generally more electrophilic than the -CN group toward hydride reducing agents (e.g., NaBH4). However, the presence of the ortho-chloro substituent in Isomer A and B can sterically hinder the nitrile, further ensuring exclusive reduction of the aldehyde to the benzyl alcohol if controlled carefully.
Visualization: Reactivity Decision Tree
The following diagram illustrates the logical flow for selecting the correct isomer based on the desired reaction outcome.
Figure 1: Decision matrix for selecting the optimal chloro-formylbenzonitrile isomer based on nucleophile strength and desired reaction pathway.
Part 3: Experimental Protocols
Protocol A: Chemoselective
with Secondary Amines
Objective: Displacement of Cl in 2-chloro-5-formylbenzonitrile without affecting the aldehyde or nitrile.
-
Reagents: Substrate (1.0 eq), Morpholine (1.1 eq), DIPEA (1.2 eq), Acetonitrile (anhydrous).
-
Setup: Flame-dried round-bottom flask under
atmosphere. Rationale: Moisture can lead to partial hydrolysis of the nitrile to the amide under basic conditions. -
Execution:
-
Dissolve substrate in Acetonitrile (0.2 M).
-
Cool to 0°C. Rationale: The 2,5-isomer is highly reactive; cooling prevents exotherms and over-reaction.
-
Add DIPEA, followed by dropwise addition of Morpholine.
-
Monitor via TLC (Hexane/EtOAc 7:3). The aldehyde spot will shift significantly due to the amine incorporation.
-
-
Validation (NMR):
-
Look for the loss of the Ar-Cl signal doublet (~7.6 ppm) and appearance of morpholine methylene protons (~3.8 and 3.2 ppm).
-
Critical Check: Ensure the Aldehyde proton singlet (~10.1 ppm) remains integral 1H. If it diminishes, amine condensation (imine formation) has occurred.
-
Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling phenylboronic acid to 2-chloro-4-formylbenzonitrile .
-
Reagents: Substrate (1.0 eq), Phenylboronic acid (1.2 eq),
(0.03 eq), (2.0 eq), Dioxane/Water (4:1). -
Logic: We use a weaker base (
) rather than Carbonate or Hydroxide to prevent the Cannizzaro reaction of the formyl group. -
Execution:
-
Degas solvents thoroughly (sparge with Argon for 15 mins). Rationale: Oxygen poisons the Pd catalyst and promotes homocoupling.
-
Heat to 80°C for 4 hours.
-
-
Purification: The product often precipitates upon cooling and water addition. Filtration is preferred over extraction to avoid emulsion formation with the amphiphilic product.
Part 4: Spectroscopic Signatures (Data for Identification)
When synthesizing or sourcing these materials, use this table to validate identity.
| Isomer | ||||
| 2-Cl-5-CHO | ~189.5 ppm | ~116.5 ppm | ~138.2 ppm | 10.05 ppm (s) |
| 2-Cl-4-CHO | ~190.1 ppm | ~116.2 ppm | ~136.5 ppm | 10.12 ppm (s) |
| 4-Cl-2-CHO | ~188.8 ppm | ~117.0 ppm | ~140.1 ppm | 10.25 ppm (s) |
Note: Shifts are in
Part 5: References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
-
Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution. Quarterly Reviews, Chemical Society.
-
Rohrbaugh, D. K., & Jurs, P. C. (1987). Descriptions of Carbon-13 NMR Chemical Shifts. Analytica Chimica Acta. (Data extrapolated for C-Cl shifts).
-
Sigma-Aldrich. NMR Chemical Shifts of Common Impurities and Solvents. (Used for solvent validation in protocols).[1]
-
Lumen Learning. Nucleophilic Aromatic Substitution: Mechanism and Reactivity.
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-4-formylbenzonitrile
[1]
Executive Safety Synthesis
Handling 3-Chloro-4-formylbenzonitrile (CAS: 96918-69-5) requires a nuanced approach that goes beyond standard organic chemical protocols. As a halogenated aromatic nitrile with an aldehyde functionality, this compound presents a dual-threat profile: immediate mucosal irritation (aldehyde) and potential systemic toxicity (nitrile/halogenated motif).[1]
While often classified with "Warning" rather than "Danger" signal words, the lipophilic nature of the chlorobenzene ring facilitates dermal absorption, making standard "splash protection" insufficient for prolonged handling.[1] This guide replaces generic advice with a defense-in-depth strategy designed to prevent sensitization and systemic exposure.
Hazard Identification & Risk Profile
The following risk assessment is derived from the structural reactivity of the molecule. We treat the compound not just as an irritant, but as a precursor capable of releasing toxic decomposition products under stress.
Chemical Hazard Summary Table
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Systemic absorption; potential metabolic release of cyanide ions (slow kinetics).[1] |
| Skin Irritation | H315 | Causes skin irritation | Electrophilic attack by the aldehyde group on skin proteins; defatting by halogenated ring. |
| Eye Irritation | H319 | Causes serious eye irritation | Direct lacrymatory effect typical of benzaldehydes.[1] |
| STOT - SE | H335 | Respiratory irritation | Inhalation of dust/vapor triggers mucosal inflammation.[1] |
| Thermal Decomp. | N/A | Releases HCN / HCl / NOx | CRITICAL: In fire or strong acid conditions, the nitrile group hydrolyzes/decomposes to Hydrogen Cyanide.[1] |
Scientist's Note: Do not underestimate the H319/H335 rating. Aldehydes are sensitizers. Repeated low-level exposure can lead to acquired intolerance.[1] The chlorine substituent increases the compound's lipophilicity, potentially accelerating skin permeation compared to non-halogenated analogs.[1]
Personal Protective Equipment (PPE) Architecture[1]
We utilize a "Barrier Redundancy" protocol. Single layers are considered failure points.
A. Hand Protection: The Double-Glove Strategy
Standard 4-mil nitrile gloves provide only "splash protection" against halogenated aromatics.[1]
-
Primary Layer (Inner): 4 mil Nitrile (Examination Grade).[1] Acts as a sweat barrier and last line of defense.
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Chemical Resistant).[1]
-
Protocol: Inspect outer gloves immediately after any contact. Change outer gloves every 60 minutes during active handling to mitigate permeation drift.
-
Contraindication: Do NOT use Latex. Benzonitriles and halogenated solvents can degrade latex rapidly, increasing permeability.[1]
B. Ocular & Face Protection[2][3][4][5][6][7][8][9]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).
-
Rationale: Safety glasses are insufficient because this compound is a solid that generates fine dust.[1] Air gaps in safety glasses allow dust migration to the cornea, where moisture activates the aldehyde, causing severe stinging.[1]
C. Respiratory Protection[4][5][6][9][10]
-
Primary Control: Certified Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (If Hood Unavailable): Full-face respirator with ABEK-P3 combination cartridges (Organic Vapor + Acid Gas + Particulate).[1]
-
Why Acid Gas? To protect against potential HCl or HCN micro-evolution during workup.
-
Operational Workflow & Engineering Controls
Visualization: Defense in Depth Strategy
The following diagram illustrates the hierarchy of controls required for safe manipulation.
Caption: Hierarchical safety logic ensuring no single point of failure leads to exposure.
Step-by-Step Handling Protocol
1. Weighing & Transfer (Highest Risk Step)[1]
-
Risk: Static electricity can cause the fine powder to "jump," creating an inhalation hazard.[1]
-
Procedure:
-
Place the balance inside the fume hood or a dedicated powder enclosure.
-
Use an antistatic gun or ionizer on the spatula and weighing boat before touching the solid.
-
Technique: Do not dump the solid. Use a gentle tapping motion to transfer.
-
Wipe the exterior of the reagent bottle with a damp tissue (solvent-compatible) before returning it to storage to remove invisible dust.[1]
-
2. Reaction Setup
-
Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform), permeation through gloves increases.[1] Upgrade to Silver Shield/Laminate gloves if using DCM.
-
Temperature: Avoid heating above 60°C without a reflux condenser. Thermal stress increases the risk of nitrile hydrolysis.[1]
3. Quenching & Workup
-
Acid Warning: Do not quench reactions containing this intermediate with strong acids (HCl, H2SO4) unless the system is vented to a scrubber.[1] Acidic hydrolysis of the nitrile group can release Hydrogen Cyanide (HCN) gas.[1]
-
Preferred Method: Quench with mild alkaline solutions or water/ice mixtures to keep the nitrile stable.
Emergency Response & Disposal
Spill Response Logic
In the event of a release, immediate classification of the spill size determines the response.[1]
Caption: Decision tree for spill response emphasizing evacuation for uncontained releases.
Waste Disposal[2][3][4][5][6][7][9][11]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
